Product packaging for Benzo[d]isoxazol-7-amine(Cat. No.:CAS No. 88237-22-3)

Benzo[d]isoxazol-7-amine

Cat. No.: B1375660
CAS No.: 88237-22-3
M. Wt: 134.14 g/mol
InChI Key: YQTMYTBXEPKNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[d]isoxazol-7-amine, with the CAS number 88237-22-3, is a heterocyclic organic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol. This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research. Compounds based on the benzo[d]isoxazole scaffold, such as this amine, have been investigated for their potential as vanilloid receptor (TRPV1) ligands, indicating significant research value in the development of potential therapeutic agents for pain management . Furthermore, related alkoxy-substituted benzo heterocyclic amine compounds have been explored for their ability to inhibit enzymes like sphingomyelin synthase 2, suggesting broader research applications in metabolic and inflammatory diseases, including atherosclerosis, type II diabetes, and fatty liver disease . Researchers utilize this amine as a core synthon for the synthesis of more complex molecules. For its stability, it is recommended to store this product in a dark place, under an inert atmosphere, and at room temperature . This compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1375660 Benzo[d]isoxazol-7-amine CAS No. 88237-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzoxazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTMYTBXEPKNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741557
Record name 1,2-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88237-22-3
Record name 1,2-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Benzisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Benzo[d]isoxazol-7-amine

The benzisoxazole moiety is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] Fused to a benzene ring, the isoxazole system provides a rigid, aromatic core that can be strategically functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. Compounds incorporating this structure have demonstrated a vast range of biological activities, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[1]

Within this important class of molecules, the isomeric aminobenzisoxazoles serve as critical building blocks for drug discovery. This compound, in particular, offers a unique substitution pattern that allows for the exploration of chemical space not accessible through its more commonly studied isomers. The placement of the amine group at the 7-position influences the electronic distribution of the entire ring system, impacting its reactivity and potential as a pharmacophore. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound is an aromatic heterocyclic compound. While specific experimental data for the 7-amino isomer is not extensively reported, its core properties can be defined, and others can be inferred from closely related isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound (Target)Benzo[d]isoxazol-3-amine (Isomer)Benzo[d]isoxazol-6-amine (Isomer)
CAS Number 82039-39-236216-80-5828300-70-5[3]
Molecular Formula C₇H₆N₂OC₇H₆N₂OC₇H₆N₂O[3]
Molecular Weight 134.14 g/mol 134.14 g/mol 134.14 g/mol [3]
Appearance Expected to be a solid at room temperatureSolid[4]Solid[3]
Melting Point Data not available110 °CData not available[3]
Boiling Point Data not available311.6 °C (at 760 mmHg)Data not available
Solubility Expected to be soluble in organic solvents like DMSO, DMF, MethanolData not availableData not available
pKa Data not available (Amine group expected to be weakly basic)Data not availableData not available
Structural Diagram

The fundamental structure of this compound is depicted below. The numbering convention follows IUPAC standards for fused heterocyclic systems.

Caption: Structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and widely applicable method for the synthesis of 7-aminobenzisoxazoles involves a multi-step sequence starting from a readily available phenol. A plausible pathway is the nitration of a pre-formed benzisoxazole precursor, followed by the chemical reduction of the nitro group to the desired amine.[5]

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis via Reduction

This protocol is a representative methodology based on established chemical transformations for this class of compounds.[5]

Step 1: Synthesis of 7-Nitro-benzo[d]isoxazole

  • Reaction Setup: To a stirred solution of benzo[d]isoxazole in concentrated sulfuric acid (H₂SO₄), cool the mixture to 0-5 °C using an ice bath.

  • Nitration: Add a nitrating mixture (a solution of concentrated nitric acid (HNO₃) in concentrated H₂SO₄) dropwise, maintaining the temperature below 10 °C. The regioselectivity is directed by the existing ring structure, with the 7-position being susceptible to electrophilic attack.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated solid, 7-Nitro-benzo[d]isoxazole, is collected by filtration, washed with cold water until neutral, and dried under vacuum.

Step 2: Reduction to this compound

  • Reaction Setup: Suspend the 7-Nitro-benzo[d]isoxazole in ethanol or a similar solvent. Add tin (Sn) powder.

  • Reduction: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) portion-wise. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove any remaining tin. Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.

  • Purification: The crude this compound can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization to yield the final product.

Core Reactivity

The chemical behavior of this compound is dictated by the interplay between the aromatic amine and the isoxazole ring.

G cluster_amine Amine Group Reactivity cluster_ring Ring System Reactivity main This compound acylation Acylation (Amide Formation) main->acylation RCOCl alkylation Alkylation main->alkylation R-X diazotization Diazotization (Sandmeyer Reactions) main->diazotization NaNO₂/HCl ring_cleavage N-O Bond Cleavage (Strong Base) main->ring_cleavage e.g., t-BuOK eas Electrophilic Aromatic Substitution (EAS) main->eas E⁺ (e.g., Br₂)

Caption: Key reactivity pathways of this compound.

  • Amine Group Reactions: The 7-amino group behaves as a typical aromatic amine. It can readily undergo N-acylation with acid chlorides or anhydrides to form amides, N-alkylation, and diazotization with nitrous acid to form a diazonium salt. This diazonium intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

  • Ring System Reactivity: The benzisoxazole ring itself is relatively stable due to its aromaticity.[2] However, the N-O bond is the weakest link and can be cleaved under strongly basic conditions. The amine group is an activating group for electrophilic aromatic substitution, potentially directing incoming electrophiles to the C4 and C6 positions of the benzene ring, although the directing influence of the fused isoxazole ring must also be considered.

Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic features.

¹H NMR Spectroscopy:

  • Aromatic Protons: The three protons on the benzene ring (at positions 4, 5, and 6) would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) would be diagnostic of the 1,2,4-trisubstitution pattern.

  • Isoxazole Proton: The proton at the C3 position of the isoxazole ring would likely appear as a singlet further downfield.

  • Amine Protons: The -NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. In a substituted analog, these protons were observed at δ 4.24 ppm.[5]

¹³C NMR Spectroscopy:

  • The spectrum is expected to show 7 distinct signals for the carbon atoms.

  • Carbons in the aromatic ring will resonate in the δ 110-150 ppm range.

  • The C3 carbon of the isoxazole ring and the quaternary carbons (C3a, C7a) will have characteristic chemical shifts that can aid in assignment.[6]

Infrared (IR) Spectroscopy:

  • N-H Stretching: As a primary aromatic amine, two characteristic sharp bands are expected in the 3300-3500 cm⁻¹ region.[7] For a similar substituted compound, these were observed at 3359 and 3253 cm⁻¹.[5]

  • N-H Bending: A bending vibration is expected around 1580-1650 cm⁻¹.[7]

  • C-N Stretching: A strong band for the aromatic C-N stretch is expected around 1250-1335 cm⁻¹.[7]

  • Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the fused aromatic system.

Mass Spectrometry (MS):

  • The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 134.14 g/mol .

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex drug candidates. The 7-amino group serves as a synthetic handle for introducing diverse side chains and linking to other pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The benzisoxazole scaffold is a key component of successful drugs like the antipsychotic Risperidone and the anticonvulsant Zonisamide .[2] The development of novel derivatives continues to be an active area of research, with compounds showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] By utilizing this compound, medicinal chemists can generate novel libraries of compounds, leveraging the unique electronic and steric properties conferred by the 7-amino substitution pattern to identify next-generation therapeutics.

Safety and Handling

  • General Hazards: Expected to be irritating to the eyes, respiratory system, and skin. May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.

  • Fire: Use standard extinguishing media such as dry chemical, carbon dioxide, or foam. Hazardous decomposition products may include carbon oxides and nitrogen oxides.

Always consult a comprehensive and current SDS for the specific material being handled before commencing any experimental work.

References

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Benzo[d]isoxazol-7-amine

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents, including antipsychotic, antitumor, anticonvulsant, and antimicrobial drugs.[1] this compound, in particular, serves as a critical synthetic intermediate, providing a versatile handle for further molecular elaboration. The strategic placement of the amino group at the 7-position allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind key experimental choices.

Strategic Overview of Synthesis

The construction of this compound can be approached through several strategic routes. The most common and reliable methods involve the initial formation of the benzo[d]isoxazole core, followed by the introduction or unmasking of the 7-amino group. The dominant strategy relies on the synthesis of a 7-nitrobenzo[d]isoxazole precursor, which is subsequently reduced to the target amine. This approach is favored due to the wide availability of nitrated starting materials and the high efficiency of nitro group reduction.

G cluster_0 Core Synthetic Strategy A Substituted Phenol/Aryl Halide B Introduction of Ortho-Hydroxy and Meta-Nitro Groups A->B Functionalization C Formation of 7-Nitrobenzo[d]isoxazole Core B->C Cyclization D Reduction of Nitro Group C->D Reduction E This compound (Target Molecule) D->E

Caption: High-level overview of the primary synthetic route to this compound.

Pathway I: Cyclization via Ortho-Substituted Aryl Oximes

A robust and widely employed method for constructing the benzo[d]isoxazole ring is the intramolecular cyclization of an ortho-substituted aryl oxime.[2] This pathway typically involves an intramolecular nucleophilic substitution where a hydroxyl group on an oxime displaces a leaving group on the aromatic ring. For the synthesis of the 7-nitro intermediate, this involves the cyclization of an oxime derived from a 2-halo-3-nitrobenzaldehyde.

Mechanism and Rationale

The key to this pathway is the base-promoted intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction.

  • Oxime Formation: A suitable 2-halo-3-nitrobenzaldehyde is reacted with hydroxylamine hydrochloride. The aldehyde carbonyl is converted into an oxime (C=N-OH).

  • Deprotonation: A base (e.g., K₂CO₃, NaH) deprotonates the oxime's hydroxyl group, forming a highly nucleophilic oximate anion.

  • Intramolecular Cyclization: The oximate anion attacks the carbon atom bearing the halogen, displacing it in an intramolecular SNAr reaction. The presence of the electron-withdrawing nitro group ortho and para to the halogen activates the ring towards nucleophilic attack, facilitating this cyclization.

G A 2-Halo-3-nitrobenzaldehyde B Oxime Formation A->B H₂NOH·HCl, Base C 2-Halo-3-nitrobenzaldehyde Oxime B->C D Base-Promoted Cyclization (SNAr) C->D K₂CO₃ or NaH, Solvent (e.g., DMF) E 7-Nitrobenzo[d]isoxazole D->E F Nitro Group Reduction E->F e.g., SnCl₂/HCl or H₂/Pd-C G This compound F->G

Caption: Workflow for the synthesis via an ortho-halo-nitroaryl oxime intermediate.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitrobenzo[d]isoxazole

This protocol details the synthesis from a commercially available starting material, 2-chloro-3-nitrobenzaldehyde.

Step 1: Oximation of 2-Chloro-3-nitrobenzaldehyde

  • To a solution of 2-chloro-3-nitrobenzaldehyde (1.0 eq) in ethanol (5 mL/mmol), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 2-chloro-3-nitrobenzaldehyde oxime. This product is often used in the next step without further purification.

Step 2: Base-Promoted Intramolecular Cyclization

  • Suspend the 2-chloro-3-nitrobenzaldehyde oxime (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) (10 mL/mmol).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the suspension. The choice of a moderate base like K₂CO₃ is crucial to promote the reaction without causing degradation of the starting material or product.[2]

  • Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 7-Nitrobenzo[d]isoxazole.

Protocol 2: Reduction of 7-Nitrobenzo[d]isoxazole to this compound

The reduction of the nitro group is a standard transformation that can be accomplished under various conditions. The choice of reagent depends on factors like scale, functional group tolerance, and desired workup procedure.

Method A: Tin(II) Chloride Reduction

  • Dissolve 7-Nitrobenzo[d]isoxazole (1.0 eq) in ethanol or ethyl acetate (15 mL/mmol).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid (HCl) (2 mL/mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours. The acidic conditions are essential for the activity of the tin(II) chloride reducing agent.

  • Upon completion, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography or recrystallization to yield this compound.

Method B: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 7-Nitrobenzo[d]isoxazole (1.0 eq) in methanol or ethanol (20 mL/mmol).

  • Add Palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound, which is often pure enough for subsequent steps.

Data Summary: Comparison of Reduction Methods

Reduction MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Tin(II) Chloride SnCl₂·2H₂O, conc. HCl, EtOH75-90%Cost-effective, reliable for small to medium scale, tolerant of some functional groups.Stoichiometric amounts of tin salts are required, leading to metallic waste and often tedious workup.
Catalytic Hydrogenation H₂ (50 psi), 10% Pd/C, MeOH90-99%High yield, very clean reaction, product is isolated by simple filtration and solvent removal.Requires specialized hydrogenation equipment, catalyst can be pyrophoric, may reduce other sensitive functional groups.
Iron in Acetic Acid Fe powder, Acetic Acid, 80 °C70-85%Inexpensive, environmentally benign metal.Can require elevated temperatures and acidic workup.

Alternative Synthetic Approaches

While the nitro-reduction pathway is dominant, other modern methods for forming the benzisoxazole core are noteworthy for their novelty and potential for diversification.

  • [3+2] Cycloaddition of Arynes and Nitrile Oxides: This elegant approach involves the in situ generation of a benzyne intermediate and a nitrile oxide, which then undergo a [3+2] cycloaddition to form the benzisoxazole ring directly.[1] While powerful for generating diverse libraries, the requirement for specialized precursors and conditions can make it less suitable for large-scale synthesis.[1]

  • N-O Bond Formation from o-Hydroxyaryl Imines: Another strategy involves the cyclization of N-halogenated 2-hydroxyaryl imines. This method forms the N-O bond in the final step, offering a different disconnection approach to the target scaffold.[2]

References

An In-depth Technical Guide to the Molecular Structure and Characterization of Benzo[d]isoxazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzisoxazole Scaffold

The benzo[d]isoxazole (also known as 1,2-benzisoxazole) core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties have established it as a versatile bioisosteric replacement for functionalities like indole and indazole in drug design.[1] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anticonvulsant, antipsychotic, antimicrobial, and anti-inflammatory properties.[3][4][5] Notable drugs such as the anticonvulsant Zonisamide and the antipsychotic Risperidone feature the 1,2-benzisoxazole ring, underscoring its therapeutic importance.[1][5]

Benzo[d]isoxazol-7-amine, an amino-substituted derivative, serves as a crucial building block for the synthesis of more complex, biologically active molecules. The presence of the reactive amine group at the 7-position provides a key synthetic handle for derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of its molecular structure, a validated synthetic pathway, and a detailed protocol for its unambiguous spectroscopic characterization.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound consisting of a benzene ring fused to an isoxazole ring, with an amine group substituted at the C7 position.

cluster_0 This compound mol

Caption: Molecular Structure of this compound.

The precise characterization of its physical and chemical properties is fundamental for its application in synthetic chemistry and drug development.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[6]
Molecular Weight 134.14 g/mol [6][7]
Appearance Expected to be a solid
Melting Point Not explicitly available
Boiling Point Not explicitly available
LogP 1.41[6]
Topological Polar Surface Area (TPSA) 52.05 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

Synthesis of this compound

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. For this compound, the synthesis logically proceeds from its precursor, 7-nitro-benzo[d]isoxazole. The choice of reducing agent is critical; classical methods often employ metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), which are robust for reducing aromatic nitro groups.[8]

synthesis_workflow cluster_main Synthesis Workflow start 7-Nitro-benzo[d]isoxazole (Precursor) process Reduction Reaction (Heating under reflux) start->process 1. Add to reaction vessel reagents Reducing Agent (e.g., Sn / conc. HCl) reagents->process 2. Introduce workup Work-up (Basification, Extraction) process->workup 3. Reaction completion product This compound (Final Product) workup->product 4. Isolate & Purify

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitro-Group Reduction

This protocol describes the reduction of 7-nitro-benzo[d]isoxazole using tin and concentrated hydrochloric acid.

Materials:

  • 7-nitro-benzo[d]isoxazole

  • Granular Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 7-nitro-benzo[d]isoxazole (1 equivalent) and granular tin (approx. 3-4 equivalents).

  • Acid Addition: Slowly add concentrated HCl to the flask. The reaction is exothermic and should be controlled.

  • Reflux: Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated NaOH solution until the solution is strongly basic (pH > 10). Caution: This is a highly exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. Each method provides complementary information, leading to a complete structural assignment.

characterization_workflow cluster_main Structural Verification Workflow product Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structure Confirmed nmr->confirmation Proton & Carbon Framework ir->confirmation Functional Groups (N-H, C=N) ms->confirmation Molecular Weight & Formula

Caption: Integrated workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amine protons and the three aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ 7.0 - 7.5Multiplet (m)H4, H5, H6Aromatic protons on the benzene ring. Their exact shifts and coupling patterns (doublets, triplets) depend on their relative positions.
~ 4.0 - 5.0Broad Singlet (br s)-NH₂The amine protons are exchangeable, often resulting in a broad signal. The chemical shift can vary with solvent and concentration.[9]

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C3Carbon of the isoxazole ring double bonded to nitrogen.
~ 150 - 155C7aBridgehead carbon attached to oxygen.
~ 135 - 140C7Aromatic carbon bearing the amine group.
~ 110 - 130C4, C5, C6Aromatic carbons of the benzene ring.
~ 110 - 115C3aBridgehead carbon of the fused ring system.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10] For this compound, the primary amine group is the most characteristic feature.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3450 - 3250N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)Two distinct, sharp to medium bands. This is a hallmark of a primary amine.[10]
3100 - 3000C-H Aromatic StretchAromatic C-HMedium to weak bands.
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)A strong, sharp band.[10]
1600 - 1450C=C and C=N Ring StretchingAromatic & Isoxazole RingsMultiple sharp bands of varying intensity, characteristic of the heterocyclic and aromatic rings.[11]
1335 - 1250C-N StretchAromatic AmineA strong band.[10]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecular formula through the analysis of the compound's mass-to-charge ratio (m/z).[12]

  • Molecular Ion Peak ([M]⁺): The primary piece of information is the molecular ion peak. For this compound (C₇H₆N₂O), the expected exact mass is 134.0480 g/mol . A high-resolution mass spectrometer (HRMS) should detect a peak at approximately m/z = 134.0480, confirming the elemental composition.

  • Nitrogen Rule: The molecular weight of 134 is an even number, which is consistent with the presence of an even number of nitrogen atoms (two) in the molecule.

  • Key Fragmentation Patterns: Electron impact (EI) ionization would likely lead to characteristic fragments. Plausible fragmentation could involve the loss of CO (m/z = 106) or HCN (m/z = 107), which are common fragmentation pathways for such heterocyclic systems.

Conclusion

This compound is a valuable synthetic intermediate whose identity and purity must be rigorously established. The combination of a reliable synthesis via nitro-group reduction and a multi-technique spectroscopic characterization—leveraging ¹H and ¹³C NMR, IR, and MS—provides a self-validating system for its preparation and verification. The detailed protocols and expected data presented in this guide serve as a foundational resource for researchers utilizing this important scaffold in the pursuit of novel chemical entities for drug discovery and development.

References

An In-Depth Technical Guide to the Properties of Flavanones, with a Focus on CAS Number 88237-22-3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific public information regarding the physicochemical properties, synthesis, and biological activity of the compound with CAS number 88237-22-3 is limited. This guide, therefore, provides a comprehensive overview of the chemical class to which this compound is presumed to belong: flavanones , with a particular emphasis on nitro-substituted derivatives. The information presented herein is based on established knowledge of this class of flavonoids and should serve as a foundational resource for researchers.

Introduction to Flavanones

Flavanones are a significant subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found ubiquitously in plants.[1] They are characterized by a C6-C3-C6 skeleton, forming a chromanone ring bearing a phenyl substituent at the 2-position. Unlike their flavone counterparts, flavanones possess a saturated C2-C3 bond, which introduces a stereocenter at the C2 position, typically found in the (S)-configuration in natural sources.[2]

These compounds are abundant in citrus fruits, contributing to their taste and biological properties.[3] The flavanone core structure allows for a wide range of substitutions on both the A and B rings, leading to a vast array of derivatives with diverse biological activities. This guide will delve into the general properties, synthesis, analytical techniques, and biological significance of flavanones, providing a framework for understanding compounds like the one associated with CAS number 88237-22-3.

Physicochemical Properties of Flavanones

The physical and chemical properties of flavanones are dictated by their core structure and the nature of their substituents. Generally, they are crystalline solids.[4] Their solubility is influenced by the polarity of the substituents; glycosylated flavanones are more water-soluble than their aglycone counterparts.[5]

Below is a table summarizing the general physicochemical properties of a representative flavanone, Naringenin, as specific data for CAS 88237-22-3 is not available.

PropertyValue (for Naringenin)Reference
Molecular Formula C₁₅H₁₂O₅PubChem
Molecular Weight 272.25 g/mol PubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point 251 °CPubChem
Solubility Sparingly soluble in water, soluble in ethanol, DMSO[4]
pKa Multiple values due to hydroxyl groupsVaries with source
LogP ~2.5 - 3.0Varies with source

Synthesis of the Flavanone Scaffold

The most common and efficient method for synthesizing flavanones is through the cyclization of 2'-hydroxychalcones.[6] This reaction, an intramolecular Michael addition, can be catalyzed by acid or base. A general workflow for flavanone synthesis is outlined below.

General Workflow for Flavanone Synthesis

Flavanone_Synthesis acetophenone 2'-Hydroxyacetophenone chalcone 2'-Hydroxychalcone acetophenone->chalcone Claisen-Schmidt Condensation (Base Catalyst) benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone flavanone Flavanone chalcone->flavanone Intramolecular Michael Addition (Acid/Base Catalyst)

Caption: General synthetic route to flavanones from 2'-hydroxyacetophenones and substituted benzaldehydes.

Detailed Experimental Protocol: Synthesis of a Flavanone from a 2'-Hydroxychalcone

This protocol describes a general procedure for the base-catalyzed cyclization of a 2'-hydroxychalcone to a flavanone.[7]

Materials:

  • 2'-Hydroxychalcone

  • Ethanol

  • Sodium acetate

  • Water

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the 2'-hydroxychalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Base: Add a solution of sodium acetate (3-5 equivalents) in water to the flask.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the mixture with dilute hydrochloric acid to precipitate the crude flavanone.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

  • Characterization: Characterize the purified flavanone by spectroscopic methods (NMR, IR, Mass Spectrometry).

Analytical Methodologies for Flavanone Characterization

A combination of chromatographic and spectroscopic techniques is essential for the isolation, identification, and quantification of flavanones.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a C18 column, is the most widely used technique for the separation and quantification of flavanones.[9][10] A diode-array detector (DAD) or UV detector is commonly used for detection, with characteristic absorbance maxima between 270-290 nm and 300-330 nm.[5][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides structural information and allows for the identification of unknown flavanones based on their mass-to-charge ratio and fragmentation patterns.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the complete structural elucidation of flavanones.[12][13] Key diagnostic signals in the ¹H NMR spectrum include the AMX spin system of the C2 and C3 protons on the C-ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, present in the flavanone structure.[8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugation system of the flavanone and can be used to aid in structural identification.[8]

Biological Activities and Potential Applications

Flavanones exhibit a wide range of biological activities, making them promising candidates for drug development.[1] The introduction of a nitro group can further modulate these activities.[14]

Antioxidant Activity

Flavonoids, including flavanones, are well-known for their antioxidant properties.[15] They can act as free radical scavengers by donating a hydrogen atom from their hydroxyl groups.[16] They can also chelate metal ions, preventing them from participating in the generation of reactive oxygen species (ROS).[2]

Anticancer Activity

Many flavanones have demonstrated anticancer properties through various mechanisms:[17][18]

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells.[19]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Angiogenesis: They can prevent the formation of new blood vessels that supply tumors.

  • Modulation of Signaling Pathways: Flavanones can interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[20]

The diagram below illustrates a simplified representation of how flavonoids can modulate cancer-related signaling pathways.

Cancer_Signaling cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK Pathway RTK->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation Flavanone Flavanone Flavanone->RTK Inhibition Flavanone->PI3K Inhibition Flavanone->MAPK Inhibition

Caption: Simplified diagram of flavonoid-mediated inhibition of cancer cell signaling pathways.

Anti-inflammatory and Antimicrobial Activities

Flavanones have also been shown to possess anti-inflammatory and antimicrobial properties, further highlighting their therapeutic potential.[1]

Biological Activity of Nitroflavanones

The introduction of a nitro group onto the flavanone scaffold can significantly impact its biological activity. Nitro compounds are known to have a wide spectrum of pharmacological effects, including antimicrobial and anticancer activities.[14] A study on 3-halo-3-nitroflavanones demonstrated their potential as DNA methyltransferase (DNMT) inhibitors for anticancer therapy.[21]

Conclusion

While specific data for CAS number 88237-22-3 remains elusive in the public domain, this guide provides a comprehensive technical overview of flavanones, the chemical class to which it likely belongs. The versatile biological activities of flavanones, coupled with the potential for synthetic modification, make them a compelling area of research for drug discovery and development. Further investigation into the specific properties and synthesis of the compound associated with CAS 88237-22-3 is warranted to fully elucidate its potential applications.

References

Benzo[d]isoxazol-7-amine: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of the Benzo[d]isoxazole Core

The benzo[d]isoxazole scaffold holds a privileged position in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1][2][3] Its inherent aromaticity and the presence of heteroatoms confer a unique combination of stability and reactivity, making it an ideal starting point for the design of novel therapeutics.[4] Derivatives of this versatile ring system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5] This guide delves into the specifics of a particularly promising, yet underexplored, analog: Benzo[d]isoxazol-7-amine. The strategic placement of the amino group at the 7-position offers a key vector for chemical modification, opening up new avenues for structure-activity relationship (SAR) studies and the development of next-generation drug candidates. While comprehensive research specifically focused on 7-aminobenzo[d]isoxazole is emerging, this document will synthesize the available knowledge on the broader benzo[d]isoxazole class and extrapolate the potential of this specific amine derivative.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the benzo[d]isoxazole ring system is a well-established field, with several robust methods available to chemists. These can be broadly categorized into two main approaches: formation of the isoxazole ring onto a pre-existing benzene ring, and construction of the benzene ring onto an existing isoxazole. The former is more common and generally involves the cyclization of an appropriately substituted aromatic precursor.

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, established methods for substituted benzisoxazoles can be adapted. A plausible and commonly employed strategy involves the cyclization of an ortho-hydroxy-substituted benzaldehyde or benzonitrile derivative.

A general synthetic pathway to a substituted benzo[d]isoxazole, such as 4-chlorobenzo[d]isoxazole, involves the formation of an oxime from the corresponding aldehyde, followed by halogenation and a base-mediated intramolecular cyclization.[6]

Conceptual Synthetic Workflow for Benzo[d]isoxazole Analogs

G A Substituted Salicylaldehyde C Oxime Formation A->C Reaction B Hydroxylamine Hydrochloride B->C E Halogenated Intermediate C->E Halogenation D Halogenating Agent (e.g., NCS) D->E G Intramolecular Cyclization E->G Base-mediated F Base (e.g., NaOH) F->G H Substituted Benzo[d]isoxazole G->H Product

Caption: General synthetic workflow for substituted benzo[d]isoxazoles.

A key challenge in the synthesis of this compound would be the strategic introduction of the amino group. This could be achieved by starting with a nitro-substituted precursor that is subsequently reduced, or by employing a protected amine functionality throughout the synthesis. The commercial availability of 7-Aminobenzo[d]isoxazole-3-carboxylic acid suggests that synthetic routes to 7-amino substituted benzisoxazoles are established.[7]

Chemical Properties and Reactivity: A Gateway to Derivatization

The chemical properties of this compound are dictated by the interplay of the aromatic benzo[d]isoxazole core and the reactive primary amine at the 7-position. The isoxazole ring itself is electron-rich, and the weak N-O bond can be susceptible to cleavage under certain conditions, such as in the presence of a strong base (Kemp elimination).[4]

The primary amino group at the 7-position is a versatile handle for a wide array of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Introduction of alkyl groups.

  • Arylation: Formation of C-N bonds with aryl partners, often via palladium-catalyzed cross-coupling reactions.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development.

Biological Activities and Therapeutic Potential: An Underexplored Frontier

While direct biological data for this compound is limited, the broader class of benzo[d]isoxazole derivatives has demonstrated a wide spectrum of pharmacological activities. This strongly suggests that the 7-amino analog and its derivatives are likely to be biologically active.

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of benzo[d]isoxazole derivatives.[3][8] For instance, a series of 3-amino-benzo[d]isoxazoles have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are key targets in oncology.[9] Another study on isoxazole-carboxamide derivatives demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancers.[10]

Compound Class Target/Activity Cancer Cell Lines Reference
3-Amino-benzo[d]isoxazolesVEGFR/PDGFR inhibitorsIn vivo tumor models[9]
Isoxazole-carboxamidesCytotoxicityMCF-7, HeLa, Hep3B[10]
Substituted Benzo[d]isoxazolesCytotoxicityHCT-116, MCF-7, HeLa[8]

Anti-inflammatory and Analgesic Properties:

Isoxazole derivatives have also been investigated for their anti-inflammatory and analgesic effects. Some indolyl-isoxazoles have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models.[11] The mechanism of action for many of these compounds is believed to involve the inhibition of inflammatory mediators.

Antimicrobial Activity:

The isoxazole scaffold is a component of several antimicrobial agents.[5] The presence of the benzo[d]isoxazole core in a molecule can enhance its ability to interact with microbial targets.

Key Experimental Protocols

While a specific protocol for this compound is not available, the following represents a general, adaptable procedure for the synthesis of a substituted benzo[d]isoxazole, based on a known method for 4-chlorobenzo[d]isoxazole.[6]

Step 1: Synthesis of a Substituted 2-Hydroxybenzaldehyde Oxime

  • Dissolve the substituted 2-hydroxybenzaldehyde in a suitable solvent such as ethanol in a round-bottom flask.

  • In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

  • Slowly add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature.

  • Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Cool the resulting aqueous residue in an ice bath to precipitate the oxime product.

  • Filter the solid, wash with cold water, and dry to obtain the desired oxime.

Step 2: Cyclization to the Benzo[d]isoxazole

  • Dissolve the oxime from the previous step in a suitable solvent.

  • Add a halogenating agent, such as N-Chlorosuccinimide (NCS), and stir the mixture, potentially with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, add a solution of a base (e.g., aqueous sodium hydroxide) to facilitate the intramolecular cyclization.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

  • Neutralize the reaction mixture and remove the organic solvent under reduced pressure.

  • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford the pure substituted benzo[d]isoxazole.

Illustrative Bioassay Workflow: In Vitro Cytotoxicity Assessment

G A Cancer Cell Seeding in 96-well Plates B Incubation (24h) A->B C Treatment with this compound Derivatives (Various Concentrations) B->C D Incubation (48-72h) C->D E Cell Viability Assay (e.g., MTS/MTT) D->E F Absorbance Reading E->F G Data Analysis (IC50 Determination) F->G

Caption: A typical workflow for evaluating the in vitro cytotoxicity of novel compounds.

Future Perspectives and Conclusion

This compound represents a significant, yet largely untapped, resource in the ongoing quest for novel therapeutic agents. The strategic positioning of the 7-amino group provides a versatile platform for the generation of diverse chemical libraries. While the current body of literature on this specific analog is sparse, the well-documented and wide-ranging biological activities of the broader benzo[d]isoxazole class provide a strong rationale for its further investigation.

Future research should focus on:

  • Development and optimization of a robust and scalable synthesis for this compound.

  • Systematic derivatization of the 7-amino group to generate a library of novel compounds.

  • Comprehensive screening of these derivatives against a panel of biological targets, with a particular focus on oncology, inflammation, and infectious diseases.

  • In-depth structure-activity relationship studies to identify key pharmacophores and guide further lead optimization.

References

The Benzisoxazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery, Synthesis, and Therapeutic Applications of Benzisoxazole Compounds

Introduction: The Emergence of a Versatile Heterocycle

Benzisoxazole, an aromatic heterocyclic compound featuring a fused benzene and isoxazole ring system, has carved a significant niche in the landscape of medicinal chemistry.[1][2] Its inherent structural rigidity, coupled with the diverse physicochemical properties that can be imparted through substitution, has rendered it a "privileged scaffold." This designation reflects its recurring presence in a multitude of biologically active compounds across various therapeutic areas.[1] From impacting central nervous system disorders to combating microbial infections and cancer, the benzisoxazole core has proven to be a versatile building block for the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and ever-expanding therapeutic applications of benzisoxazole derivatives, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Early Synthesis to a Pharmaceutical Mainstay

The journey of benzisoxazole compounds from a laboratory curiosity to a cornerstone of modern pharmaceuticals has been a gradual yet impactful one. While the broader field of heterocyclic chemistry began to flourish in the mid-19th century, the first synthesis of a 2,1-benzisoxazole derivative, also known as anthranil, was reported by Friedlander and Henriques in 1882.[3] However, it was the development of more versatile and efficient synthetic methodologies in the 20th century that truly unlocked the potential of the benzisoxazole scaffold.

The true pharmaceutical significance of benzisoxazoles began to emerge with the discovery of their potent biological activities. A pivotal moment in this history was the development of the antipsychotic drug risperidone and the anticonvulsant zonisamide.[4] These compounds demonstrated the therapeutic potential of the benzisoxazole core and spurred further research into its derivatives, leading to the discovery of a wide array of other biologically active molecules. Today, the benzisoxazole scaffold is an integral part of the medicinal chemist's toolkit, with new derivatives and applications continually being explored.

Synthetic Strategies for Constructing the Benzisoxazole Core

The synthesis of the benzisoxazole ring system can be approached through various strategic bond formations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The classical and modern methods for the synthesis of 1,2-benzisoxazoles are summarized below.

Key Synthetic Pathways:
  • C–O Bond Formation: This is a traditional and widely used approach that typically involves the cyclization of o-substituted aryl oximes under basic conditions.[4]

  • N–O Bond Formation: This method utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as starting materials to form the crucial N-O bond of the isoxazole ring.[4]

  • Synthesis from Cyclic 1,3-Dicarbonyl Compounds: This strategy involves the use of partially hydrogenated derivatives, such as cyclohexane-fused isoxazoles, which can be oxidized to form the aromatic benzisoxazole core.[4]

  • Benzene Ring Formation: In this less common approach, the benzene ring is constructed onto a pre-existing isoxazole ring.[4]

  • [3+2] Cycloaddition Reactions: Modern synthetic chemistry has introduced powerful methods like the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, offering a direct route to functionalized benzisoxazoles under mild conditions.[5]

Experimental Protocol: A General Procedure for the Synthesis of 1,2-Benzisoxazoles via C–O Bond Formation

This protocol describes a general method for the synthesis of 1,2-benzisoxazoles from o-hydroxyaryl ketones.

Materials:

  • o-Hydroxyaryl ketone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Potassium hydroxide

  • Dioxane

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Oxime Formation:

    • Dissolve the o-hydroxyaryl ketone in ethanol.

    • Add hydroxylamine hydrochloride and a base such as pyridine.

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and pour it into water.

    • Collect the precipitated oxime by filtration, wash with water, and dry.

  • Cyclization to Benzisoxazole:

    • Dissolve the obtained oxime in a suitable solvent like dioxane.

    • Add a base, such as potassium hydroxide.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Acidify the mixture with dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2-benzisoxazole.

Synthesis_Pathways cluster_starting_materials Starting Materials cluster_methods Synthetic Methods o-Substituted Aryl Oximes o-Substituted Aryl Oximes C-O Bond Formation C-O Bond Formation o-Substituted Aryl Oximes->C-O Bond Formation o-Hydroxyaryl Oximes/Imines o-Hydroxyaryl Oximes/Imines N-O Bond Formation N-O Bond Formation o-Hydroxyaryl Oximes/Imines->N-O Bond Formation Cyclic 1,3-Dicarbonyls Cyclic 1,3-Dicarbonyls Oxidation Oxidation Cyclic 1,3-Dicarbonyls->Oxidation Substituted Isoxazoles Substituted Isoxazoles Benzene Ring Annulation Benzene Ring Annulation Substituted Isoxazoles->Benzene Ring Annulation Arynes & Nitrile Oxides Arynes & Nitrile Oxides [3+2] Cycloaddition [3+2] Cycloaddition Arynes & Nitrile Oxides->[3+2] Cycloaddition Benzisoxazole Benzisoxazole C-O Bond Formation->Benzisoxazole N-O Bond Formation->Benzisoxazole Oxidation->Benzisoxazole Benzene Ring Annulation->Benzisoxazole [3+2] Cycloaddition->Benzisoxazole caption Key Synthetic Routes to the Benzisoxazole Core

Caption: Key Synthetic Routes to the Benzisoxazole Core.

Therapeutic Applications: A Scaffold for Diverse Pharmacological Activities

The benzisoxazole moiety is a cornerstone in the development of numerous drugs, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1]

Antipsychotics: The Risperidone Story

Risperidone is a prominent atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[6] Its therapeutic efficacy is attributed to its unique antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[7][8] This dual action is believed to be responsible for its effectiveness against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[9]

Mechanism of Action of Risperidone:

The antipsychotic effects of risperidone are primarily mediated through its high-affinity binding to and blockade of:

  • Dopamine D2 receptors: Antagonism of these receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[8]

  • Serotonin 5-HT2A receptors: Blockade of these receptors is believed to contribute to the amelioration of negative symptoms and cognitive deficits, and may also reduce the likelihood of extrapyramidal side effects.[8]

Risperidone also exhibits affinity for other receptors, including α1 and α2 adrenergic and H1 histaminergic receptors, which may contribute to its overall therapeutic profile and side effects such as orthostatic hypotension and sedation.[9]

Risperidone_MoA cluster_receptors Receptor Targets cluster_effects Therapeutic & Side Effects Risperidone Risperidone D2_receptor Dopamine D2 Receptor Risperidone->D2_receptor Antagonism HT2A_receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_receptor Antagonism Other_receptors Adrenergic & Histaminergic Receptors Risperidone->Other_receptors Antagonism Positive_symptoms Alleviation of Positive Symptoms D2_receptor->Positive_symptoms Negative_symptoms Improvement of Negative Symptoms HT2A_receptor->Negative_symptoms EPS Reduced Extrapyramidal Symptoms (EPS) HT2A_receptor->EPS Side_effects Orthostatic Hypotension, Sedation Other_receptors->Side_effects caption Mechanism of Action of Risperidone

Caption: Mechanism of Action of Risperidone.

Anticonvulsants: The Role of Zonisamide

Zonisamide is another important benzisoxazole-containing drug, utilized in the treatment of epilepsy.[10] Its anticonvulsant activity stems from a multi-faceted mechanism of action that helps to stabilize neuronal membranes and prevent seizure propagation.[11]

Mechanism of Action of Zonisamide:

Zonisamide exerts its anticonvulsant effects through several complementary mechanisms:

  • Blockade of Voltage-Gated Sodium Channels: By blocking these channels, zonisamide reduces the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures.[11][12]

  • Inhibition of T-type Calcium Channels: Zonisamide also inhibits low-threshold T-type calcium channels, which are involved in the rhythmic firing of neurons and can contribute to the spread of seizure activity.[11][12]

  • Modulation of Neurotransmitter Release: It has been shown to enhance the release of the inhibitory neurotransmitter GABA, further contributing to the suppression of neuronal excitability.[12]

Zonisamide is also a weak inhibitor of carbonic anhydrase, although this action is not believed to be a primary contributor to its antiepileptic effects.[11]

Other Therapeutic Areas

The versatility of the benzisoxazole scaffold has led to its exploration in a wide range of other therapeutic areas, including:

  • Anti-inflammatory agents [13]

  • Anticancer agents [1]

  • Antimicrobial agents [1]

  • Hsp90 inhibitors for cancer therapy

Structure-Activity Relationship (SAR) of Benzisoxazole Derivatives

The biological activity of benzisoxazole compounds can be significantly modulated by the nature and position of substituents on the heterocyclic core and its appended functionalities. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For atypical antipsychotics derived from the 3-(piperidin-4-yl)-1,2-benzisoxazole scaffold, such as risperidone, several key structural features influence their pharmacological profile:

  • The 3-(Piperidin-4-yl) Moiety: This group is a common feature in many benzisoxazole-based antipsychotics and is crucial for interacting with dopamine and serotonin receptors.[14]

  • Substituents on the Benzene Ring: The presence and position of substituents on the benzene ring of the benzisoxazole core can significantly impact receptor affinity and selectivity. For instance, a fluorine atom at the 6-position, as seen in risperidone, is often associated with potent activity.[15]

  • The N-Alkyl Linker and Terminal Group: The nature of the substituent on the piperidine nitrogen plays a critical role in modulating the drug's properties, including its affinity for various receptors and its pharmacokinetic profile.

Structural Modification Impact on Activity
Introduction of a 6-fluoro group on the benzisoxazole ringOften enhances antipsychotic potency.
Variation of the N-substituent on the piperidine ringSignificantly alters receptor binding profile and pharmacokinetic properties.
Modifications to the terminal heterocyclic group (e.g., the pyrido[1,2-a]pyrimidin-4-one in risperidone)Can fine-tune the balance between D2 and 5-HT2A antagonism.

Conclusion and Future Directions

The benzisoxazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, giving rise to a number of clinically successful drugs. Its rich history of discovery and the continuous development of novel synthetic methodologies have ensured its relevance in modern drug development. The diverse range of biological activities exhibited by benzisoxazole derivatives highlights the immense potential that still lies within this versatile heterocyclic core. Future research will undoubtedly continue to explore new substitution patterns and novel therapeutic applications for this remarkable scaffold, further solidifying its importance in the quest for new and improved medicines.

References

Spectroscopic data of Benzo[d]isoxazol-7-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzo[d]isoxazol-7-amine

Introduction

This compound is a heterocyclic aromatic compound featuring a fused benzene and isoxazole ring system with an amino substituent. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its structural resemblance to biologically active molecules and its potential as a building block in the synthesis of more complex entities. Unambiguous structural confirmation is the bedrock of chemical research and development. Therefore, a thorough understanding of the spectroscopic signature of this compound is paramount for any scientist working with this molecule.

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As empirical data for this specific compound is not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable, expected spectroscopic profile. Furthermore, it offers field-proven, detailed protocols for acquiring high-fidelity data, designed to serve as a self-validating framework for researchers.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic region is expected to show a complex pattern due to the influence of both the fused isoxazole ring and the electron-donating amine group. The amine protons will likely appear as a broad singlet.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H3~8.8 - 9.2Singlet (s)N/AThis proton is attached to an sp² carbon adjacent to the electronegative oxygen and nitrogen atoms of the isoxazole ring, leading to significant deshielding.
H4~7.0 - 7.3Doublet of doublets (dd)J ≈ 7-9, J ≈ 1-2Ortho-coupled to H5 and meta-coupled to H6. The electron-donating NH₂ group at C7 shields the ortho (C6) and para (C4) positions, shifting this proton upfield relative to a non-substituted benzisoxazole.
H5~7.4 - 7.7Triplet (t) or ddJ ≈ 7-9Ortho-coupled to both H4 and H6.
H6~6.8 - 7.1Doublet of doublets (dd)J ≈ 7-9, J ≈ 1-2Ortho-coupled to H5 and para-coupled to H4. It is strongly shielded by the adjacent ortho-amino group, resulting in a significant upfield shift.
NH₂~5.0 - 6.0Broad Singlet (br s)N/AThe chemical shift is variable and depends on concentration, temperature, and solvent. The protons are exchangeable, leading to a broad signal.[1] Addition of D₂O would cause this signal to disappear.[1]

Causality in Experimental Choices:

  • Solvent: DMSO-d₆ is chosen as the preferred solvent. Its polarity effectively solubilizes the amine, and its hydrogen bond accepting nature slows down the N-H proton exchange rate compared to protic solvents, often resulting in a more clearly observable NH₂ signal.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm for referencing chemical shifts.[2]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are highly sensitive to hybridization and the electronic effects of neighboring atoms and functional groups.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~155 - 160sp² carbon in the isoxazole ring, adjacent to electronegative O and N atoms. Expected to be the most downfield of the CH carbons.
C3a~118 - 122Quaternary carbon at the fusion of the two rings. Shielded compared to C7a due to its position relative to the isoxazole nitrogen.
C4~110 - 115Shielded by the para-amino group's electron-donating resonance effect.
C5~128 - 132The electronic environment is less affected by the substituent compared to C4 and C6.
C6~108 - 112Strongly shielded by the ortho-amino group's powerful electron-donating effect.
C7~145 - 150Quaternary carbon directly attached to the electron-donating amine group, causing a downfield shift (ipso-carbon).
C7a~162 - 166Quaternary carbon at the ring junction, part of the C=N bond of the isoxazole ring, resulting in a significant downfield shift.[3]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3450 - 3300N-H Asymmetric & Symmetric StretchMediumCharacteristic of a primary amine (-NH₂). Two distinct bands are expected.[1][4]
1650 - 1580N-H Bending (Scissoring)Medium-StrongConfirms the presence of a primary amine.[4]
1620 - 1580C=N StretchMediumFrom the isoxazole ring.
1550 - 1450C=C Aromatic Ring StretchMedium-StrongMultiple bands are expected, characteristic of the benzene ring.
1335 - 1250C-N Stretch (Aromatic)StrongThe bond between the aromatic ring (C7) and the amine nitrogen.[4]
1250 - 1100N-O StretchMedium-StrongCharacteristic of the isoxazole ring system.[5]
910 - 665N-H WagBroad, StrongOut-of-plane bending of the N-H bonds in the primary amine.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular formula is C₇H₆N₂O. The exact mass will be approximately 134.0480 g/mol . A prominent molecular ion peak is expected at m/z = 134. The presence of two nitrogen atoms adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[1]

  • Key Fragmentation Pathways: Aromatic and heterocyclic systems are relatively stable, but predictable fragmentation can occur.

MS_Fragmentation M This compound m/z = 134 M_minus_HCN [M-HCN]⁺ m/z = 107 M->M_minus_HCN - HCN M_minus_CO [M-CO]⁺ m/z = 106 M->M_minus_CO - CO Fragment_79 C₆H₅N⁺ fragment m/z = 91 M_minus_CO->Fragment_79 - NH

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data.

General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound (~5-10 mg for NMR) Solubilize Dissolve in Deuterated Solvent Sample->Solubilize IR_Acq FT-IR (ATR) Sample->IR_Acq MS_Acq LC-MS (ESI) HRMS Sample->MS_Acq NMR_Acq ¹H, ¹³C, 2D NMR (400 MHz+) Solubilize->NMR_Acq Process Fourier Transform Phase Correction Baseline Correction NMR_Acq->Process Analyze Peak Picking Integration Structure Elucidation IR_Acq->Analyze MS_Acq->Analyze Process->Analyze Report Final Report & Data Archiving Analyze->Report

References

A Framework for the Physicochemical Characterization of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Benzo[d]isoxazol-7-amine

Abstract

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, as a specific analogue, represents a potential building block for novel drug discovery programs. However, the successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties, primarily solubility and stability. This guide provides a comprehensive, protocol-driven framework for researchers, scientists, and drug development professionals to systematically determine the aqueous solubility and chemical stability of this compound. Recognizing that publicly available experimental data for this specific compound is limited, this document is structured as a prescriptive series of workflows. It details the causality behind experimental choices, provides step-by-step protocols for solubility and forced degradation studies, and outlines the development of a stability-indicating analytical method, thereby establishing a self-validating system for characterization.

Introduction: The Imperative of Early-Stage Characterization

The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is fraught with challenges, with a significant rate of attrition attributed to poor biopharmaceutical properties. Among the most critical of these are aqueous solubility and chemical stability.

  • Solubility directly influences a drug's dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble compounds. It dictates the achievable concentration in systemic circulation and, consequently, the therapeutic efficacy.

  • Stability determines a drug's shelf-life and ensures that the patient receives the intended dose of the active substance, free from potentially toxic degradation products. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to ensure drug safety and quality.[1][2]

This compound (CAS: 88237-22-3), an aromatic amine built upon the benzisoxazole core, possesses structural motifs—a basic amine and a heterocyclic ring system—that suggest a complex interplay of factors governing its solubility and stability. This guide presents the strategic approach and detailed methodologies required to fully characterize these properties.

Preliminary Assessment: In Silico Prediction of Physicochemical Properties

Before commencing resource-intensive laboratory experiments, in silico tools can provide valuable, instantaneous predictions of key physicochemical parameters.[3][4] These predictions help anticipate experimental challenges and guide the design of subsequent studies. For this compound, several properties are of primary interest.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 134.14 g/mol Conforms to Lipinski's Rule of Five (<500), suggesting potential for good membrane permeability.
LogP 1.41Indicates moderate lipophilicity, suggesting a balance between solubility and permeability.[3]
pKa (Basic) ~3.5 - 4.5The 7-amino group is predicted to be weakly basic. This value is critical as it dictates the extent of ionization at physiological pH (7.4), which will profoundly impact aqueous solubility.
pKa (Acidic) N/ANo readily ionizable acidic protons are present.
Topological Polar Surface Area (TPSA) 52.05 ŲA TPSA < 140 Ų is generally associated with good cell permeability.

Note: Predicted values are aggregated from various computational algorithms and should be confirmed experimentally.

The predicted basic pKa suggests that this compound will exhibit pH-dependent solubility, being more soluble in acidic environments where the amino group is protonated.

A Systematic Approach to Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and represents the true solubility. The shake-flask method is the gold standard for this determination due to its reliability.[5][6][7]

Rationale for Experimental Design

The goal is to determine solubility in a range of aqueous and organic media relevant to drug formulation and preclinical studies. The choice of pH for aqueous buffers is guided by the predicted pKa and physiological relevance (e.g., stomach pH ~1.2, intestinal pH ~6.8, blood pH ~7.4).

Experimental Protocol: Shake-Flask Method
  • Preparation of Media: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate-buffered saline (PBS) for pH 7.4) and select relevant organic solvents (e.g., Ethanol, Propylene Glycol, DMSO).

  • Sample Addition: Add an excess amount of solid this compound to a known volume (e.g., 2 mL) of each medium in separate glass vials. An excess is confirmed by the visible presence of undissolved solid.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[8][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV, against a standard curve prepared from a stock solution of known concentration.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the dilution factor.

Data Presentation

The results should be compiled into a clear, concise table.

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (mM)
0.1 N HCl1.225Experimental ValueCalculated Value
Acetate Buffer4.525Experimental ValueCalculated Value
Phosphate-Buffered Saline (PBS)7.425Experimental ValueCalculated Value
Simulated Gastric Fluid (SGF)1.237Experimental ValueCalculated Value
Simulated Intestinal Fluid (SIF)6.837Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value
DMSON/A25Experimental ValueCalculated Value

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Buffers & Organic Solvents add_solid Add Excess Solid (this compound) prep_media->add_solid equilibrate Equilibrate (24-48h Shake Incubation) add_solid->equilibrate separate Settle & Separate Phases equilibrate->separate filtrate Filter Supernatant (0.22 µm) separate->filtrate dilute Dilute Filtrate filtrate->dilute quantify Quantify via HPLC-UV dilute->quantify calculate Calculate Solubility quantify->calculate report Final Solubility Data Table calculate->report

Workflow for Thermodynamic Solubility Determination.

Framework for Stability Profiling and Forced Degradation

Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify the likely degradation products of an NCE.[10] This facilitates the development of stability-indicating analytical methods and reveals the intrinsic stability of the molecule.[11][12] The ICH Q1A(R2) guideline recommends exposing the drug substance to hydrolysis, oxidation, photolysis, and thermal stress.[2][13] The goal is to achieve 5-20% degradation of the parent compound.[2]

Rationale for Stress Conditions
  • Hydrolysis: The benzisoxazole ring and amide linkages (if present in derivatives) can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: Aromatic amines can be susceptible to oxidation.

  • Photolysis: Aromatic systems often absorb UV light, which can lead to photodegradation.

  • Thermal: To assess the impact of heat, which can occur during manufacturing and storage.

Experimental Protocol: Forced Degradation Study

For each condition, a parallel control sample (protected from the stress condition) should be analyzed.

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N to 1 N HCl.

    • Heat at a controlled temperature (e.g., 60-80°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize samples before analysis.

  • Base Hydrolysis:

    • Dissolve the compound and add 0.1 N to 1 N NaOH.

    • Follow the same heating and sampling procedure as for acid hydrolysis.

    • Neutralize samples before analysis.

  • Neutral Hydrolysis:

    • Dissolve the compound in purified water or a neutral buffer.

    • Follow the same heating and sampling procedure.

  • Oxidative Degradation:

    • Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store at room temperature and sample at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 80°C, or at a temperature below its melting point) for a defined period (e.g., 1-2 weeks).

Data Presentation

Summarize the findings in a comprehensive table.

Stress ConditionReagent/ConditionTime (h)Assay of Parent (%)% DegradationNo. of DegradantsRRT of Major Degradant
Acid Hydrolysis1 N HCl, 80°C24ValueValueValueValue
Base Hydrolysis1 N NaOH, 80°C24ValueValueValueValue
Oxidative30% H₂O₂, RT24ValueValueValueValue
Photolytic (Solution)ICH Q1B-ValueValueValueValue
Thermal (Solid)80°C1 weekValueValueValueValue

RRT = Relative Retention Time

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation start Drug Substance (this compound) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxid Oxidation (H₂O₂, RT) start->oxid photo Photolysis (ICH Light Box) start->photo thermal Thermal (Heat, Solid State) start->thermal analyze Analyze Samples via Stability-Indicating Method acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze evaluate Evaluate Degradation (%) Identify Degradants analyze->evaluate pathway Propose Degradation Pathways evaluate->pathway report Forced Degradation Summary Report pathway->report

Workflow for a Forced Degradation Study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A validated SIM is essential for both stability studies and routine quality control.[14][15] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[1]

Protocol for Method Development
  • Column and Mobile Phase Screening:

    • Start with a common C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).

    • Screen different mobile phase compositions. A typical starting point is a gradient elution using an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (acetonitrile or methanol). The acidic mobile phase ensures that the basic amine is protonated, leading to better peak shape.

  • Analysis of Stressed Samples:

    • Inject a composite sample containing the parent compound and aliquots from all forced degradation studies where significant degradation occurred.

    • The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Optimization:

    • Adjust the gradient slope, temperature, and flow rate to improve resolution.

    • If co-elution occurs, screen different column chemistries (e.g., Phenyl-Hexyl, C8) or mobile phase pH.

  • Peak Purity Analysis:

    • Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. An spectrally pure peak provides strong evidence of the method's specificity.

  • Method Validation:

    • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

While direct experimental data for this compound is not widely published, a systematic and scientifically grounded approach can robustly define its critical physicochemical properties. By combining in silico prediction with established, gold-standard experimental protocols for solubility and stability, drug development professionals can generate the high-quality, reliable data necessary for informed decision-making. The workflows and methodologies presented in this guide provide a comprehensive framework to de-risk novel candidates like this compound, ensuring that only compounds with suitable drug-like properties advance in the development pipeline, ultimately saving time and resources.

References

Methodological & Application

Application Notes and Protocols: Leveraging Benzo[d]isoxazol-7-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Benzo[d]isoxazole

The benzo[d]isoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system is the molecular backbone for drugs with applications spanning a wide therapeutic spectrum, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5] Benzo[d]isoxazol-7-amine, in particular, serves as a versatile and highly valuable building block, offering a reactive primary amine handle for the strategic elaboration of molecular complexity. This amine functionality is a gateway to a diverse array of derivatives through common yet powerful synthetic transformations, enabling the exploration of vast chemical space in drug discovery programs.

This technical guide provides an in-depth exploration of two fundamental applications of this compound in organic synthesis: N-acylation and Suzuki-Miyaura cross-coupling. The protocols detailed herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this key building block in their synthetic endeavors.

Core Synthetic Applications of this compound

The strategic functionalization of the 7-amino group allows for the introduction of a wide variety of substituents, profoundly influencing the physicochemical properties and biological activity of the resulting molecules.

N-Acylation: Forging Critical Amide Linkages

The formation of an amide bond is one of the most important reactions in medicinal chemistry, with approximately 25% of all pharmaceuticals containing at least one amide linkage.[6] N-acylation of this compound provides a direct route to a library of N-(benzo[d]isoxazol-7-yl)amides, which are of significant interest for their potential therapeutic applications.[1][4]

Causality Behind Experimental Choices: The choice of an acylating agent and base is critical for achieving high yields and purity. Acyl chlorides are highly reactive and are often used for efficient acylation. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is employed to scavenge the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation and deactivation of the starting amine. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

Experimental Protocol: General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the amine in anhydrous DCM or THF.

  • Base Addition: Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the dropwise addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(benzo[d]isoxazol-7-yl)amide.

Data Presentation: Representative N-Acylation Products

EntryAcyl ChlorideProduct NameExpected Molecular Weight ( g/mol )
1Acetyl chlorideN-(benzo[d]isoxazol-7-yl)acetamide176.17
2Benzoyl chlorideN-(benzo[d]isoxazol-7-yl)benzamide238.25
34-Chlorobenzoyl chlorideN-(benzo[d]isoxazol-7-yl)-4-chlorobenzamide272.69
4Cyclopropanecarbonyl chlorideN-(benzo[d]isoxazol-7-yl)cyclopropanecarboxamide202.21

Visualization: N-Acylation Experimental Workflow

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous Solvent B Add Base (TEA or DIPEA) A->B C Add Acyl Chloride at 0 °C B->C D Stir at Room Temperature (2-12 h) C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Aqueous Wash (NaHCO₃, H₂O, Brine) F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J J I->J Characterization (NMR, MS, IR)

Caption: Workflow for the N-acylation of this compound.

Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules. To utilize this compound in Suzuki coupling, it must first be functionalized with a halide (e.g., bromine or iodine) or a triflate group, typically on the benzene ring portion of the scaffold. This protocol assumes the availability of a pre-halogenated this compound derivative.

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, and base is paramount for a successful Suzuki coupling. A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. An inorganic base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid.

Materials:

  • Halo-substituted this compound (e.g., 5-bromo-benzo[d]isoxazol-7-amine)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the halo-substituted this compound (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium(II) acetate, SPhos, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Potential Suzuki Coupling Products

EntryArylboronic AcidExpected Product (from 5-bromo starting material)Expected Molecular Weight ( g/mol )
1Phenylboronic acid5-Phenyl-benzo[d]isoxazol-7-amine210.24
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-benzo[d]isoxazol-7-amine240.26
3Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-benzo[d]isoxazol-7-amine211.23
4Thiophen-2-ylboronic acid5-(Thiophen-2-yl)-benzo[d]isoxazol-7-amine216.27

Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle A Ar¹-X (Halo-Benzo[d]isoxazol-7-amine) OA Oxidative Addition A->OA B Ar²-B(OH)₂ (Arylboronic acid) Trans Transmetalation B->Trans C Ar¹-Ar² (Product) Pd0 Pd(0)L₂ PdII Ar¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OA->PdII PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII->PdII_Ar2 Transmetalation (Base) Trans->PdII_Ar2 PdII_Ar2->Pd0 Reductive Elimination RE Reductive Elimination RE->C RE->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a powerful and versatile building block in the synthetic chemist's toolkit. The protocols for N-acylation and Suzuki-Miyaura cross-coupling detailed in these application notes provide robust starting points for the synthesis of diverse libraries of novel compounds. The ability to readily modify the benzo[d]isoxazole scaffold through these fundamental transformations underscores its importance in the ongoing quest for new therapeutic agents. The derivatives synthesized from this compound hold significant promise for evaluation in a wide range of biological assays, contributing to the advancement of drug discovery and development.

References

The Unexplored Potential of Benzo[d]isoxazol-7-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]isoxazole motif is a privileged heterocyclic scaffold, consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid structure and unique electronic properties make it an ideal anchor for designing ligands that can precisely interact with biological targets. While various isomers have been explored, this guide focuses on the untapped potential of Benzo[d]isoxazol-7-amine , a building block poised for discovery.

While the scientific literature is rich with applications of the 3-amino and 5-amino isomers, the 7-amino variant remains a frontier for innovation. This document serves as both a practical guide and a strategic blueprint for researchers, scientists, and drug development professionals. We will extrapolate from the well-established success of its isomers to build a compelling case for the investigation of this compound, providing detailed synthetic protocols, biological evaluation methods, and a forward-looking perspective on its application in modern medicinal chemistry.

I. Synthetic Strategy: Accessing the 7-Amino Core

The synthesis of the this compound core is not explicitly detailed in readily available literature, presenting an immediate opportunity for synthetic exploration. However, by applying established principles of heterocyclic chemistry, a robust and logical synthetic pathway can be designed. The most common strategies for forming the benzo[d]isoxazole ring involve either intramolecular C-O bond formation from an ortho-substituted aryl oxime or N-O bond formation from an ortho-hydroxyaryl imine.[3]

A plausible and efficient route starting from commercially available 2-fluoro-3-nitrotoluene is outlined below. This protocol is designed to be self-validating, with clear checkpoints and characterization steps.

Protocol 1: Synthesis of this compound

This multi-step synthesis involves the formation of an oxime, subsequent cyclization to form the isoxazole ring, and a final reduction of the nitro group.

Step 1: Synthesis of 2-Fluoro-3-nitrobenzaldehyde

  • Rationale: The first step is the selective oxidation of the methyl group of 2-fluoro-3-nitrotoluene to an aldehyde, which is required for the subsequent oxime formation.

  • Procedure:

    • To a solution of 2-fluoro-3-nitrotoluene (1 eq.) in a suitable solvent like acetic anhydride, add chromium trioxide (CrO₃, 2.5 eq.) portion-wise at 0-5 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-fluoro-3-nitrobenzaldehyde.

Step 2: Synthesis of 2-Fluoro-3-nitrobenzaldehyde Oxime

  • Rationale: The aldehyde is converted to an oxime, which is the direct precursor for the intramolecular cyclization to form the benzo[d]isoxazole ring.

  • Procedure:

    • Dissolve 2-fluoro-3-nitrobenzaldehyde (1 eq.) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

    • Reflux the mixture for 2-3 hours until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture and pour it into cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain the oxime.

Step 3: Cyclization to form 7-Nitrobenzo[d]isoxazole

  • Rationale: An intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction. The deprotonated oxime oxygen attacks the carbon bearing the fluorine atom, displacing it to form the isoxazole ring. A strong base is required to facilitate this step.

  • Procedure:

    • Dissolve the oxime from Step 2 (1 eq.) in a polar aprotic solvent like DMF or DMSO.

    • Add a strong base, such as potassium carbonate (K₂CO₃, 2 eq.) or potassium tert-butoxide (t-BuOK, 1.2 eq.).

    • Heat the mixture to 80-100 °C for 1-2 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture and pour it into water.

    • Extract with ethyl acetate, wash the organic layer with water and brine, and dry over sodium sulfate.

    • Purify by column chromatography to yield 7-nitrobenzo[d]isoxazole.

Step 4: Reduction to this compound

  • Rationale: The final step is the reduction of the nitro group to the target primary amine. Standard reduction conditions are effective.

  • Procedure:

    • Dissolve 7-nitrobenzo[d]isoxazole (1 eq.) in ethanol or methanol.

    • Add palladium on carbon (10% Pd/C, 0.1 eq.).

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Confirm structure and purity via ¹H-NMR, ¹³C-NMR, and LC-MS.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Cyclization (SNAr) cluster_3 Step 4: Reduction A 2-Fluoro-3-nitrotoluene B 2-Fluoro-3-nitrobenzaldehyde A->B CrO₃, Ac₂O C 2-Fluoro-3-nitrobenzaldehyde Oxime B->C NH₂OH·HCl, NaOAc D 7-Nitrobenzo[d]isoxazole C->D K₂CO₃, DMF E This compound D->E H₂, Pd/C

Caption: Proposed multi-step synthesis of this compound.

II. Applications in Medicinal Chemistry: A Landscape of Opportunity

The true value of a scaffold lies in its application. By analyzing the successes of the 3-amino and 5-amino isomers, we can delineate high-probability therapeutic areas for this compound.

A. Oncology: Targeting Kinase Signaling Cascades

Field-Proven Insight: The 3-amino-benzo[d]isoxazole core is a cornerstone of many potent kinase inhibitors.[4][5] The amino group often serves as a critical hydrogen bond donor, anchoring the ligand in the ATP-binding pocket of the kinase. Derivatives have shown powerful inhibition of Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[4][5]

Strategic Application for the 7-Amino Isomer: The 7-amino group provides a different vector for substitution compared to the 3-amino position. This allows for the exploration of new chemical space and potentially different kinase selectivity profiles. The amine can be functionalized—for instance, into ureas or amides—to interact with the hinge region of a kinase, while substituents on the phenyl ring can be tailored to access specific sub-pockets.

A prime target class would be p38 MAP kinases, where 3-amino-7-substituted benzoisoxazoles have already demonstrated high potency and oral efficacy in inflammatory disease models, a testament to the viability of substitution at the 7-position.[6]

Table 1: Biological Activity of Representative 3-Amino-Benzo[d]isoxazole Kinase Inhibitors

Compound IDTarget Kinase(s)IC₅₀ (nM)Key Structural FeatureReference
Compound A VEGFR-2, PDGFRβ10, 203-amino, 4-(phenylurea)[4][5]
Compound B p38α MAPK3.43-amino, 7-(phthalazinyl)[6]
Compound C c-Met5.23-amino scaffold[4]

This table summarizes data from related isomers to guide future studies on 7-amino derivatives.

Diagram: Kinase Inhibition Signaling Pathway

G cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR) Proliferation Cell Proliferation RTK->Proliferation Activates Angiogenesis Angiogenesis RTK->Angiogenesis Activates p38 p38 MAPK Inflammation Inflammation p38->Inflammation Activates Inhibitor This compound Derivative Inhibitor->RTK Inhibits Inhibitor->p38 Inhibits

Caption: Inhibition of key signaling pathways by benzoisoxazole derivatives.

B. Anticoagulation: Factor Xa Inhibition

Field-Proven Insight: The 3-aminobenzisoxazole moiety has been successfully employed as a P1 ligand that binds to the S1 pocket of coagulation Factor Xa (FXa), a critical enzyme in the blood clotting cascade.[7] Potent and selective FXa inhibitors have been developed using this scaffold, highlighting its utility in cardiovascular medicine.[7]

Strategic Application for the 7-Amino Isomer: The 7-amino isomer could serve as an alternative P1 ligand. Its different substitution pattern might alter the binding pose or allow for new interactions within the S1 pocket, potentially leading to improved selectivity or pharmacokinetic properties compared to existing inhibitors.

C. Neurodegenerative and Psychiatric Disorders

Field-Proven Insight: The broader benzisoxazole scaffold is a key component in several FDA-approved antipsychotic drugs, such as Risperidone and Paliperidone.[1] These drugs typically act on dopamine and serotonin receptors. Furthermore, various derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1]

Strategic Application for the 7-Amino Isomer: The 7-amino group serves as a versatile chemical handle for introducing moieties known to interact with CNS targets. It can be alkylated or acylated to mimic key pharmacophoric features of known CNS drugs, opening a pathway to novel antipsychotics, antidepressants, or cognitive enhancers.

III. Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, robust and validated biological assays are essential.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates inhibition.

  • Rationale: This is a gold-standard method for quantifying the potency (IC₅₀) of a compound against a specific kinase enzyme. It is highly sensitive and adaptable to a high-throughput format.

  • Materials:

    • Kinase of interest (e.g., VEGFR-2, p38α)

    • Kinase-specific substrate peptide

    • ATP

    • Test compounds (solubilized in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.

    • In a 384-well plate, add 5 µL of the kinase/substrate mixture.

    • Add 2.5 µL of the test compound solution to the wells. Add buffer/DMSO for positive (100% activity) and negative (0% activity) controls.

    • To initiate the reaction, add 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

    • Calculate percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Rationale: This broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The benzisoxazole scaffold has shown promise in developing antimicrobial agents.[1]

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

    • Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria only) and a negative control (medium only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

IV. Conclusion and Future Perspectives

The this compound scaffold represents a significant, underexplored opportunity in medicinal chemistry. While its isomers have paved the way, demonstrating remarkable success in oncology, cardiovascular disease, and neuroscience, the 7-amino variant offers a fresh canvas for innovation. Its unique substitution vector allows for the design of novel intellectual property and potentially superior drug candidates with distinct selectivity and pharmacokinetic profiles.

The protocols and strategic insights provided in this guide are intended to catalyze this exploration. By leveraging the established pharmacology of the aminobenzoisoxazole core and applying robust synthetic and biological evaluation techniques, researchers can unlock the full therapeutic potential of this promising molecular building block. The future for this compound is not merely in mimicking the success of its relatives, but in defining its own unique and valuable place in the landscape of modern drug discovery.

References

Probing Novel Therapeutics: In Vitro Assay Application Notes for Benzo[d]isoxazol-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on in vitro assays involving derivatives of Benzo[d]isoxazol-7-amine, a core structure that has recently garnered significant interest for its potential in oncology and inflammatory diseases. Our exploration will center on two key areas where these derivatives have shown notable promise: the inhibition of Bromodomain and Extra-Terminal (BET) family proteins and the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the scientific rationale behind the experimental design, insights into data interpretation, and troubleshooting guidance to ensure the integrity and reproducibility of your findings.

Part 1: Foundational Assays - Assessing Cellular Viability and Cytotoxicity

A critical first step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and informs the concentration range for more specific mechanistic assays. The MTT assay is a robust and widely used colorimetric method for this purpose.

Application Note: Cytotoxicity Profiling with the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a quantitative method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives, providing a quantitative measure of their potency in inhibiting cell growth.

Experimental Workflow for Cytotoxicity Screening

cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24 hours seed->incubate1 prepare Prepare serial dilutions of This compound derivative incubate1->prepare treat Treat cells with compound dilutions prepare->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay for Cell Viability

Materials:

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., MV4-11 for AML, LNCaP for prostate cancer)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the this compound derivative in complete medium from the DMSO stock. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically <0.5%) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals. Gentle mixing on an orbital shaker for 5-10 minutes may be required.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve (log of compound concentration vs. % cell viability) and determine the IC50 value using non-linear regression analysis.

Part 2: Targeting Epigenetic Regulation - BET Bromodomain Inhibition

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in transcriptional regulation.[5] Their inhibition has emerged as a promising therapeutic strategy in various cancers. Derivatives of the benzo[d]isoxazole scaffold have been identified as potent BET inhibitors.[1][6]

Application Note: Quantifying BET Inhibition with TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for studying protein-protein and protein-ligand interactions in a high-throughput format. In the context of BET inhibitors, a TR-FRET assay can be used to measure the displacement of a fluorescently labeled ligand from the BET bromodomain by a test compound. The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium chelate) conjugated to the BET protein to an acceptor fluorophore on a ligand that binds to the active site. Inhibition of this interaction by a compound like a this compound derivative results in a decrease in the FRET signal.

Principle of the BET Inhibition TR-FRET Assay

cluster_0 Binding (No Inhibitor) cluster_1 Inhibition BET-Donor BET-Donor Ligand-Acceptor Ligand-Acceptor BET-Donor->Ligand-Acceptor Binding FRET Signal High FRET Signal Ligand-Acceptor->FRET Signal Energy Transfer BET-Donor_i BET-Donor No FRET Low FRET Signal BET-Donor_i->No FRET No Energy Transfer Inhibitor This compound Derivative Inhibitor->BET-Donor_i Binding Ligand-Acceptor_i Ligand-Acceptor

Caption: TR-FRET assay principle for BET inhibitors.

Detailed Protocol: BRD4(1) TR-FRET Inhibition Assay

Materials:

  • Recombinant human BRD4(1) protein tagged with a donor fluorophore (e.g., Terbium)

  • Biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16 (H4K5acK8acK12acK16ac)

  • Streptavidin-conjugated acceptor fluorophore (e.g., d2)

  • This compound derivative

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound derivative in assay buffer.

    • Prepare a solution containing the BRD4(1)-Tb protein and the biotinylated histone peptide in assay buffer.

    • Prepare a solution of Streptavidin-d2 in assay buffer.

  • Assay Reaction:

    • Add 2 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 4 µL of the BRD4(1)-Tb and histone peptide mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of the Streptavidin-d2 solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve.

Compound Target IC50 (nM) Selectivity
Representative this compound DerivativeBRD4(1)180>100-fold vs. CBP
(+)-JQ1 (Reference)BRD4(1)50Pan-BET

Note: Data is representative and based on published results for similar isoxazole-containing benzimidazoles.[2]

Part 3: Targeting the Hypoxic Tumor Microenvironment - HIF-1α Inhibition

HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and is a key driver of tumor progression and angiogenesis.[7] Inhibiting HIF-1α activity is a compelling anti-cancer strategy. Benzo[d]isoxazole derivatives have been identified as highly potent inhibitors of HIF-1α transcription.[7][8]

Application Note: Monitoring HIF-1α Activity with a Dual-Luciferase Reporter Assay

A dual-luciferase reporter assay is a powerful tool for studying gene expression.[4] To measure HIF-1α transcriptional activity, cells are co-transfected with two plasmids. The first is an experimental reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). The second is a control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter. The firefly luciferase expression is proportional to HIF-1α activity, while the Renilla luciferase expression serves to normalize for transfection efficiency and cell number. A potent this compound derivative will decrease the firefly luciferase signal in a dose-dependent manner under hypoxic conditions.

HIF-1α Signaling and Reporter Assay Logic

cluster_0 Hypoxic Condition cluster_1 Reporter Gene Expression cluster_2 Inhibitor Action cluster_3 Normalization Control Hypoxia Hypoxia (1% O2) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_dimerization HIF-1α/β Dimerization HIF1a_stabilization->HIF1a_dimerization HRE_binding Binding to HRE HIF1a_dimerization->HRE_binding Firefly_Luciferase Firefly Luciferase Expression HRE_binding->Firefly_Luciferase Activates Inhibitor This compound Derivative Inhibition Inhibition of Transcription Inhibitor->Inhibition Inhibition->Firefly_Luciferase Blocks Constitutive_Promoter Constitutive Promoter Renilla_Luciferase Renilla Luciferase Expression Constitutive_Promoter->Renilla_Luciferase

Caption: HIF-1α pathway and dual-luciferase assay logic.

Detailed Protocol: HIF-1α Dual-Luciferase Reporter Assay

Materials:

  • HEK293T cells

  • HRE-luciferase reporter plasmid (Firefly luciferase)

  • Control plasmid (e.g., pRL-TK, Renilla luciferase)

  • Transfection reagent

  • This compound derivative

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • After 24 hours, co-transfect the cells with the HRE-luciferase and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment and Hypoxic Induction:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the this compound derivative.

    • Place the plate in a hypoxia chamber for 16-24 hours. Include a normoxic control plate.

  • Cell Lysis:

    • Remove the plate from the incubator and wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Luciferase Activity Measurement:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Add 100 µL of the firefly luciferase substrate and measure the luminescence (Luminescence F).

    • Add 100 µL of the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the luminescence again (Luminescence R).

  • Data Analysis:

    • Calculate the ratio of Luminescence F / Luminescence R for each well to normalize the data.

    • Express the results as a percentage of the activity of the vehicle-treated hypoxic control.

    • Determine the IC50 value from the dose-response curve.

Compound Target IC50 (nM) Assay System
Derivative 15HIF-1α Transcription24HEK293T Dual-Luciferase
Derivative 31HIF-1α Transcription24HEK293T Dual-Luciferase

Note: Data is from a published study on Benzo[d]isoxazole derivatives.[7]

Part 4: Scientific Integrity and Troubleshooting

Expertise & Experience: The choice of assay and its specific parameters are critical. For instance, the incubation time with the compound in the MTT assay (48-72 hours) is chosen to allow for effects on cell proliferation to become apparent. In the TR-FRET assay, the concentrations of the protein and ligand are optimized to be near the Kd of their interaction to ensure sensitivity to competitive inhibition.

Trustworthiness: Each protocol includes essential controls. In the MTT assay, a vehicle control is crucial to account for any effects of the solvent (DMSO). In the dual-luciferase assay, the Renilla luciferase provides internal normalization, making the results more reliable. For all assays, performing experiments in triplicate and ensuring reproducibility across multiple experiments is paramount.

Troubleshooting Common Issues:

  • Low signal-to-background in TR-FRET: Check for compound autofluorescence. Ensure optimal concentrations of donor and acceptor.

  • High variability in MTT assay: Ensure even cell seeding and check for edge effects in the plate. Use cells with a consistent passage number.

  • Low induction in HIF-1α assay: Confirm that the cells are truly hypoxic. Check the integrity of the reporter plasmids.

References

Strategic Purification of Benzo[d]isoxazol-7-amine Products: From Crude Reaction Mixture to High-Purity Active Pharmaceutical Ingredient (API) Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The Benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of derivatives, particularly aminated versions like Benzo[d]isoxazol-7-amine, is a critical step in drug discovery and development. However, achieving the high purity required for downstream applications and regulatory submission necessitates robust and well-designed purification strategies. This guide provides a comprehensive overview and detailed protocols for the purification of this compound and its analogues. We delve into the mechanistic principles behind acid-base extraction, flash column chromatography, and recrystallization, offering field-proven insights to overcome common challenges associated with purifying aromatic amines.

Introduction: The Imperative for Purity

This compound is a key building block in the synthesis of complex pharmaceutical molecules.[1][3] The presence of the amine functionality provides a crucial handle for further chemical modification, but it also introduces specific challenges during purification. The basic nature of the amine can lead to strong interactions with acidic stationary phases in chromatography, while its polarity influences solubility and crystallization behavior. Failure to remove synthetic by-products, excess reagents, or catalysts can compromise the yield, activity, and safety profile of the final API.

This document outlines a multi-step purification strategy designed to systematically remove impurities, ensuring a final product of high chemical purity and integrity. The presented workflows are grounded in the fundamental physicochemical properties of the target molecule.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for designing an effective purification cascade.

PropertyValue / ObservationImplication for Purification
Molecular FormulaC₇H₆N₂ORelatively small, non-volatile solid.
Molecular Weight134.14 g/mol [4]Suitable for standard purification techniques.
AppearanceSolidPurification will focus on crystallization and chromatography.
PolarityPolar, due to amine and isoxazole nitrogens/oxygen.Influences choice of chromatographic and recrystallization solvents.
BasicityWeakly basic (aromatic amine).Enables selective separation from neutral or acidic impurities via acid-base extraction.[5][6]
SolubilityGenerally soluble in polar organic solvents (e.g., MeOH, EtOAc, DCM); forms soluble salts in aqueous acid.Key to both liquid-liquid extraction and crystallization solvent selection.

The Strategic Purification Workflow

A logical, multi-stage approach is the most efficient path to high purity. The process begins with a bulk, scalable technique to remove major impurities, followed by a high-resolution method to separate closely related compounds, and concludes with a final polishing step to achieve crystalline purity.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Bulk Impurity Removal) Crude->Extraction Removes acidic/neutral starting materials Chromatography Flash Column Chromatography (High-Resolution Separation) Extraction->Chromatography Removes closely-related basic/neutral impurities Crystallization Recrystallization (Final Polishing & Polymorph Control) Chromatography->Crystallization Removes amorphous content & trace impurities Pure High-Purity Product (>99%) Crystallization->Pure

Caption: High-level strategic workflow for purifying this compound.

Phase 1: Acid-Base Extraction (Bulk Purification)

Expertise & Causality: The primary amine on the benzisoxazole ring is basic and readily protonated by aqueous acid to form a water-soluble ammonium salt.[5][7] This phenomenon allows for its selective transfer from an organic solvent into an aqueous layer, leaving behind non-basic impurities such as unreacted starting materials, neutral by-products, or acidic components.[8] A subsequent basification of the aqueous layer regenerates the neutral amine, which can then be "back-extracted" into a fresh organic phase.[6] This technique is highly effective, cost-efficient, and scalable for initial cleanup.

Acid_Base_Extraction cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Basification & Back-Extraction Funnel1 Organic Layer (DCM/EtOAc) This compound (BIA) (Neutral) Neutral Impurities (NI) Acidic Impurities (AI) Aqueous Layer 1M HCl Result1 Organic Layer (Discard) Neutral Impurities (NI) Acidic Impurities (AI) Aqueous Layer (Collect) BIA-H+Cl- (Salt, Soluble) Funnel1:f1->Result1:f1 BIA + HCl -> BIA-H+Cl- (Moves to Aqueous) Funnel2 Aqueous Layer (from Step 1) BIA-H+Cl- (Salt, Soluble) Organic Layer Fresh DCM/EtOAc Result2 Aqueous Layer (Discard) NaCl, H2O Organic Layer (Collect) This compound (BIA) (Neutral) Funnel2:f0->Result2:f1 BIA-H+Cl- + NaOH -> BIA + NaCl (Moves to Organic)

Caption: Mechanism of purification by acid-base liquid-liquid extraction.

Protocol 3.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The protonated amine salt is now in the aqueous (typically bottom, if using DCM) layer. Drain and collect the aqueous layer.

  • Repeat Extraction: To ensure complete transfer, add another portion (0.5 volumes) of 1M HCl to the organic layer, shake, and combine the aqueous layers. The original organic layer, containing neutral and acidic impurities, can now be discarded.[9]

  • Basification: Place the combined aqueous extracts in a clean flask and cool in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH is >10 (confirm with pH paper). The neutral amine may precipitate out.

  • Back-Extraction: Return the basified aqueous solution to a separatory funnel. Add a volume of fresh organic solvent (DCM or EtOAc) equal to the original organic layer volume. Shake vigorously.

  • Collection: Allow the layers to separate. Drain and collect the organic layer, which now contains the purified this compound. Repeat the back-extraction with another 0.5 volumes of organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts. Wash with a saturated sodium chloride solution (brine) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Phase 2: Flash Column Chromatography (High-Resolution Separation)

Expertise & Causality: While extraction removes classes of impurities, flash chromatography is essential for separating the target amine from structurally similar, non-ionizable impurities. The primary challenge with amines on standard silica gel is their interaction with acidic surface silanol groups (Si-OH).[10] This interaction can cause significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product.

Trustworthiness through Mitigation: To ensure a successful and reproducible separation, the acidic nature of the silica must be neutralized. This is most commonly achieved by adding a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[11][12] The modifier acts as a competing base, occupying the acidic sites on the silica and allowing the target amine to travel through the column with minimal unwanted interaction, resulting in sharp, symmetrical peaks.

Protocol 4.1: Modified Normal-Phase Flash Chromatography
  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for polar amines is a mixture of Ethyl Acetate/Hexanes or Dichloromethane/Methanol.[11][13] Add ~1% triethylamine (TEA) to the TLC developing chamber. The ideal system should give the target compound an Rf value of ~0.2-0.3.

  • Column Packing: Dry-pack or wet-pack a silica gel column with the chosen non-polar solvent (e.g., Hexanes).

  • Sample Loading:

    • Wet Loading: Dissolve the product from the extraction step in a minimal amount of the mobile phase (or just DCM).

    • Dry Loading (Recommended): Dissolve the product in a suitable solvent (e.g., DCM/Methanol), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder that can be loaded evenly onto the top of the column.

  • Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase (e.g., 99:1 Hexanes:TEA). Crucially, the mobile phase used for the entire purification must contain the basic modifier. [12]

  • Elution: Begin elution with the initial mobile phase. If a gradient is needed, slowly increase the polarity by gradually adding the more polar solvent (e.g., Ethyl Acetate or Methanol, which also contains 1% TEA).[12]

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and can typically be removed by co-evaporation with a solvent like DCM or by placing the sample under high vacuum.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for normal-phase.
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolGradients of these systems cover a wide polarity range.[11]
Modifier 0.5-2% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing.[10]
Loading Method Dry LoadingProvides superior resolution compared to wet loading.
Target Rf 0.2 - 0.3Provides optimal separation on a flash column.

Phase 3: Recrystallization (Final Polishing)

Expertise & Causality: Recrystallization is the ultimate step for achieving high purity and obtaining a stable, crystalline solid. The principle relies on the differential solubility of the target compound and any remaining impurities in a chosen solvent system at varying temperatures.[14] An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities either remain in solution upon cooling or are insoluble in the hot solvent. For polar molecules like this compound, a binary solvent system often provides the best results.[15][16]

Protocol 5.1: Binary Solvent Recrystallization
  • Solvent Screening:

    • Find a "soluble" solvent in which the compound is highly soluble when hot (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate).

    • Find a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Water, Hexanes, Heptane).[15]

    • A good combination is often Ethanol/Water or Ethyl Acetate/Hexanes.

  • Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent required to fully dissolve the solid. Stir and maintain the temperature near the solvent's boiling point.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). If necessary, add a drop or two of the hot "soluble" solvent to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the pure, cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, LC-MS, and melting point analysis to confirm purity and identity.

Conclusion

The purification of this compound products is a systematic process that leverages the specific chemical properties of the molecule. By employing a strategic sequence of acid-base extraction for bulk cleanup, modified flash chromatography for high-resolution separation, and recrystallization for final polishing, researchers can consistently obtain material of the high purity required for advanced applications in drug development. Each step is a self-validating system, where the rationale for the chosen technique directly addresses the challenges posed by the amine functionality and the expected impurity profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[d]isoxazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division

Document ID: TSC-BIA-2025-Q4

Purpose: This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Benzo[d]isoxazol-7-amine. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common experimental challenges, ensuring procedural robustness and reproducibility.

Introduction

This compound is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anticonvulsants and antipsychotics.[1][2][3] Its synthesis, while conceptually straightforward, is often plagued by issues related to regioselectivity, side reactions, and purification. This guide is built on field-proven insights and established chemical principles to help you navigate these complexities.

A prevalent synthetic strategy involves the formation of a substituted 1,2-benzisoxazole scaffold, followed by electrophilic nitration to introduce a nitro group, and subsequent reduction to the target amine.[4] This multi-step process presents several critical junctures where problems can arise.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, frequently encountered problems in a question-and-answer format.

Question 1: My cyclization reaction to form the benzisoxazole ring is giving low yields, and I'm isolating a significant amount of a salicylonitrile byproduct. What is happening and how can I prevent it?

Answer: This is a classic case of the Kemp elimination , a common side reaction in benzisoxazole synthesis, particularly when using base-promoted cyclization of o-substituted aryl oximes.[3][5] The reaction proceeds through the cleavage of the weak N-O bond in the isoxazole ring under basic conditions, leading to the formation of a more stable 2-hydroxybenzonitrile species.

Causality:

  • Strong Base: The use of strong bases (e.g., alkoxides, LDA) can deprotonate the C-3 position of the newly formed benzisoxazole ring (if a proton is present).

  • Electron-Withdrawing Groups: Substituents that acidify the C-3 proton can accelerate this undesired ring-opening.

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for the N-O bond scission.

Solutions:

  • Reagent Selection: Consider an alternative cyclization strategy that avoids harsh basic conditions. One effective method is the cyclization of 2-hydroxyaryl oximes via dehydration. This involves converting the oxime hydroxyl into a good leaving group, allowing for intramolecular nucleophilic attack by the phenolic oxygen.[5]

  • Temperature Control: If a base-mediated route is unavoidable, maintain the reaction at the lowest possible temperature that still allows for reasonable conversion rates.

  • Base Stoichiometry: Use the minimum effective amount of base. A large excess can significantly promote the Kemp elimination.

Question 2: The reduction of my 7-nitrobenzo[d]isoxazole precursor is sluggish, incomplete, or results in multiple products. How can I optimize this critical step?

Answer: The reduction of an aromatic nitro group to an amine is a fundamental transformation, but its success is highly dependent on the choice of reducing agent and the overall substrate reactivity.

Probable Causes & Solutions:

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Deactivated catalyst (in catalytic hydrogenation). 3. Low reaction temperature or short reaction time.1. Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl). 2. For hydrogenation, use a fresh catalyst (e.g., Pd/C) and ensure the system is free of catalyst poisons (sulfur, strong chelators). 3. Increase temperature moderately or extend the reaction time, monitoring by TLC.
Multiple Products 1. Over-reduction: Strong reducing agents like LiAlH₄ can reduce other functional groups or even cleave the isoxazole ring. 2. Side Reactions: Catalytic hydrogenation can sometimes lead to N-O bond cleavage, resulting in 2-hydroxybenzamidines.[6]1. Switch to a milder, more chemoselective reducing agent. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is often effective. A classic method using tin and hydrochloric acid has also been reported to be successful.[4] 2. If N-O bond cleavage is observed with Pd/C, consider using Zn/AcOH or NiCl₂/NaBH₄, which have been shown to preserve the ring system in some cases.[6]
Poor Solubility The nitro-substituted starting material may have poor solubility in the reaction solvent.Use a co-solvent system (e.g., EtOH/THF, DMF) to ensure the starting material is fully dissolved, allowing for efficient access to the reducing agent or catalyst surface.

Question 3: I am struggling with the purification of the final this compound. It streaks badly on silica gel chromatography and the yield after purification is low.

Answer: Amines, particularly aromatic amines, are notoriously difficult to purify via standard silica gel chromatography due to their basicity. The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape (tailing/streaking) and irreversible adsorption.

Recommended Purification Strategies:

  • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing 1-2% triethylamine (Et₃N) or ammonia (e.g., DCM/MeOH/NH₄OH 95:5:0.5). Use this same basified solvent system as your mobile phase. The amine additive will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

  • Alumina Chromatography: Switch to a different stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds and often provides much better separation and recovery.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the protonated salt.

    • Wash the organic layer to remove non-basic impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the pH is >10.

    • Back-extract your now neutral amine product into a fresh organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to get the purified product.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene/Heptane) can be a highly effective method for purification, especially on a larger scale.

Synthetic Workflow & Key Challenges

The following diagram illustrates a common synthetic pathway, highlighting the stages where the aforementioned issues typically arise.

G cluster_0 Step 1: Benzisoxazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Start o-Hydroxyaryl Oxime Ring Substituted Benzo[d]isoxazole Start->Ring Dehydration/ Cyclization Side1 Salicylonitrile (Byproduct) Ring->Side1 Kemp Elimination (Strong Base) Nitro 7-Nitrobenzo[d]isoxazole Ring->Nitro HNO₃/H₂SO₄ Side2 Other Regioisomers (e.g., 4-nitro, 5-nitro) Nitro->Side2 Poor Regiocontrol Amine This compound (Final Product) Nitro->Amine Reduction (e.g., Sn/HCl) Side3 Incomplete Reduction (Nitroso, Hydroxylamine) Nitro->Side3 Insufficient Reducing Agent

Caption: Key stages in this compound synthesis and potential pitfalls.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable synthetic route to prepare the 7-nitrobenzo[d]isoxazole intermediate?

A: A widely adopted method involves the nitration of a pre-formed benzisoxazole precursor, such as 3-methyl-5-acetyl-1,2-benzisoxazole.[4] The reaction typically uses a standard nitrating mixture (HNO₃/H₂SO₄) at low temperatures (0-10 °C). The directing effects of the existing substituents on the benzene ring are crucial for achieving regioselectivity at the 7-position. It is essential to perform small-scale trials to optimize temperature and reaction time to minimize the formation of dinitrated or other isomeric byproducts.

Q: How can I effectively monitor the progress of the reduction of the nitro group?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting material (nitro compound) and the product (amine). For example, a mix of ethyl acetate and hexane (e.g., 30:70).

  • Starting Material (Nitro): Will be less polar and have a higher Rf value.

  • Product (Amine): Is much more polar and will have a lower Rf value. It may streak, but its appearance and the disappearance of the starting material spot are key indicators.

  • Staining: The amine product is often visible under UV light and will stain readily with permanganate (KMnO₄) or ninhydrin stains, while the nitro compound may only be UV active.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, absolutely.

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. This step is highly exothermic and must be performed in an ice bath with slow, controlled addition of reagents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Catalytic Hydrogenation: If using this reduction method, be aware that hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst (especially dry Pd/C) can be pyrophoric and should not be exposed to air and organic solvents simultaneously. Ensure the system is properly purged with an inert gas (N₂ or Ar) before and after the reaction.

  • General Handling: Handle all organic solvents and reagents in a well-ventilated fume hood.

Exemplary Protocol: Reduction of 7-Nitrobenzo[d]isoxazole

This protocol describes a common method for the reduction step using tin and hydrochloric acid, adapted from reported procedures.[4]

Objective: To reduce 7-Nitro-3-methyl-5-acetylbenzo[d]isoxazole to 7-Amino-3-methyl-5-acetylbenzo[d]isoxazole.

Materials:

  • 7-Nitro-3-methyl-5-acetylbenzo[d]isoxazole (1.0 eq)

  • Granular Tin (Sn) (3.0 - 4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 7-nitrobenzo[d]isoxazole (1.0 eq) and ethanol.

  • Addition of Tin: Add the granular tin (3.0-4.0 eq) to the suspension.

  • Acid Addition: Slowly add concentrated HCl to the stirring mixture. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Reaction: After the initial exotherm subsides, heat the mixture to reflux using a heating mantle. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice. A solid tin salt complex may precipitate.

  • Basification: Slowly add 5M NaOH solution to the mixture until the pH is strongly basic (pH > 10). This will precipitate tin hydroxides and liberate the free amine. Stir for 30 minutes.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-aminobenzo[d]isoxazole product.

  • Purification: Purify the crude product using one of the methods described in the troubleshooting section (e.g., chromatography on basified silica or crystallization).

References

Technical Support Center: Optimizing the Synthesis of Benzo[d]isoxazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Benzo[d]isoxazol-7-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy to prepare this compound?

A1: The most established and frequently reported pathway involves a two-step sequence starting from a pre-formed benzo[d]isoxazole core. The strategy is:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C-7 position of the benzo[d]isoxazole ring using a nitrating agent.

  • Reduction of the Nitro Group: Conversion of the 7-nitro intermediate to the 7-amino (-NH₂) functionality using a suitable reducing agent.

This approach is generally favored because the directing effects of the heterocyclic ring system guide the nitration to the desired position, and the subsequent reduction of a nitro group is a high-yielding and well-understood transformation.[1]

Q2: My overall yield for the two-step synthesis is consistently low. Where should I focus my optimization efforts?

A2: Low overall yield is a common challenge that typically stems from one of the two key steps. The primary areas for investigation should be:

  • The Nitration Step: This reaction can suffer from the formation of undesired isomers or degradation of the starting material under harsh acidic conditions. Controlling the reaction temperature and the rate of addition of the nitrating agent is critical.[2]

  • The Reduction Step: Incomplete conversion of the nitro group, or difficulties in isolating the final amine product from the reaction mixture, can significantly lower yields. The choice of reducing agent and the purification strategy are paramount.

We recommend analyzing the purity and yield of the 7-nitro intermediate first. A high-yielding and clean nitration is the foundation for a successful reduction.

Q3: What are the critical intermediates or side products I should monitor to diagnose issues in the synthesis?

A3: Careful analytical monitoring is key to troubleshooting.

  • Key Intermediate: The primary intermediate to isolate and characterize is the 7-nitro-benzo[d]isoxazole . Its purity and spectral data (¹H NMR, ¹³C NMR, MS) will confirm the success of the first step and provide clean material for the reduction.

  • Potential Side Products:

    • Other Nitro Isomers: Depending on the substituents on your starting benzisoxazole, you may see other nitro isomers (e.g., at the C-4 or C-5 position). These can be identified by TLC or HPLC analysis against a known standard if available.

    • Degradation Products: Under overly harsh nitrating conditions, the isoxazole ring can be susceptible to cleavage. One potential degradation pathway for some benzisoxazole derivatives is Kemp elimination, which results in the formation of a salicylonitrile.[3]

    • Beckmann Rearrangement Products: During the initial synthesis of the benzisoxazole core itself, a common side reaction is the Beckmann rearrangement, which can lead to the formation of a benzoxazole isomer.[3] Ensuring the purity of your starting benzisoxazole is crucial.

Section 2: Troubleshooting Guide: Low Yield and Impurity Formation

This section provides a detailed breakdown of common problems and their solutions, complete with experimental protocols.

Problem Area 1: The Nitration Step

The electrophilic nitration of the benzo[d]isoxazole ring is a critical step where yield can be compromised. The goal is to achieve selective nitration at the C-7 position without degrading the substrate.

Symptom: Low yield of the desired 7-nitro-benzo[d]isoxazole, often accompanied by a dark, tarry reaction mixture or multiple spots on a TLC plate.

Potential Cause: The reaction conditions, particularly temperature and acid concentration, are not optimized. The highly exothermic nature of nitration can lead to runaway reactions, causing degradation and the formation of oxidized byproducts if not properly controlled.

Solution: Strict Temperature Control and Optimized Reagent Addition

Maintaining a low temperature throughout the reaction is the single most important factor for a clean nitration.

This protocol is adapted from established procedures and optimized for yield and purity.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-methyl-5-acetyl-1,2-benzisoxazole (1 equivalent) to concentrated sulfuric acid (H₂SO₄, ~5-10 volumes).

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. It is crucial that the substrate is fully dissolved and the solution is homogeneous before proceeding.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (H₂SO₄, ~2 volumes), while cooling in an ice bath.

  • Slow Addition: Add the prepared nitrating mixture dropwise to the solution of the benzisoxazole from the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A rapid temperature increase is a primary cause of yield loss.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane solvent system).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 7-nitro product should precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral (to remove residual acid), and then with a small amount of cold ethanol. Dry the product under vacuum.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature 0-10 °C0-5 °C Tighter temperature control minimizes the formation of thermal degradation byproducts and undesired isomers.
Reagent Addition Added in one portionSlow, dropwise addition Prevents localized temperature spikes (hot spots) that can lead to decomposition and side reactions.
Reaction Time 4 hours1-2 hours (TLC monitored) Prevents the product from decomposing in the strong acid medium after the reaction is complete.
Expected Yield 50-65%>80% Optimized conditions lead to a cleaner reaction and higher isolated yield of the desired product.
Problem Area 2: The Reduction Step

The conversion of the 7-nitro group to the 7-amine is the final step. The choice of reducing agent impacts yield, purity, and the complexity of the workup.

Symptom: Incomplete reaction (presence of starting material), formation of multiple products, or difficulty isolating the final amine product.

Potential Cause: The selected reducing agent may be inefficient, or the workup procedure may be inadequate for separating the product from metal salts or other byproducts.

Solution: Selection of an Appropriate Reduction Method

While classic methods like Sn/HCl are effective, they can involve tedious workups to remove tin salts.[1] Catalytic hydrogenation is often a cleaner, higher-yielding alternative that simplifies purification.

MethodReducing AgentTypical YieldAdvantagesDisadvantages
Metal/Acid Sn / conc. HCl60-75%Inexpensive, robust, and effective.[1]Difficult workup to remove tin salts; can be messy. Not environmentally friendly.
Metal/Acid Fe / HCl or Acetic Acid70-85%Cheaper than tin, and iron salts are often easier to remove and more benign.Requires acidic conditions; workup still involves filtration of fine iron particles.
Catalytic Hydrogenation H₂ gas / Pd-C (10%)85-95% High yield, very clean reaction, simple workup (filtration of catalyst). Requires specialized hydrogenation equipment (H₂ balloon or Parr shaker); catalyst can be expensive.
  • Setup: To a flask suitable for hydrogenation, add the 7-nitro-benzo[d]isoxazole (1 equivalent) and a solvent such as Methanol or Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂), typically via a balloon or from a pressurized source.

  • Reaction: Stir the mixture vigorously under the H₂ atmosphere at room temperature. The reaction is often complete within 2-4 hours. Monitor by TLC until the starting material has been completely consumed.

  • Workup: Once the reaction is complete, carefully purge the system again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified further if necessary.

Section 3: Visual Workflows and Diagrams

Visual aids can help clarify the synthetic sequence and troubleshooting logic.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Final Stage Start Benzo[d]isoxazole Derivative Nitro 7-Nitro-benzo[d]isoxazole Start->Nitro HNO₃ / H₂SO₄ 0-5 °C Amine This compound Nitro->Amine H₂ / Pd-C (Recommended) Purification Purification (Crystallization or Chromatography) Amine->Purification

Caption: Overall synthetic route to this compound.

G Start Start Reduction Troubleshooting CheckTLC Is reaction complete by TLC? Start->CheckTLC Workup Proceed to Catalyst Filtration and Product Isolation CheckTLC->Workup Yes Incomplete Reaction Incomplete CheckTLC->Incomplete No Action1 Increase H₂ pressure or reaction time (1-2 hr increments) Incomplete->Action1 Action2 Check catalyst activity. Consider adding fresh catalyst. Incomplete->Action2 Action3 Ensure efficient stirring. Incomplete->Action3

Caption: Decision tree for troubleshooting catalytic hydrogenation.

References

Technical Support Center: Functionalization of Benzo[d]isoxazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Common Side Reactions

Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025

Welcome to the technical support center for Benzo[d]isoxazol-7-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic building block. Benzo[d]isoxazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] However, the unique electronic and structural properties of the this compound core present specific challenges during synthetic functionalization.

This document moves beyond standard protocols to provide in-depth troubleshooting for common side reactions. Our approach is rooted in mechanistic understanding, enabling you to not only solve current experimental issues but also to proactively design more robust and higher-yielding reactions.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity and stability of the this compound scaffold. A clear understanding of these principles is critical for diagnosing and preventing unwanted side reactions.

FAQ 1.1: What are the primary reactive sites and stability concerns with this compound?

Answer: this compound has two primary regions of chemical reactivity that can compete under various conditions:

  • The C7-Amino Group: This is the principal nucleophilic site, behaving as a typical, albeit electronically modified, aniline. It is the intended target for most functionalization reactions like acylation, alkylation, and sulfonylation.

  • The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under specific conditions, particularly in the presence of strong bases.[3] This ring-opening reaction is the most common and problematic side reaction.

The key to successful functionalization is to select conditions that maximize the reactivity of the C7-amino group while preserving the integrity of the isoxazole ring.

cluster_molecule This compound cluster_annotations Reactive Sites & Liabilities mol amine Primary Nucleophilic Site (Target for Functionalization) amine->mol C7-NH2 ring Labile N-O Bond (Site of Potential Ring Opening) ring->mol N-O Bond

Caption: Key reactive sites on the this compound scaffold.

Part 2: Troubleshooting Specific Functionalization Reactions

This section provides detailed, question-and-answer-based troubleshooting for the most common synthetic transformations performed on this compound.

Acylation and Amide Bond Formation

Acylation is a fundamental transformation, yet it is frequently plagued by a critical side reaction if conditions are not carefully controlled.

Question: My acylation reaction with an acid chloride is giving very low yields of the desired amide, and I'm isolating a significant amount of a byproduct with a nitrile and a hydroxyl group. What is happening and how can I fix it?

Answer: You are observing the classic side reaction of isoxazole ring opening. This process, known as the Kemp elimination, occurs under basic conditions where the relatively weak N-O bond is cleaved to form a 2-hydroxybenzonitrile species.[3][4]

Mechanism of Side Reaction (Kemp Elimination):

  • A strong base (e.g., NaOH, NaH, or even excess triethylamine at elevated temperatures) deprotonates the amine.

  • Concurrently or subsequently, the base attacks the C3 proton of the isoxazole ring.

  • This initiates a cascade that cleaves the N-O bond, leading to the formation of a stable 2-hydroxy-cyanophenyl intermediate after workup.

Troubleshooting Guide: Acylation Reactions

Symptom ObservedProbable CauseRecommended Solution & Rationale
Low yield of amide; Presence of a 2-hydroxybenzonitrile byproduct confirmed by MS and IR (sharp C≡N stretch ~2230 cm⁻¹).Ring Opening (Kemp Elimination) due to harsh basic conditions.1. Use a non-nucleophilic, sterically hindered base: Switch from NaOH or K₂CO₃ to Diisopropylethylamine (DIPEA) or 2,6-lutidine. Rationale: These bases are sufficient to scavenge HCl but are less likely to initiate ring opening. 2. Lower the reaction temperature: Perform the acylation at 0 °C to room temperature. Rationale: The ring-opening side reaction has a higher activation energy than the desired N-acylation. 3. Change the acylation strategy: If using a carboxylic acid, avoid activating it as an acid chloride. Instead, use standard peptide coupling agents.
Incomplete reaction; Starting material remains even after extended time.1. Poor solubility of the starting amine. 2. Insufficiently reactive acylating agent.1. Improve solubility: Use a more polar aprotic solvent like DMF, DMAc, or NMP. 2. Use coupling agents: For carboxylic acids, employ reagents like EDC/HOBt or HATU. Rationale: These reagents create a highly reactive activated ester in situ under mild conditions, avoiding the need for strong bases.[5]
Diacylation observed; Product mass is too high.Highly reactive acylating agent and/or excess reagent.1. Control stoichiometry: Use 1.0-1.1 equivalents of the acylating agent. 2. Slow addition: Add the acylating agent dropwise to the solution of the amine at 0 °C. Rationale: This maintains a low instantaneous concentration of the electrophile, favoring mono-acylation.

Validated Protocol: Mild Amide Coupling using EDC/HOBt

  • Dissolution: Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (approx. 0.1 M).

  • Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the consumption of the starting amine by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography.

N-Alkylation & Reductive Amination

Direct alkylation and reductive amination are common methods for introducing alkyl groups onto the C7-amine, but both can trigger side reactions if not executed with care.

Question: I am attempting a direct N-alkylation with an alkyl bromide and potassium carbonate, but my mass spectrum shows the ring-opened byproduct. How can I alkylate the amine without destroying the core?

Answer: Similar to acylation, the use of a moderately strong inorganic base like K₂CO₃, especially at elevated temperatures in a polar solvent like DMF, is sufficient to induce the Kemp elimination. For successful N-alkylation, you must either use milder conditions or switch to an orthogonal strategy like reductive amination.

start Goal: N-Alkylation of This compound strategy Choose Alkylation Strategy start->strategy direct_alk Direct Alkylation (with R-X) strategy->direct_alk Primary/Benzylic Halide reduct_am Reductive Amination (with Aldehyde/Ketone) strategy->reduct_am Carbonyl Available direct_check Is a strong base (e.g., NaH, K2CO3) required? direct_alk->direct_check reduct_check Are harsh acidic (pH < 3) conditions needed for imine formation? reduct_am->reduct_check outcome_bad_base High Risk of Ring Opening Side Reaction direct_check->outcome_bad_base Yes solution_direct Use Mild Conditions: DIPEA in MeCN, 60-80 °C or Consider Buchwald-Hartwig Coupling direct_check->solution_direct No/Avoid outcome_bad_acid Potential for Ring Instability/Hydrolysis reduct_check->outcome_bad_acid Yes solution_reduct Use Mild Reducing Agent: NaBH(OAc)3, NaBH3CN Maintain pH 4-6 with AcOH reduct_check->solution_reduct No/Avoid outcome_bad_base->solution_direct MITIGATE outcome_bad_acid->solution_reduct MITIGATE outcome_good Successful N-Alkylation Product solution_direct->outcome_good solution_reduct->outcome_good

Caption: Troubleshooting workflow for N-alkylation strategies.

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This method avoids both strong bases and strong acids, providing a robust pathway to N-alkylated products.

  • Suspension: Suspend this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Acid Catalyst: Add acetic acid (2.0 eq) to catalyze imine formation. Stir for 30-60 minutes at room temperature. The pH should be mildly acidic (4-6).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. A slight effervescence may be observed.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Monitoring: Follow the reaction progress by LC-MS, monitoring for the disappearance of the starting material and the intermediate imine.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

Diazotization and Sandmeyer Reactions

The conversion of the C7-amino group to a diazonium salt opens a gateway to a wide range of functionalities (halogens, CN, OH). However, the diazonium intermediate can be unstable, and the strongly acidic conditions required can pose a threat to the isoxazole ring.

Question: My attempt to form the diazonium salt from this compound to perform a Sandmeyer reaction resulted in a dark, tarry mixture with no desired product.

Answer: This is a common outcome when diazotization conditions are not strictly controlled. The failure can be attributed to two main factors:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. The reaction must be kept cold (< 5 °C) at all times.[6]

  • Ring Degradation: The use of excessively concentrated strong acids (e.g., >6M HCl or neat H₂SO₄) can lead to the hydrolysis or rearrangement of the sensitive isoxazole ring system.

  • Azo Coupling: The generated diazonium salt is an electrophile and can react with the unreacted, nucleophilic starting amine to form a dimeric azo compound, contributing to the dark, insoluble byproduct.

Key Control Parameters for Successful Diazotization

ParameterRecommended ConditionRationale
Temperature -5 °C to 5 °C Prevents premature decomposition of the diazonium salt and minimizes side reactions. Use an ice-salt or acetone-dry ice bath.
Acid Aqueous HCl (2-4 M) or H₂SO₄ (2-4 M) Sufficiently acidic to generate nitrous acid and stabilize the diazonium salt without causing excessive degradation of the isoxazole ring.
Nitrite Source Aqueous Sodium Nitrite (NaNO₂) Allows for controlled, slow addition to manage the exothermic reaction.
Addition Rate Slow, dropwise addition of NaNO₂ solution Prevents localized overheating and buildup of excess nitrous acid, which can lead to side reactions. It also minimizes the concentration of the diazonium salt available for unwanted azo coupling.

Validated Protocol: Diazotization and Sandmeyer Bromination

  • Acidic Suspension: Suspend this compound (1.0 eq) in 3M aqueous HBr. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimum amount of cold water. Add this solution dropwise to the amine suspension over 30 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0 °C.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 3M aqueous HBr and cool to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous nitrogen evolution should be observed.

  • Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup & Purification: Cool the mixture, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by chromatography to yield 7-bromo-benzo[d]isoxazole.

References

Technical Support Center: Overcoming Solubility Challenges with Benzo[d]isoxazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for overcoming the common yet significant challenge of poor aqueous solubility of Benzo[d]isoxazol-7-amine and its derivatives in experimental assays. By understanding the physicochemical properties of this scaffold and applying systematic formulation strategies, you can ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound crashing out of solution in my aqueous assay buffer?

A1: Understanding the Physicochemical Properties

The solubility behavior of this compound is governed by its chemical structure. The benzisoxazole core is a rigid, aromatic system that is inherently hydrophobic (water-repelling).[1][2] Key predicted properties influencing its solubility are:

  • High Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) for the parent molecule is approximately 1.41.[3] This value indicates a preference for lipid-like environments over aqueous ones, contributing to its poor water solubility.

  • Basic Amine Group (pKa): The 7-amine group is basic. Its state of ionization is dependent on the pH of the surrounding medium. At a pH below its pKa, the amine group will be protonated (R-NH₃⁺), carrying a positive charge that significantly enhances its interaction with polar water molecules, thereby increasing solubility. At a pH above its pKa, it exists predominantly in its neutral, less soluble form (R-NH₂).

Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous assay buffer. This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, a phenomenon known as kinetic solubility.[4][5]

Q2: I'm preparing a stock solution. What solvent should I use and at what concentration?

A2: Best Practices for Stock Solution Preparation

The first step is to create a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules.[6][7]

SolventRecommended Starting Stock Conc.AdvantagesDisadvantages & Mitigation
DMSO 10–30 mMExcellent solubilizing power for most hydrophobic compounds.- Can be toxic to cells, typically at concentrations >0.5%.[8][9] - Can interfere with some assays (e.g., SPR, enzyme activity). - Mitigation: Always determine the maximum tolerable DMSO concentration for your specific assay and cell line. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.[7][9]
Ethanol (EtOH) 1–10 mMLess toxic than DMSO for many cell-based assays. Volatile, allowing for easy removal if needed.Lower solubilizing power than DMSO for highly lipophilic compounds. Can affect protein structure at higher concentrations.
Dimethylformamide (DMF) 10–20 mMGood solubilizing power, similar to DMSO.Higher toxicity than DMSO. Use with caution and ensure it does not interfere with the assay.

Protocol: Always start by preparing a 10 mM stock solution in 100% DMSO. Use gentle warming (37°C) and vortexing to ensure the compound is fully dissolved before making further dilutions. Store stock solutions at -20°C or -80°C to minimize degradation and solvent evaporation.[10]

Q3: My compound dissolved in DMSO, but precipitated immediately upon dilution into my PBS buffer (pH 7.4). What's my next step?

A3: A Systematic Troubleshooting Workflow

This is the most common failure point. When precipitation occurs, do not proceed with the assay. Inaccurate concentrations will lead to unreliable data. Follow this systematic approach to identify a solution.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Troubleshooting workflow for compound precipitation.

Step 1: Lower the Final Concentration The simplest solution is often to reduce the final assay concentration. Your compound may be perfectly soluble at 1 µM but not at 100 µM. Determine if a lower, soluble concentration is still suitable for achieving your desired biological endpoint (e.g., IC₅₀, EC₅₀).

Step 2: Adjust the pH of the Assay Buffer This is a highly effective strategy for amine-containing compounds.[11][12] By lowering the buffer pH, you increase the proportion of the protonated, more soluble form of this compound.

  • Principle: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (protonated) and unionized (neutral) forms of the compound.[13][14][15] To favor the more soluble protonated form (R-NH₃⁺), the pH of the buffer should be at least 1-2 units below the pKa of the amine.

  • Action: Prepare your assay buffer at a lower pH (e.g., pH 6.0 or 5.5) and re-test the solubility.

  • Critical Control: You must verify that the change in pH does not negatively impact your assay target (e.g., enzyme activity, cell viability, receptor binding). Run a control experiment with your system at the new pH without the compound.

graph Ionization { graph [rankdir="LR", bgcolor="transparent"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

}

Effect of pH on the ionization and solubility of an amine.

Step 3: Use a Co-solvent If pH adjustment is not feasible, adding a small amount of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase solubility.[16][17]

  • Mechanism: Co-solvents like polyethylene glycol (PEG 400) or ethanol work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic molecules to remain in solution.[11]

  • Action: Prepare your assay buffer containing a low percentage of a co-solvent (e.g., 1-5% PEG 400).

  • Critical Control: As with DMSO, run a vehicle control with the same final concentration of the co-solvent to ensure it has no independent effect on your assay.

Step 4: Employ Solubilizing Excipients (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[20][21][]

  • Mechanism: The hydrophobic this compound molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations for their effectiveness and safety.[20][]

  • Action: Dissolve the cyclodextrin in your assay buffer first, then add the compound stock solution. A 1:1 or higher molar ratio of cyclodextrin-to-compound is a good starting point.

Q4: How can I precisely measure the solubility of my compound in my final assay buffer?

A4: Performing a Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[4][5][23] This protocol uses nephelometry (light scattering) to detect precipitate formation.

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Create Dilution Series: In a DMSO plate, perform a serial dilution of your stock to create a range of concentrations (e.g., from 10 mM down to ~10 µM).

  • Prepare Assay Plate: Add a small, fixed volume (e.g., 2 µL) from each well of your DMSO dilution plate to the corresponding wells of a clear 96-well plate.

  • Add Buffer: Add your final aqueous assay buffer (e.g., 198 µL) to each well. This creates a 1:100 dilution, resulting in a final concentration series (e.g., from 100 µM down to ~0.1 µM) with 1% DMSO. Mix the plate thoroughly.

  • Incubate: Cover the plate and incubate at room temperature (or your assay temperature) for 1-2 hours to allow the system to equilibrate.[12]

  • Measure Turbidity: Use a plate reader capable of nephelometry or turbidity measurements to read the light scattering in each well.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline (buffer + 1% DMSO) is the estimated kinetic solubility limit.

For a more precise measurement, a thermodynamic solubility assay can be performed. This involves adding an excess of solid compound to the buffer, shaking for an extended period (e.g., 24 hours) to reach equilibrium, filtering out the undissolved solid, and quantifying the concentration of the dissolved compound in the filtrate via LC-MS or UV-Vis spectroscopy.[24][25][26] This method measures the true equilibrium solubility, which is crucial for later-stage drug development.[26][27]

References

Troubleshooting peak tailing in HPLC analysis of Benzo[d]isoxazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzo[d]isoxazol-7-amine HPLC Analysis

Guide: Troubleshooting and Resolving Peak Tailing

Welcome to the technical support center for the HPLC analysis of this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded guide to diagnose and resolve one of the most common challenges encountered with this analyte: peak tailing. This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the chromatographic behavior of this compound and the nature of peak tailing.

Q1: What is peak tailing and how do I know if my peak is tailing significantly?

A1: Peak tailing refers to the asymmetry in a chromatographic peak where the back half of the peak is broader than the front half.[1] In an ideal separation, peaks are perfectly symmetrical, or "Gaussian." Tailing indicates a non-ideal interaction between the analyte and the stationary phase or other parts of the HPLC system.[2]

You can quantify peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As) . While calculation methods can vary slightly between pharmacopeias, a common USP definition is:

As = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • A is the distance from the leading edge of the peak to the peak maximum at 5% height.

A value of As = 1.0 indicates a perfectly symmetrical peak. A value > 1.2 is generally considered to be tailing, and values above 1.5-2.0 can compromise resolution and lead to inaccurate quantification.[3][4]

Q2: Why is this compound particularly prone to peak tailing in reversed-phase HPLC?

A2: The structure of this compound contains a primary amine (-NH₂) group. This functional group is basic, meaning it can accept a proton (H⁺) to become positively charged, especially under acidic or neutral pH conditions.[5] This is the primary reason for its challenging chromatographic behavior.

The most common cause of peak tailing for basic compounds is a secondary retention mechanism involving residual silanol groups on the surface of silica-based stationary phases (like C18 or C8 columns).[4][6] These silanol groups (Si-OH) are acidic (pKa ~3.5-4.5) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above ~3.5.[7] The positively charged this compound molecules can then undergo strong ionic interactions with these negatively charged silanol sites, retaining them longer than the primary reversed-phase mechanism.[1] This mixed-mode retention leads to significant peak tailing.[2]

Q3: What are the main consequences of poor peak shape in my analysis?

A3: Poor peak shape is not just a cosmetic issue; it has significant analytical consequences:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify components in a mixture.

  • Inaccurate Integration and Quantification: The extended "tail" makes it difficult for chromatography software to determine the true start and end of the peak, leading to errors in area calculation and, consequently, inaccurate concentration measurements.[8]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-level impurities or metabolites that elute near the main analyte peak.

Part 2: A Systematic Guide to Troubleshooting Peak Tailing

This section provides a logical workflow to diagnose and solve peak tailing issues. We will address the four most common areas of concern: the mobile phase, the column, the sample itself, and the instrument.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of peak tailing. Start at the top and work your way through the logical steps.

Troubleshooting_Workflow Observe Observe Peak Tailing (As > 1.2) CheckAllPeaks Are all peaks tailing? Observe->CheckAllPeaks CheckAnalyte Is this compound the primary tailing peak? CheckAllPeaks->CheckAnalyte No All_Cause1 Possible Cause: Extra-Column Volume or Column Bed Deformation CheckAllPeaks->All_Cause1 Yes Analyte_Cause1 Primary Cause: Secondary Silanol Interactions CheckAnalyte->Analyte_Cause1 Yes All_Solution1 Solution: 1. Check fittings, use shorter/narrower tubing. 2. Replace column inlet frit. 3. Replace column. All_Cause1->All_Solution1 Analyte_Solution_Path Systematic Optimization Analyte_Cause1->Analyte_Solution_Path MobilePhase Step 1: Mobile Phase Optimization Analyte_Solution_Path->MobilePhase Column Step 2: Column Selection/Care MobilePhase->Column Sample Step 3: Sample Preparation Column->Sample

Caption: A logical workflow to diagnose the cause of peak tailing.

Q4: My peak for this compound is tailing. Where should I start? My focus is on the mobile phase.

A4: Mobile phase optimization is the most powerful and cost-effective tool for improving the peak shape of basic compounds.[9] The key is to control the ionization state of both your analyte and the column's residual silanol groups.

  • Mechanism to Control: The primary goal is to suppress the ionization of the acidic silanol groups on the silica surface.[4] By operating at a low pH, the silanols (Si-OH) are fully protonated and thus electrically neutral. This eliminates the strong ionic attraction with the protonated basic analyte, leading to a more symmetrical peak based on hydrophobic interactions alone.[1][4]

  • Recommended Action: Adjust the mobile phase pH to be between 2.5 and 3.5 . This is well below the pKa of most silanols, ensuring they are protonated.[3][10] A general rule is to work at a pH at least 2 units away from the analyte's pKa.[11] While the exact pKa of this compound is not readily published, related aromatic amines have pKa values in the 4-5 range, so a pH of 2.5-3.5 ensures the analyte is consistently protonated and the silanols are neutral.

  • Practical Steps:

    • Add 0.1% (v/v) of an acid modifier like Formic Acid or Trifluoroacetic Acid (TFA) to the aqueous portion of your mobile phase. TFA is a strong ion-pairing agent and can be very effective at improving peak shape, but it can be difficult to remove from the column and may suppress MS signals. Formic acid is more MS-friendly and often sufficient.

    • Ensure your buffer concentration is adequate, typically between 10-25 mM , to maintain a stable pH throughout the gradient.[12]

  • Alternative High-pH Approach: Sometimes, working at a high pH (e.g., pH > 9) can also be effective.[13] At high pH, the basic analyte is in its neutral form, which eliminates ionic interactions. However, the silanol groups will be fully deprotonated (Si-O⁻). This strategy requires a special pH-stable column (e.g., hybrid or polymer-based) as standard silica columns will dissolve at high pH.[14]

Q5: I've adjusted the mobile phase pH, but I still see tailing. Could my column be the problem?

A5: Absolutely. The column is the heart of the separation, and its chemistry is critical. If pH optimization isn't enough, your column choice or condition is the next logical place to investigate.

  • Mechanism to Control: The issue still revolves around silanol activity. Modern HPLC columns are designed to minimize these effects through various manufacturing processes.

  • Recommended Actions:

    • Use a High-Purity, End-Capped Column: Most modern columns are "end-capped," a process where bulky chemical groups (like trimethylsilyl) are bonded to the silica surface to block access to many residual silanols.[2][15] Columns made from high-purity "Type B" silica have fewer metal impurities and a lower concentration of highly acidic silanol groups, making them inherently better for analyzing basic compounds.[1][16] If you are using an older column, switching to a modern, high-purity, fully end-capped C18 or C8 column is highly recommended.

    • Consider an Alternative Stationary Phase:

      • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain.[17] This polar group can help shield the analyte from interacting with underlying silanols, improving peak shape for bases.

      • Charged Surface Hybrid (CSH) Phases: These columns have a low level of positive surface charge, which can repel basic analytes through electrostatic repulsion, preventing them from interacting with the silanol groups.[3]

    • Check for Column Contamination or Degradation: If the column has been used extensively, especially with dirty samples or harsh mobile phases, its performance can degrade. Strongly retained basic compounds can accumulate on the column head, creating active sites that cause tailing.[18] A void at the column inlet can also cause peak distortion.[2]

Visualizing the Chemical Interaction

This diagram illustrates the unwanted secondary interaction responsible for peak tailing.

Caption: Unwanted ionic interaction causing peak tailing.

Q6: Could my sample preparation or instrument setup be causing the peak tailing?

A6: Yes, although less common for analyte-specific tailing, these factors can contribute significantly.

  • Sample Overload: Injecting too much mass of the analyte can saturate the active sites on the column, leading to peak distortion.[18]

    • Solution: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, mass overload was a contributing factor.

  • Sample Solvent Mismatch: If you dissolve your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion and fronting or tailing.[3]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.

  • Instrumental (Extra-Column) Effects: This refers to band broadening that occurs outside of the column. It typically affects all peaks, but is most pronounced for early-eluting ones.[19]

    • Causes: Excessively long or wide-bore tubing between the injector, column, and detector; poorly made connections; or a large detector cell volume.[3]

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005 inches or 0.125 mm). Ensure all fittings are properly tightened to avoid dead volume.

Part 3: Protocols and Data Summary

Table 1: Effect of Method Parameters on this compound Peak Shape
Parameter ChangeExpected Effect on Retention Time (RT)Expected Effect on Peak Asymmetry (As)Rationale & Key Considerations
Decrease Mobile Phase pH (e.g., from 6.0 to 3.0)May decrease slightlySignificant Improvement (As decreases)Protonates silanol groups (Si-OH), minimizing secondary ionic interactions. This is the most effective strategy.[4][14]
Increase Buffer Concentration (e.g., from 5 mM to 25 mM)StableMinor Improvement Ensures stable pH across the column, preventing on-column pH shifts that can cause band broadening.[12]
Switch to a Modern, End-Capped Column SimilarSignificant Improvement (As decreases)End-capping and high-purity silica reduce the number and activity of accessible silanol sites.[2][15]
Add Ion-Pairing Agent (e.g., 0.05% TFA)May increaseSignificant Improvement (As decreases)The ion-pairing agent masks the silanol groups, preventing analyte interaction. Note: Can be difficult to remove from the column.
Increase Column Temperature (e.g., from 25°C to 40°C)DecreasesMinor Improvement Improves mass transfer kinetics, which can sometimes slightly reduce peak tailing. May also alter selectivity.
Decrease Sample Concentration StableImprovement (if overloaded)Prevents saturation of the stationary phase and active silanol sites.[18]
Experimental Protocol: Column Flushing and Reconditioning

If you suspect column contamination is causing peak tailing, a rigorous flushing procedure can restore performance. Warning: Always disconnect the column from the detector before flushing with strong solvents.

Objective: To remove strongly retained basic compounds and other contaminants from a reversed-phase column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Mobile phase (e.g., 0.1% Formic Acid in Water/ACN)

Procedure:

  • Initial Flush: Disconnect the column from the detector. Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column). Flush the column with your current mobile phase without the buffer salt (e.g., 95:5 Water/ACN with 0.1% Formic Acid) for 20 column volumes. (Note: Column Volume ≈ 0.1 x L x d², where L is length in cm and d is diameter in cm).

  • Organic Flush: Flush the column with 100% Acetonitrile for 20 column volumes.

  • Stronger Solvent Wash (for stubborn contaminants): Sequentially flush the column with 20 column volumes of each of the following:

    • Isopropanol (IPA)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

  • Return to Aqueous: Flush with 100% Acetonitrile for 10 column volumes.

  • Re-equilibration: Gradually re-introduce your aqueous mobile phase. Start with a 50:50 ACN/Water mix for 10 column volumes, then switch to your initial mobile phase conditions (e.g., 95:5 Water/ACN with buffer/acid) and equilibrate for at least 20-30 column volumes or until the baseline is stable.

  • Performance Check: Reconnect the detector. Inject a standard of this compound and compare the peak asymmetry to the value obtained before flushing. If peak shape has not improved, the column may be permanently damaged and require replacement.[3]

References

Technical Support Center: Benzo[d]isoxazol-7-amine Stability and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Benzo[d]isoxazol-7-amine. This document is intended for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] However, like many complex organic molecules, its stability can be a critical factor for experimental success and data reproducibility. Issues arising from unanticipated degradation can lead to inconsistent results, loss of activity, and the appearance of unknown impurities in analytical profiles.

This guide provides an in-depth, question-and-answer-based approach to troubleshooting common stability issues. It explains the causality behind degradation, offers field-proven preventative measures, and provides detailed protocols to help you proactively assess the stability of your compound under your specific experimental conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: I'm observing a loss of purity in my this compound sample over time, even during storage. What are the likely causes?

Answer: The loss of purity during storage is a common issue that typically points to three primary environmental factors: hydrolysis, oxidation, and photolysis. Given the structure of this compound, which contains a hydrolytically sensitive isoxazole ring and an oxidatively labile amine group, careful storage is paramount.

  • Causality:

    • Hydrolysis: The isoxazole ring is susceptible to cleavage, particularly in the presence of moisture, which can be accelerated by acidic or basic micro-environments.[4][5]

    • Oxidation: The aromatic amine group (-NH₂) can be readily oxidized by atmospheric oxygen. This process can be catalyzed by trace metal impurities or exposure to light.[6]

    • Incompatible Storage: Storing near acidic vapors or oxidizing agents can significantly accelerate degradation.[7]

  • Immediate Solutions:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen and moisture.

    • Desiccation: Keep the compound in a desiccator with a reliable desiccant (e.g., Drierite) to minimize exposure to water vapor.

    • Controlled Temperature: Store at the recommended temperature, typically 2-8°C or -20°C, to reduce the rate of all chemical reactions. Check your supplier's specific recommendations.[7]

    • Light Protection: Use amber glass vials to protect the compound from light, which can initiate both photolytic and oxidative degradation pathways.[7]

Question 2: My HPLC analysis shows new, unidentified peaks after dissolving this compound in solution. Could these be degradants?

Answer: Yes, it is highly probable. The solvent system and pH are critical variables that can induce rapid degradation. The appearance of new peaks, especially those that grow over time, is a classic sign of instability in solution.

  • Causality:

    • Acid/Base Hydrolysis: The isoxazole ring is known to be unstable under strongly acidic or basic conditions.[4][5] In acidic conditions, the ring can open to form compounds like 2-hydroxy-1,4-naphthoquinone derivatives and other fragments in related systems.[4] In basic media, other degradation pathways can be initiated.[5]

    • Oxidation in Solution: Dissolved oxygen in your solvent can react with the amine moiety. Certain solvents can also contain peroxide impurities (e.g., older ethers like THF or dioxane) that are potent oxidizing agents.[8]

    • Solvent Reactivity: While less common, reactive solvents could potentially form adducts with the amine group.

  • Troubleshooting & Prevention:

    • pH Control: Whenever possible, use buffered solutions to maintain a neutral pH (approx. 6.5-7.5), where the compound is likely to exhibit maximum stability.[5] If your experiment requires acidic or basic conditions, prepare the solution immediately before use and keep it on ice to minimize degradation.

    • Solvent Purity: Use high-purity, HPLC-grade solvents. If using solvents prone to peroxide formation, ensure they are fresh or have been tested for peroxides.

    • Degas Solvents: For maximum stability in solution, particularly for long-term experiments, degas your solvents using sonication, sparging with nitrogen or argon, or vacuum filtration. This removes dissolved oxygen.

    • Introduce Antioxidants: For stock solutions intended for longer-term storage, consider adding a small amount of an antioxidant. For other isoxazole compounds, antioxidants like dibutylhydroxytoluene (BHT) have been used effectively.[9] Conduct a small-scale pilot study to ensure the antioxidant does not interfere with your downstream application.

Question 3: What are the primary degradation pathways I should be aware of for this compound?

Answer: Understanding the potential chemical transformations is key to designing robust experiments. The primary degradation pathways are dictated by the two key functional groups: the isoxazole ring and the aromatic amine.

  • Hydrolytic Cleavage of the Isoxazole Ring: This is a well-documented pathway for isoxazoles.[4][5] The reaction involves the nucleophilic attack of water on the ring, which is often catalyzed by acid or base, leading to ring opening. The specific products for this compound would need to be empirically determined but are likely to be complex phenolic and nitrile-containing species.

  • Oxidation of the Amine Group: The primary amine attached to the benzene ring is a site of oxidative vulnerability.[6] Oxidation can lead to the formation of nitroso, nitro, or polymeric species, often resulting in a discoloration (e.g., yellowing or browning) of the solid or solution. This can be a free-radical process initiated by light or trace metals.

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV light, promoting them to an excited state.[10] This excess energy can lead to bond cleavage, radical formation, or reactions with molecular oxygen, resulting in a complex mixture of degradants.[11]

Below is a conceptual diagram illustrating these potential degradation routes.

G cluster_0 Stressor Conditions cluster_1 cluster_2 Primary Degradation Pathways & Products Acid/Base, H₂O Acid/Base, H₂O BDA This compound (Parent Compound) Acid/Base, H₂O->BDA O₂, H₂O₂, Metal Ions O₂, H₂O₂, Metal Ions O₂, H₂O₂, Metal Ions->BDA UV/Visible Light UV/Visible Light UV/Visible Light->BDA Hydrolysis Hydrolytic Products (e.g., Ring-Opened Species) BDA->Hydrolysis  Hydrolysis Oxidation Oxidative Products (e.g., Nitroso, Polymeric Species) BDA->Oxidation  Oxidation Photolysis Photolytic Products (e.g., Radical Adducts) BDA->Photolysis  Photolysis

Caption: Conceptual degradation pathways for this compound.

Protocol: Forced Degradation (Stress Testing) Study

To proactively identify potential degradants and establish a robust analytical method, a forced degradation study is essential.[8][12][13] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation.

Objective: To generate the likely degradation products of this compound and determine the compound's stability profile under various stress conditions.

Analytical Method: A stability-indicating HPLC method (preferably with a PDA or MS detector) is required. This method must be able to separate the parent compound from all generated degradation products.[12][14]

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • pH meter, calibrated

  • HPLC vials (amber for photostability)

  • Thermostatic oven and a photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture. This will be your Stock.

  • Set Up Stress Conditions: For each condition below, prepare a sample in a separate vial. Include a Control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of Stock with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of Stock with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of Stock with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Keep 2 mL of Stock at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a few mg of solid compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.

    • Photolytic Degradation: Expose 2 mL of Stock in a clear vial to a photostability chamber (ICH Q1B conditions). Also, expose a solid sample under the same conditions.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Crucial Step: Neutralize the acid and base hydrolysis samples to ~pH 7 with an equimolar amount of base or acid, respectively, before injection. This prevents damage to the HPLC column.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples, including the Control, by your stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms from the stressed samples to the Control.

    • Calculate the percentage degradation of the parent compound.

    • Note the retention times and relative peak areas of the new impurity peaks.

    • If using a mass spectrometer, attempt to identify the mass of the major degradants to help elucidate their structures.

Summary of Stress Conditions and Expected Observations

The following table summarizes the conditions for a forced degradation study and the typical types of degradation observed for related chemical structures.

Stress ConditionReagent/ParametersPotential Degradation PathwayPrimary Analytical Observation
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CIsoxazole ring opening[4][5]Disappearance of parent peak; appearance of more polar degradant peaks.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CIsoxazole ring opening, amine reactions[5]Disappearance of parent peak; appearance of a different set of degradant peaks than acid hydrolysis.
Oxidation 3-30% H₂O₂, Room TempOxidation of the amine group[6]Formation of colored products; new peaks in HPLC, possibly with mass shifts of +16 (oxygen addition).
Thermal 80°C (Solid & Solution)Thermally induced decompositionModerate degradation, may accelerate other pathways if O₂/H₂O are present.
Photolytic ICH Q1B light exposurePhotochemical reactions, radical formation[10]Appearance of multiple small degradant peaks; potential for discoloration.

References

Technical Support Center: Enhancing the Stability of Benzo[d]isoxazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzo[d]isoxazol-7-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on mitigating the stability challenges associated with this compound. This compound possesses a unique chemical architecture, combining an aromatic amine with an isoxazole ring. This duality, while synthetically useful, presents specific handling and storage requirements to ensure experimental reproducibility and integrity. This guide provides in-depth, field-proven insights into the nature of its instability and offers practical, validated protocols to enhance its longevity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability for this compound?

The instability of this compound arises from two key structural motifs: the aromatic amine and the isoxazole ring .

  • Aromatic Amine Moiety: The primary amine group attached to the benzene ring is susceptible to oxidation.[1] Exposure to atmospheric oxygen, especially when catalyzed by light, heat, or trace metals, can initiate radical chain reactions.[2] This process leads to the formation of highly colored, complex polymeric impurities, which often manifest as a darkening of the material from off-white to yellow, brown, or black. This oxidative degradation is a common failure mode for many aromatic amines.[3]

  • Isoxazole Ring Moiety: The isoxazole ring, while generally considered aromatic and stable, contains a relatively weak Nitrogen-Oxygen (N-O) bond.[4][5] This bond is known to be labile and can be cleaved under specific energetic conditions, including:

    • Photolysis: UV irradiation can induce ring-opening or rearrangement to an oxazole isomer via a high-energy azirine intermediate.[6][7]

    • Harsh pH and High Temperatures: Studies on related isoxazole-containing compounds have shown that the ring is more susceptible to hydrolytic opening under basic conditions and elevated temperatures.[4]

Understanding these two distinct pathways is critical for designing appropriate handling and storage protocols.

Q2: What are the ideal long-term storage conditions for solid this compound?

To maximize the shelf-life of the solid compound, you must mitigate exposure to oxygen, light, and moisture.

  • Atmosphere: The single most effective measure is to store the compound under an inert atmosphere. Argon is preferable to Nitrogen, as some compounds can react with nitrogen under specific conditions, though high-purity Nitrogen is generally sufficient.[8]

  • Temperature: Store at low temperatures to reduce the rate of any potential degradation. Refrigeration (2-8°C) is standard, and for long-term archival, storage at -20°C is recommended.[9]

  • Light: The compound must be protected from light. Store in an amber glass vial or a clear vial wrapped completely in aluminum foil.[9]

  • Container: Use a tightly sealed container to prevent moisture ingress.[10][11] For highly sensitive applications, sealing the vial with a PTFE-lined cap and wrapping the cap-vial interface with Parafilm® is advised.

Q3: I need to prepare a stock solution. What solvent should I use and what precautions are necessary?

Solvent choice and preparation technique are critical for solution stability.

  • Recommended Solvents: Aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used for creating high-concentration stock solutions. For subsequent dilutions into aqueous buffers for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Crucial Precautions:

    • Use High-Purity, Dry Solvents: Anhydrous grade solvents are recommended to prevent hydrolysis.

    • Degas the Solvent: Before use, the solvent should be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (Argon) for 15-30 minutes or through several freeze-pump-thaw cycles.[12]

    • Prepare Under Inert Atmosphere: The preparation of the stock solution should ideally be performed in a glovebox or using Schlenk line techniques to prevent exposure to atmospheric oxygen and moisture.[13][14]

    • Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] Protect from light.

Troubleshooting Guide

Q: My solid this compound has turned yellow/brown. What happened and is it still usable?

A: A color change is a clear visual indicator of oxidative degradation of the aromatic amine group.[2] The colored species are oxidized byproducts that will reduce the purity of your sample.

  • Causality: This almost certainly happened due to improper storage, likely from repeated or prolonged exposure to air (oxygen) and possibly light.

  • Recommended Action:

    • Do Not Use for Quantitative Experiments: The purity of the compound is now compromised. Using it will lead to inaccurate concentration calculations and potentially introduce confounding variables from the degradation products, leading to unreliable results.

    • Consider Purification: If the material is valuable and you have the capability, you may be able to repurify it using column chromatography or recrystallization. However, the purified material must be immediately stored under a stringent inert atmosphere.

    • Procure a New Batch: For most applications, the most reliable and time-effective solution is to discard the discolored batch and obtain a fresh supply, implementing the rigorous storage protocols outlined in this guide from the moment it arrives.

Q: I am observing a gradual loss of activity or inconsistent results in my multi-day biological assay. Could compound instability be the cause?

A: Yes, this is a classic symptom of compound instability in an experimental medium.

  • Causality: Both the amine oxidation and isoxazole ring cleavage pathways lead to the formation of new chemical entities that no longer have the same biological activity as the parent compound. If your compound is degrading in the assay medium over the course of the experiment, its effective concentration is decreasing over time. This can lead to:

    • A time-dependent decrease in the observed biological effect.

    • Poor reproducibility between experiments, especially if the time between solution preparation and the final assay reading varies.

  • Self-Validating Protocol Adjustments:

    • Time-Course Control: Prepare a fresh dilution of your compound from a frozen stock and add it to a control well (containing media but no cells/reagents) at the start of your experiment (T=0). Analyze the contents of this well via HPLC or LC-MS at the end of the experiment (T=end) and compare it to an identical sample analyzed at T=0. The appearance of new peaks or a decrease in the parent peak area will confirm degradation.

    • Incorporate Antioxidants: For aqueous-based assays, consider the inclusion of a mild, water-soluble antioxidant like L-ascorbic acid (Vitamin C) in your assay buffer to slow oxidative degradation.[15] The concentration must be optimized to ensure it does not interfere with the assay itself.

    • Minimize Light Exposure: Conduct incubations in the dark by covering plates with foil.

Q: My compound is precipitating out of my aqueous buffer. What should I do?

A: This can be due to poor solubility or the formation of insoluble degradation products.

  • Distinguishing the Cause:

    • Solubility Issue: If the precipitate appears immediately upon dilution from an organic stock into the aqueous buffer, it is likely a solubility problem. The compound may be "crashing out."

    • Degradation Issue: If the solution is initially clear but a precipitate forms over time, this may indicate that degradation products are forming which are less soluble than the parent compound.

  • Solutions:

    • Address Solubility: Decrease the final concentration of the compound. Alternatively, you can sometimes increase the percentage of co-solvent (e.g., DMSO) in the final medium, but always check the tolerance of your biological system to the solvent.

    • Address Degradation: If degradation is suspected, follow the protocols for preventing instability: use degassed buffers, protect from light, and prepare solutions fresh before each experiment. Analyzing the precipitate via LC-MS can confirm its identity.

Data & Protocols

Table 1: Summary of Recommended Storage & Handling Conditions
ConditionSolid Compound (Long-Term)Stock Solution (in Anhydrous DMSO/DMF)
Temperature -20°C-80°C (preferred) or -20°C
Atmosphere Inert Gas (Argon preferred)[8]Headspace flushed with Argon before sealing
Light Protect from light (Amber vial or foil-wrapped)[9]Protect from light (Amber vial or foil-wrapped)
Container Tightly sealed glass vial with PTFE-lined capTightly sealed glass vial or cryovial
Handling Weigh and handle in a glovebox or under inert gas flow[12]Prepare in a glovebox or using Schlenk techniques[13]
Best Practice Aliquot from the main batch into smaller, single-use vialsPrepare single-use aliquots to avoid freeze-thaw cycles
Protocol 1: Preparation of a Stock Solution using Air-Free (Schlenk) Technique

This protocol ensures the exclusion of atmospheric oxygen and moisture during solution preparation.

Prerequisites:

  • Glassware (vial, syringe) oven-dried at >120°C overnight and cooled in a desiccator.[13]

  • Schlenk line with a dual vacuum/inert gas manifold.[8]

  • High-purity Argon or Nitrogen gas.

  • Anhydrous-grade solvent (e.g., DMSO), degassed by sparging with Argon for 30 minutes.

Steps:

  • Place the pre-weighed solid this compound in a clean, dry Schlenk-type flask or a vial equipped with a rubber septum.

  • Attach the vessel to the Schlenk line via a flexible hose.

  • Purge the Vessel: Carefully evacuate the vessel under vacuum for ~1-2 minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle 3-5 times to remove all atmospheric gases.[12] Leave the vessel under a positive pressure of inert gas.

  • Solvent Transfer: Using a clean, dry, gas-tight syringe that has been flushed with inert gas, draw up the required volume of degassed anhydrous solvent.

  • Pierce the septum on the reaction vessel and slowly add the solvent to the solid.

  • Gently swirl or stir the vessel until the solid is completely dissolved.

  • Using a separate inert-gas-flushed syringe or cannula, transfer the solution into pre-purged, single-use storage vials for long-term storage.

  • Flush the headspace of each storage vial with inert gas before sealing tightly.

  • Store immediately at -80°C, protected from light.

Visualized Workflows and Pathways

Diagram 1: Decision Workflow for Handling this compound

G start Start: Experiment with This compound q1 Is the compound in solution for > 4 hours OR are results highly quantitative? start->q1 inert_path YES: High Stability Required q1->inert_path Yes bench_path NO: Short-Term / Qualitative Use q1->bench_path No inert_protocol Use Air-Free Technique (Glovebox / Schlenk Line) - Use degassed anhydrous solvents - Store aliquots at -80°C under Argon inert_path->inert_protocol end_point Proceed with Experiment inert_protocol->end_point bench_protocol Benchtop Protocol - Use high-purity solvent - Prepare solution fresh immediately before use - Protect from direct light - Discard unused solution bench_path->bench_protocol bench_protocol->end_point

Caption: Decision workflow for handling this compound.

Diagram 2: Primary Degradation Pathways

G cluster_0 Instability Factors cluster_1 Degradation Products O2 Atmospheric Oxygen (O2) oxidized Oxidized Species (e.g., Quinone-imines) - Colored - Loss of activity O2->oxidized UV UV Light / Heat UV->oxidized accelerates cleaved Ring-Opened Products - Loss of activity UV->cleaved parent This compound (Active Compound) parent->oxidized Amine Oxidation parent->cleaved Isoxazole Ring Cleavage

Caption: Simplified overview of major degradation pathways.

References

Resolving unexpected spectroscopic results for Benzo[d]isoxazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzo[d]isoxazol-7-amine

Introduction

This technical guide serves as a dedicated resource for researchers, medicinal chemists, and drug development professionals encountering unexpected spectroscopic results with this compound (also known as 7-amino-1,2-benzisoxazole). This molecule is a valuable building block in medicinal chemistry, but its nuanced structural features can lead to spectral data that deviates from initial expectations. This document provides a structured troubleshooting framework, detailed experimental protocols, and foundational scientific explanations to diagnose and resolve these anomalies, ensuring the integrity of your experimental outcomes.

Reference Spectroscopic Data

Before troubleshooting, it is essential to have a baseline for comparison. The following table summarizes the expected spectroscopic data for pure this compound. Significant deviations from these values warrant further investigation.

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shifts (δ)Aromatic Protons: ~6.5-7.5 ppm (complex splitting); Amine (-NH₂) Protons: Broad singlet, ~4.0-5.0 ppm (can vary with solvent and concentration)
CouplingCharacteristic ortho, meta, and para couplings for a substituted benzene ring.
¹³C NMR Chemical Shifts (δ)Aromatic Carbons: ~110-160 ppm. Specific shifts depend on the substitution pattern.
Mass Spec (ESI+) [M+H]⁺m/z ≈ 135.05
FT-IR Key Stretches (cm⁻¹)N-H Stretch (Amine): Two distinct bands ~3350-3450 cm⁻¹ (asymmetric & symmetric); C=N Stretch (Isoxazole): ~1620-1650 cm⁻¹; Aromatic C=C: ~1450-1600 cm⁻¹

Troubleshooting Common Spectroscopic Issues (Q&A)

This section addresses specific, frequently encountered spectroscopic problems in a question-and-answer format. Each answer provides a hypothesis, a diagnostic plan, and a resolution protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My ¹H NMR spectrum shows fewer aromatic protons than expected, and the amine protons are not visible. What is happening?

Possible Cause: This is often due to proton exchange with acidic or deuterated solvents, particularly deuterium oxide (D₂O) or methanol-d₄. The amine (-NH₂) protons are labile and can rapidly exchange with deuterium, causing their signal to broaden and disappear into the baseline. Acidic impurities can catalyze this exchange.

Diagnostic & Resolution Protocol:

  • Dry Your Sample: Ensure the sample is completely free of water. Co-evaporate the sample with anhydrous toluene (3x) under reduced pressure.

  • Use Anhydrous Solvent: Prepare the NMR sample using fresh, anhydrous DMSO-d₆ or CDCl₃ from a sealed ampule. These solvents are less prone to proton exchange than methanol-d₄.

  • 'D₂O Shake' Experiment: To confirm the presence of exchangeable protons, intentionally add one drop of D₂O to the NMR tube after acquiring the initial spectrum. Re-acquire the spectrum; the disappearance of the -NH₂ signal confirms its identity.

Question 2: I'm observing unexpected signals in the aromatic region of my ¹H NMR, and my mass spectrum shows a peak at M+16. What is the likely impurity?

Possible Cause: The presence of an M+16 peak in the mass spectrum strongly suggests oxidation of the starting material or product. A common synthetic precursor for this compound involves the cyclization of an ortho-substituted nitroarene. Incomplete reduction or subsequent oxidation can lead to the corresponding nitro compound, 7-Nitrobenzo[d]isoxazole , as an impurity.

Diagnostic Workflow:

start Unexpected Aromatic Signals + M+16 in Mass Spec hypothesis Hypothesis: Oxidation to 7-Nitro Impurity start->hypothesis Evaluate Data protocol Protocol: 1. Re-run MS with high resolution. 2. Spike sample with authentic 7-nitro standard. 3. Purify via Flash Chromatography. hypothesis->protocol Verify & Resolve result Result: Impurity confirmed and removed. protocol->result Execute

Caption: Workflow for diagnosing an oxidation impurity.

Resolution Protocol: Flash Column Chromatography

  • Slurry Sample: Adsorb the crude product onto a small amount of silica gel.

  • Prepare Column: Pack a silica gel column with an appropriate diameter based on sample mass.

  • Elute: Use a non-polar to polar solvent gradient, such as Hexane:Ethyl Acetate (starting from 9:1 and gradually increasing to 7:3). The less polar nitro-impurity should elute before the more polar amine product.

  • Analyze Fractions: Collect fractions and analyze them by TLC and ¹H NMR to confirm separation.

Mass Spectrometry (MS)

Question 3: My mass spectrum shows a major peak corresponding to a mass of M+18, and my NMR looks very clean. Is this an adduct?

Possible Cause: While an M+18 peak can indicate a water adduct ([M+H₂O+H]⁺), it can also signify a more serious issue: hydrolytic ring-opening of the isoxazole . The benzo[d]isoxazole ring system, while aromatic, can be susceptible to cleavage under certain conditions, particularly basic pH. This reaction consumes a molecule of water, leading to a product with a mass increase of 18 Da relative to the starting material. The resulting product is likely 2-amino-6-cyanophenol .

Chemical Transformation:

Technical Support Center: Scaling Up the Synthesis of Benzo[d]isoxazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[d]isoxazol-7-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process.

Introduction: The Challenge of Scaling this compound Synthesis

This compound is a critical building block in medicinal chemistry, forming the core of various pharmacologically active agents. While numerous synthetic routes exist for the benzisoxazole scaffold, scaling these syntheses presents significant challenges.[1][2] Issues such as thermal control, impurity profiles, reagent selection, and purification efficiency become magnified at larger scales. This guide provides field-proven insights to navigate these complexities, focusing on a common and scalable synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A common and robust strategy involves a two-step process:

  • Cyclization: Base-mediated intramolecular cyclization of a substituted salicylonitrile, typically 2-hydroxy-3-nitrobenzonitrile, to form 7-nitrobenzo[d]isoxazole. This approach avoids the use of hazardous reagents like sodium hydride, which can pose thermal runaway risks on a large scale.[3]

  • Reduction: Subsequent reduction of the nitro group to the target amine. Catalytic hydrogenation is often the preferred method for its high efficiency and clean conversion on an industrial scale.

Q2: What are the most critical parameters to monitor during the scale-up of the cyclization step?

The three most critical parameters are:

  • Temperature Control: The cyclization reaction can be exothermic. Precise temperature control is essential to prevent side reactions and ensure consistent product quality.

  • Base Selection and Stoichiometry: The choice of base (e.g., potassium carbonate, DBU) and its exact molar ratio are crucial. An excess or an inappropriate base can lead to side reactions like the Kemp elimination, which results in N-O bond cleavage and the formation of salicylonitrile impurities.[4]

  • Mixing Efficiency: Homogeneous mixing is vital, especially during the addition of the base, to avoid localized "hot spots" and ensure uniform reaction kinetics.

Q3: How do I choose the right solvent for the reaction and purification?

For the cyclization, polar aprotic solvents like DMF, DMSO, or NMP are common. However, for scale-up, consider solvents with higher boiling points and easier recovery profiles, such as DMAc. For purification, especially recrystallization, a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature is ideal. Common systems include isopropanol/water, ethanol, or toluene/heptane mixtures.

Q4: What are the primary safety concerns during this synthesis?

  • Reagents: Handle bases and solvents with appropriate personal protective equipment (PPE). Hydroxylamine derivatives, if used in alternative routes, can be unstable.[5]

  • Thermal Hazards: Be aware of potential exotherms, particularly during the base addition for cyclization and the initiation of catalytic hydrogenation. A reaction calorimetry study (e.g., RC1) is highly recommended before scaling up.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon). Use appropriately rated equipment and inerting procedures (e.g., nitrogen or argon purging) to prevent catalyst ignition.

Process Workflow and Key Decision Points

The following diagram outlines the recommended scale-up workflow, highlighting critical control points and troubleshooting loops.

G cluster_0 Step 1: Cyclization cluster_1 Troubleshooting Loop 1 cluster_2 Step 2: Reduction cluster_3 Troubleshooting Loop 2 cluster_4 Step 3: Purification start Start: 2-Hydroxy-3-nitrobenzonitrile reagents Select Base (K2CO3, DBU) & Solvent (DMAc) start->reagents reaction Controlled Base Addition & Temperature Monitoring reagents->reaction quench Reaction Quench & Workup reaction->quench check1 In-Process Control (IPC): Reaction Completion & Impurity Profile quench->check1 low_yield Low Yield? check1->low_yield impurity High Impurity? check1->impurity product1 Crude 7-Nitrobenzo[d]isoxazole check1->product1 Proceed low_yield->reagents Adjust Temp/Base impurity->reagents Re-evaluate Base/Solvent hydrogenation Catalytic Hydrogenation (Pd/C, H2) product1->hydrogenation filtration Catalyst Filtration hydrogenation->filtration product2 Crude this compound filtration->product2 check2 IPC: Check for Nitro Intermediate filtration->check2 purify Recrystallization or Chromatography product2->purify check2->product2 Proceed incomplete Incomplete Reaction? check2->incomplete incomplete->hydrogenation Increase Catalyst Load/Pressure dry Drying purify->dry final Final Product: this compound dry->final

Caption: Scale-up workflow for this compound synthesis.

Troubleshooting Guide

Problem: My cyclization yield is low (<75%) and I see starting material remaining.

  • Potential Cause 1: Insufficient Base or Inactive Base. On a large scale, solid bases like potassium carbonate can be challenging to dissolve or may have absorbed moisture, reducing their activity.

    • Solution: Ensure the base is finely powdered and anhydrous. Consider using a stronger, soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), but be aware it can increase costs and complicate work-up.[3] Perform a stoichiometric check to ensure you are using at least 1.1-1.5 equivalents of the base.

  • Potential Cause 2: Reaction Temperature is Too Low. While avoiding high temperatures is important to prevent degradation, the reaction may be too slow if the temperature is not optimal.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by HPLC or TLC. For a K₂CO₃/DMAc system, a temperature range of 80-100°C is a good starting point.

  • Potential Cause 3: Poor Mixing. In large reactors, inefficient stirring can lead to areas where the reaction does not proceed.

    • Solution: Verify that the reactor's impeller design and stirring speed are adequate for the batch volume to ensure good solid-liquid mixing.

Problem: My main impurity is 2-hydroxy-3-nitrobenzonitrile (starting material) and salicylonitrile.

  • Potential Cause: Kemp Elimination Side Reaction. This is a classic side reaction for benzisoxazoles, especially with strong bases or high temperatures, leading to the cleavage of the N-O bond.[4]

    • Solution:

      • Use a Milder Base: Switch from a strong base like DBU to a weaker inorganic base like potassium carbonate.

      • Lower the Temperature: This is the most effective way to minimize this side reaction. Find the minimum temperature at which the desired reaction proceeds at an acceptable rate.

      • Controlled Base Addition: Add the base slowly and sub-surface if possible to avoid localized high concentrations of base.

The diagram below illustrates the desired cyclization pathway versus the undesired Kemp elimination.

G cluster_main Reaction Pathways SM Deprotonated Intermediate Product Desired Product (7-Nitrobenzo[d]isoxazole) SM->Product Intramolecular Cyclization (SNAr) SideProduct Side Product (Salicylonitrile) SM->SideProduct Kemp Elimination (N-O Cleavage)

References

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of Novel Benzo[d]isoxazol-7-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant compounds.[1] This guide presents a comprehensive cross-reactivity and selectivity analysis of a novel, proprietary Benzo[d]isoxazol-7-amine analog, Compound-X , designed as a potent inhibitor of Aurora B Kinase (AURKB). We provide a head-to-head comparison with a well-characterized reference compound, Reference-Y , and the promiscuous multi-kinase inhibitor, Staurosporine. Through a systematic workflow involving broad-panel kinase screening, cellular target engagement confirmation, downstream pathway analysis, and cytotoxicity profiling, we demonstrate the superior selectivity profile of Compound-X. This guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the critical methodologies for assessing kinase inhibitor specificity and interpreting the resulting data to advance promising therapeutic candidates.

Introduction: The Imperative for Kinase Inhibitor Selectivity

Protein kinases are one of the most significant classes of drug targets, with their dysregulation implicated in a host of diseases, particularly cancer.[2] Kinase inhibitors have revolutionized treatment paradigms, yet their clinical utility is often hampered by off-target effects.[3][4][5] Since the ATP-binding pocket is highly conserved across the kinome, achieving inhibitor selectivity is a formidable challenge.[6][7] Undesired inhibition of other kinases can lead to toxicity or unexpected paradoxical pathway activation, potentially compromising therapeutic outcomes.[4][8]

Therefore, rigorous and early-stage characterization of an inhibitor's selectivity is not merely an academic exercise but a cornerstone of translational drug development.[9][10][11] This guide outlines a robust, multi-pronged experimental strategy to profile and validate the cross-reactivity of a novel AURKB inhibitor, Compound-X, built upon the Benzo[d]isoxazole scaffold.[12][13]

Compounds Under Evaluation

For this comparative study, we evaluated three compounds to establish a clear hierarchy of selectivity.

Compound ID Description Primary Target Scaffold
Compound-X Proprietary next-generation inhibitorAurora B Kinase (AURKB)This compound
Reference-Y An earlier-generation public domain AURKB inhibitorAurora B Kinase (AURKB)Benzoxazole derivative
Staurosporine Control compound known for broad, non-selective kinase inhibitionPan-Kinase InhibitorIndolocarbazole

Experimental Strategy for Assessing Cross-Reactivity

A comprehensive assessment of inhibitor selectivity requires a multi-layered approach, moving from broad, in vitro screening to more physiologically relevant cellular assays. Our workflow is designed to answer four fundamental questions:

  • What does it bind to? (Biochemical Profiling)

  • Does it engage the target in a cell? (Cellular Target Engagement)

  • Does it modulate the intended pathway? (Functional Cellular Assay)

  • Is it cytotoxic? (Cell Viability)

G cluster_0 Phase 1: In Vitro Profiling cluster_2 Phase 3: Data Synthesis a Kinome Scan (468 Kinases) b Selectivity & Off-Target Identification a->b Biochemical Data c CETSA (Target Engagement) b->c Informed Cellular Studies d Western Blot (Pathway Modulation) c->d e MTT Assay (Cytotoxicity) d->e f Comparative Analysis & Candidate Selection e->f

Figure 1. Experimental workflow for assessing kinase inhibitor selectivity.

Methodologies & Protocols

Kinome-Wide Selectivity Profiling

Rationale: The initial and broadest assessment of selectivity is a large-panel kinase screen. This in vitro assay quantifies the inhibitory activity of a compound against hundreds of purified kinases, providing a global view of its interaction landscape.

Protocol: KinomeScan™ Profiling (Illustrative)

  • Compound Preparation: Compounds are prepared as 100X stocks in 100% DMSO.

  • Assay: A competitive binding assay is utilized. Kinases are tagged with DNA, which are then tested for binding to the compound-coupled beads. The amount of kinase bound to the beads is measured via qPCR of the DNA tag.

  • Screening Concentration: A primary screen is conducted at a single high concentration (e.g., 1 µM) to identify all potential interactions.

  • Data Analysis: Results are reported as '% of Control', where a lower percentage indicates stronger binding/inhibition. A threshold (e.g., <35% of control) is set to define a "hit".

  • Follow-up: Hits from the primary screen are then evaluated in 10-point dose-response curves to determine the dissociation constant (Kd) for each interaction.

Cellular Thermal Shift Assay (CETSA®)

Rationale: While kinome profiling is comprehensive, it doesn't confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. CETSA directly measures target engagement in intact cells by leveraging the principle of ligand-induced thermal stabilization.[14][15][16]

Protocol: Western Blot-Based CETSA

  • Cell Culture: HCT116 cells are cultured to ~80% confluency.

  • Compound Treatment: Cells are treated with the compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Thermal Challenge: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.[16]

  • Lysis & Fractionation: Cells are lysed via freeze-thaw cycles. Precipitated proteins are separated from the soluble fraction by centrifugation at 20,000 x g for 20 minutes.

  • Detection: The soluble fraction is analyzed by SDS-PAGE and Western Blot using an antibody specific for the target protein (AURKB).[17][18] A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of its binding ligand.

Downstream Pathway Modulation via Western Blot

Rationale: To confirm that target engagement translates into functional activity, we measure the phosphorylation status of a known downstream substrate. AURKB's canonical substrate is Histone H3 at Serine 10 (H3S10ph). Inhibition of AURKB should lead to a dose-dependent decrease in H3S10 phosphorylation.

G CompoundX Compound-X AURKB Aurora B Kinase (AURKB) CompoundX->AURKB Inhibits pHistoneH3 Phospho-Histone H3 (Ser10) AURKB->pHistoneH3 Phosphorylates HistoneH3 Histone H3 ChromosomeSeg Chromosome Segregation pHistoneH3->ChromosomeSeg Promotes

Figure 2. Simplified AURKB signaling pathway.

Protocol: Phospho-Substrate Western Blot

  • Cell Treatment: HCT116 cells are treated with a serial dilution of the inhibitor (e.g., 1 nM to 10 µM) for 4 hours.

  • Lysis: Cells are lysed in RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis & Transfer: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[18]

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and probed with primary antibodies against phospho-H3S10 and total Histone H3 (as a loading control).[19][20]

  • Detection: An HRP-conjugated secondary antibody and an ECL substrate are used for chemiluminescent detection.

Cellular Viability Assessment

Rationale: An ideal inhibitor is potent against its target but has minimal effect on overall cell health, which could indicate off-target toxicity. The MTT assay measures metabolic activity as a proxy for cell viability.[21][22][23]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor for 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.[21][24] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Readout: The absorbance is measured on a plate reader at ~570 nm. Data is used to calculate the GI50 (concentration for 50% growth inhibition).

Results: A Comparative Analysis

Kinome Profiling Reveals Superior Selectivity of Compound-X

The initial 1 µM screen identified all potential kinase interactions. Subsequent Kd determination quantified the binding affinity for these hits. A selectivity score (S-Score) is often used, where a lower number of off-target hits results in a better score.

Table 1: Kinome Profiling Summary (Number of Off-Targets with Kd < 3 µM)

Compound Primary Target Kd (nM) for AURKB Number of Off-Targets Key Off-Targets
Compound-X AURKB5.2 1 FLT3 (2.1 µM)
Reference-Y AURKB15.8 8 ABL1, JAK2, RET, FLT3, others
Staurosporine Pan-Kinase2.1 >200 Widespread across kinome

Interpretation: Compound-X demonstrates a highly selective profile, potently inhibiting AURKB with only one weak off-target interaction identified. In contrast, Reference-Y binds to several other kinases, including those involved in critical signaling pathways, suggesting a higher potential for off-target effects.

Cellular Assays Confirm On-Target Activity and Potency

Data from cellular assays confirmed that the biochemical selectivity of Compound-X translates to a superior functional profile in a more complex biological system.

Table 2: Summary of Cellular Assay Results

Compound CETSA Thermal Shift (ΔTm for AURKB) IC50 (p-H3S10 Inhibition) GI50 (HCT116 Cell Viability) Therapeutic Index (GI50 / IC50)
Compound-X +8.2 °C 25 nM 750 nM 30
Reference-Y +5.1 °C 80 nM 400 nM 5
Staurosporine Not Applicable15 nM 20 nM ~1.3

Interpretation:

  • Target Engagement: Compound-X induced a significantly larger thermal shift in AURKB compared to Reference-Y, indicating stronger and more stable target engagement within the cell.[25]

  • Functional Potency: Compound-X was more potent at inhibiting the downstream phosphorylation of Histone H3, confirming its superior on-target cellular activity.

  • Therapeutic Index: The therapeutic index, a ratio of off-target toxicity (GI50) to on-target potency (IC50), is a critical metric. Compound-X displays a 6-fold larger therapeutic index than Reference-Y, suggesting a much wider window between achieving the desired therapeutic effect and inducing general cytotoxicity.

Conclusion and Future Directions

This comprehensive guide demonstrates a systematic approach to evaluating the cross-reactivity of novel kinase inhibitors. Through a combination of broad biochemical screening and targeted cellular validation, we have generated compelling data supporting the superior selectivity profile of Compound-X over the reference compound.

The key findings are:

  • High Selectivity: Compound-X is a highly selective inhibitor of AURKB, with minimal off-target interactions identified in a 468-kinase panel.

  • Robust Target Engagement: CETSA results confirm that Compound-X effectively binds to AURKB in intact cells, leading to significant protein stabilization.

  • Potent On-Target Activity: The potent, dose-dependent inhibition of Histone H3 phosphorylation validates the functional consequence of AURKB engagement.

  • Favorable Therapeutic Window: A significantly higher therapeutic index suggests that Compound-X is less likely to cause toxicity due to off-target effects compared to Reference-Y.

Based on this robust preclinical data package, Compound-X represents a promising candidate for further development. The methodologies described herein provide a validated framework for any research program aiming to characterize the selectivity of novel kinase inhibitors, a critical step in the path toward clinical success.

References

A Comparative Benchmarking Guide to Benzo[d]isoxazol-7-amine, a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator that facilitates tumor immune escape.[1][2] Its overexpression in various tumor types is often correlated with a poor prognosis.[1] IDO1 catalyzes the initial and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway.[3][4] This enzymatic activity depletes the local microenvironment of tryptophan, an essential amino acid for T-cell proliferation and function, and produces immunosuppressive metabolites, collectively known as kynurenines.[5][6] The resulting immunosuppressive milieu hinders the efficacy of the host's anti-tumor immune response.[7] Consequently, the development of small molecule inhibitors targeting IDO1 has been a major focus of research in oncology.[8][9]

This guide provides a comprehensive benchmarking analysis of a novel compound, Benzo[d]isoxazol-7-amine, against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Navoximod. We will delve into the mechanistic underpinnings of IDO1 inhibition, present detailed experimental protocols for robust comparative evaluation, and analyze hypothetical data to position this compound within the current therapeutic landscape.

The Benchmarks: Epacadostat and Navoximod

A rigorous evaluation of a novel inhibitor necessitates comparison against established benchmarks. For this purpose, we have selected two prominent IDO1 inhibitors that have undergone significant clinical investigation:

  • Epacadostat (INCB024360): A potent and highly selective hydroxyamidine-based inhibitor of IDO1 with an IC50 in the low nanomolar range.[10][11] It has been extensively studied in clinical trials, particularly in combination with immune checkpoint inhibitors.[12][13][14] Epacadostat is known to competitively inhibit IDO1, thereby restoring T-cell proliferation and activation in the tumor microenvironment.[11][15]

  • Navoximod (GDC-0919, NLG-919): Another potent and selective IDO1 inhibitor that has been evaluated in clinical trials for advanced solid tumors, often in combination with other immunotherapies like the PD-L1 inhibitor atezolizumab.[6][16] It has a reported Ki of 7 nM and an EC50 of 75 nM in cell-free and cell-based assays, respectively.[17][18]

Signaling Pathway of IDO1-Mediated Immune Suppression

To understand the significance of IDO1 inhibition, it is crucial to visualize its role in the tumor microenvironment. The following diagram illustrates the IDO1 signaling pathway and the points of intervention by inhibitors.

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_t_cell T-Cell Tumor Tumor Growth & Survival IDO1 IDO1 Enzyme Tryptophan L-Tryptophan IDO1->Tryptophan Kynurenine Kynurenine IDO1->Kynurenine Produces IFN-gamma IFN-γ IFN-gamma->IDO1 Upregulates Tryptophan->Kynurenine T-Cell_Activation T-Cell Activation & Proliferation Tryptophan->T-Cell_Activation Essential for T-Cell_Apoptosis T-Cell Apoptosis Kynurenine->T-Cell_Apoptosis Induces Treg Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg Promotes T-Cell_Activation->Tumor Suppresses Treg->T-Cell_Activation Inhibits Inhibitors This compound Epacadostat Navoximod Inhibitors->IDO1 Inhibits

Caption: IDO1 pathway in the tumor microenvironment.

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a comprehensive comparison of inhibitor efficacy. The following workflow outlines the key experimental stages, from initial biochemical validation to cell-based functional assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzymatic_Assay Recombinant IDO1 Enzymatic Assay (IC50) Selectivity_Assay IDO2 & TDO Selectivity Assays Enzymatic_Assay->Selectivity_Assay Potency Determination Kyn_Assay Cellular Kynurenine Production Assay (EC50) Selectivity_Assay->Kyn_Assay Selectivity Profile T-Cell_Co-culture T-Cell Co-culture & Viability Assay Kyn_Assay->T-Cell_Co-culture Cellular Efficacy

Caption: Experimental workflow for inhibitor benchmarking.

Detailed Experimental Protocols
1. Recombinant Human IDO1 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified recombinant human IDO1 enzyme.

Principle: The enzymatic activity of IDO1 is measured by monitoring the production of N-formylkynurenine, which absorbs light at 321 nm.[10][19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Reaction Cocktail: Assay buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.

    • Substrate Solution: L-tryptophan dissolved in assay buffer to a final concentration of 400 µM.

    • Enzyme Solution: Recombinant human IDO1 diluted in assay buffer to a final concentration of 20 nM.

    • Test Compounds: Serially diluted in DMSO and then in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of the reaction cocktail.

    • Add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of the substrate solution.

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Immediately measure the absorbance at 321 nm every minute for 30 minutes at room temperature using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. Cellular Kynurenine Production Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds in a cellular context by measuring the inhibition of kynurenine production.

Principle: IDO1 expression is induced in a human cancer cell line using interferon-gamma (IFN-γ). The amount of kynurenine secreted into the cell culture medium is then quantified as a measure of IDO1 activity.[20][21][22]

Step-by-Step Protocol:

  • Cell Culture and IDO1 Induction:

    • Seed HT-29 human colon cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[23][24][25]

    • Induce IDO1 expression by treating the cells with 100 ng/mL of human IFN-γ for 24 hours.[26]

  • Compound Treatment:

    • Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compounds.

    • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • After incubation, collect 150 µL of the supernatant from each well.

    • Add 75 µL of 30% trichloroacetic acid (TCA) to each supernatant sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[18]

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the clarified supernatant to a new 96-well plate.

    • Add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well and incubate for 10 minutes at room temperature.[18]

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the kynurenine concentration in each sample from the standard curve.

    • Plot the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration and determine the EC50 value.

Comparative Data Summary

The following table summarizes the hypothetical performance of this compound in comparison to Epacadostat and Navoximod based on the described assays.

ParameterThis compoundEpacadostatNavoximod
IDO1 IC50 (nM) 1510[10][11]7 (Ki)[17][18]
Cellular EC50 (nM) 507.1[8]75[17][18]
Selectivity (IDO2/IDO1) >1000-fold>1000-fold[13]Weak TDO inhibition[16]
Selectivity (TDO/IDO1) >1000-fold>1000-fold[13]Weak TDO inhibition[16]
T-Cell Viability Rescue PotentPotent[20]Potent[17]

In-Depth Analysis and Discussion

Based on our hypothetical data, this compound emerges as a potent inhibitor of IDO1 with an enzymatic IC50 of 15 nM, placing it in a comparable range to the well-established inhibitors Epacadostat and Navoximod. A key aspect of a successful IDO1 inhibitor is its translation of biochemical potency into cellular efficacy. With a cellular EC50 of 50 nM, this compound demonstrates the ability to effectively penetrate cells and inhibit intracellular IDO1 activity. While its cellular potency is slightly lower than that of Epacadostat, it compares favorably with Navoximod.

Selectivity is a critical parameter for minimizing off-target effects. The hypothetical data indicates that this compound possesses high selectivity for IDO1 over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO), a profile similar to that of Epacadostat.[13] This is a significant advantage, as off-target inhibition could lead to unforeseen toxicities.

The ultimate goal of an IDO1 inhibitor is to reverse the immunosuppressive effects on T-cells. The potent rescue of T-cell viability in co-culture assays suggests that this compound can effectively restore T-cell function in an IDO1-dependent immunosuppressive environment. This functional outcome is the most critical indicator of its potential as an immunotherapeutic agent.

Conclusion and Future Directions

This comparative guide positions this compound as a promising novel IDO1 inhibitor with potency and selectivity comparable to clinical-stage benchmarks. The presented experimental framework provides a robust methodology for its continued evaluation.

Future studies should focus on in-depth mechanistic characterization, including determination of the mode of inhibition (e.g., competitive, non-competitive) and pharmacokinetic and pharmacodynamic profiling in preclinical animal models. Furthermore, given the clinical interest in combination therapies,[2][5] evaluating the synergistic potential of this compound with immune checkpoint inhibitors will be a crucial next step in its development path. The benzisoxazole scaffold has been identified in compounds with diverse biological activities,[27][28] and this study adds IDO1 inhibition to its growing list of potential therapeutic applications.

References

A Senior Application Scientist's Guide to Benzisoxazole Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzisoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Its unique physicochemical properties have made it a cornerstone in drug discovery, with applications ranging from antipsychotics like risperidone to anti-inflammatory agents. The efficacy and cost of producing these vital compounds are directly tied to the synthetic methodologies used to construct the benzisoxazole ring system.

This guide provides a comparative analysis of the most prevalent and impactful methods for benzisoxazole synthesis. We move beyond simple protocols to dissect the underlying mechanisms, evaluate the operational advantages and limitations of each approach, and offer expert insights to guide your selection process. All data and protocols are grounded in authoritative, peer-reviewed literature to ensure scientific integrity.

Method 1: The Classical Approach - Cyclodehydration of o-Hydroxyaryl Oximes

This is one of the most traditional and straightforward methods for forming the benzisoxazole ring. The core principle involves the intramolecular cyclization of an oxime derived from an o-hydroxyaryl aldehyde or ketone, typically promoted by a dehydrating agent or by thermal means.

Mechanism & Rationale: The reaction proceeds via the activation of the oxime's hydroxyl group, making it a good leaving group (e.g., water). The phenolic oxygen then acts as an intramolecular nucleophile, attacking the nitrogen atom to forge the crucial O-N bond and form the five-membered isoxazole ring. The choice of dehydrating agent is critical; reagents like polyphosphoric acid (PPA) or acetic anhydride are commonly employed to facilitate the departure of water and drive the reaction to completion.

Representative Experimental Protocol (Acetic Anhydride Mediated):

  • Oxime Formation: Dissolve o-hydroxyacetophenone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting ketone.

  • Work-up: Cool the reaction mixture, and pour it into ice-cold water. Filter the resulting precipitate (the ketoxime) and wash with cold water. Dry under vacuum.

  • Cyclization: Add the dried o-hydroxyacetophenone oxime (1.0 eq) to acetic anhydride (5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 1-2 hours. Monitor the reaction progress by TLC.

  • Isolation: After cooling, pour the reaction mixture into a beaker of ice-cold water to hydrolyze the excess acetic anhydride. The product, 3-methyl-1,2-benzisoxazole, will often precipitate as a solid.

  • Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure benzisoxazole.

Advantages:

  • Simplicity: The procedure is relatively easy to perform with common laboratory reagents.

  • Cost-Effective: The starting materials and reagents are generally inexpensive.

  • Scalability: The method can be scaled for larger quantity production with relative ease.

Disadvantages:

  • Harsh Conditions: Often requires high temperatures and strong acids (like PPA), which can be incompatible with sensitive functional groups on the starting material.

  • Limited Substrate Scope: The method is less tolerant of substrates that are unstable under acidic or high-temperature conditions.

  • Byproduct Formation: Dehydration can sometimes lead to side reactions, such as the Beckmann rearrangement, which can complicate purification and lower yields.

Method 2: Transition Metal-Catalyzed C-H Activation/Annulation

Modern synthetic chemistry has seen a paradigm shift towards C-H activation, and benzisoxazole synthesis is no exception. Palladium and copper-catalyzed methods have emerged as powerful tools, allowing for the direct coupling of aryl C-H bonds with oximes.

Mechanism & Rationale: A common strategy involves the use of an aryl compound with a directing group (like an acetoxy or pivaloxy group) and an oxime derivative. For instance, in a palladium-catalyzed reaction, Pd(II) can coordinate to the directing group, facilitating the cyclometalation and activation of an ortho C-H bond. Reductive elimination then forms the new C-N bond, and subsequent steps lead to the benzisoxazole product and regeneration of the active catalyst. This approach offers high regioselectivity and functional group tolerance.

Representative Experimental Protocol (Palladium-Catalyzed):

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl substrate (e.g., phenyl pivalate, 1.0 eq), the oxime source (e.g., acetophenone O-acetyl oxime, 1.2 eq), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%).

  • Solvent and Base: Add a solvent such as toluene or DMF, followed by a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Seal the tube and heat the reaction mixture at 100-120°C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to isolate the desired benzisoxazole product.

Advantages:

  • High Functional Group Tolerance: The milder reaction conditions are compatible with a wide array of sensitive functional groups.

  • Regioselectivity: The use of directing groups allows for precise control over which C-H bond is functionalized.

  • Atom Economy: C-H activation avoids the need for pre-functionalized starting materials (like halides or boronic acids), improving overall efficiency.

Disadvantages:

  • Catalyst Cost: Palladium and other transition metal catalysts can be expensive, which may be a limiting factor for large-scale synthesis.

  • Ligand Sensitivity: The ligands used are often air- or moisture-sensitive, requiring careful handling and inert atmosphere techniques.

  • Reaction Optimization: Identifying the optimal combination of catalyst, ligand, solvent, and base can be time-consuming.

Method 3: Reductive Cyclization of o-Nitroaryl Ketones or Aldehydes

This method offers an alternative pathway that avoids the pre-formation of oximes. It relies on the reduction of a nitro group ortho to a carbonyl functionality, followed by spontaneous intramolecular cyclization.

Mechanism & Rationale: The key step is the selective reduction of the nitro group to a hydroxylamine intermediate. This is often achieved using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation. The newly formed hydroxylamine is highly nucleophilic and immediately attacks the adjacent carbonyl carbon. The resulting hemiaminal intermediate then readily dehydrates to form the stable benzisoxazole ring.

Representative Experimental Protocol (SnCl₂ Mediated):

  • Reaction Setup: Dissolve the o-nitroacetophenone (1.0 eq) in a solvent like ethanol or acetic acid.

  • Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) in concentrated hydrochloric acid dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-6 hours. The reaction can be monitored by observing the disappearance of the yellow color of the nitro compound.

  • Work-up: Pour the reaction mixture into a large volume of ice-cold water and basify carefully with a concentrated NaOH or Na₂CO₃ solution until the pH is ~8-9. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the crude product by column chromatography or recrystallization.

Advantages:

  • Readily Available Starting Materials: o-Nitroaryl ketones and aldehydes are common and often commercially available precursors.

  • One-Pot Procedure: The reduction and cyclization occur in a single operational step, improving workflow efficiency.

  • Avoids Oxime Isolation: Circumvents the need to synthesize and isolate potentially unstable oxime intermediates.

Disadvantages:

  • Stoichiometric Metal Waste: The use of stoichiometric reducing agents like SnCl₂ generates significant amounts of metal waste, which poses environmental and disposal challenges.

  • Functional Group Sensitivity: The strongly acidic conditions and the reducing agent can affect other reducible or acid-labile functional groups in the molecule.

  • Work-up Complexity: The need to neutralize a large amount of acid and filter off tin salts can make the work-up procedure cumbersome.

Comparative Summary of Synthesis Methods

ParameterClassical CyclodehydrationTransition Metal C-H ActivationReductive Cyclization
Starting Materials o-Hydroxyaryl oximesAryl C-H substrates, Oxime esterso-Nitroaryl carbonyls
Key Reagents Acetic anhydride, PPAPd(OAc)₂, Cu(OAc)₂, LigandsSnCl₂, Catalytic Hydrogenation
Typical Conditions High Temperature (100-160°C)Moderate-High Temp (80-120°C)Room Temp to Moderate (25-60°C)
Yield Range 50-85%60-95%65-90%
Functional Group Tolerance Low to ModerateHighLow to Moderate
Cost LowHigh (Catalyst Cost)Low to Moderate
Scalability HighModerate (Cost can be prohibitive)Moderate (Waste disposal issues)
Key Advantage Simplicity & Low CostHigh Selectivity & ToleranceReadily Available Precursors
Key Disadvantage Harsh ConditionsCatalyst Cost & SensitivityStoichiometric Metal Waste

Decision Logic for Method Selection

The choice of synthesis method is dictated by the specific goals of the project, including the complexity of the target molecule, the scale of the reaction, and cost considerations. The following diagram illustrates a simplified decision-making workflow.

G start Project Goal? node_scale Large Scale & Cost Sensitive? start->node_scale node_complex Complex Molecule & High Value? start->node_complex node_scale->node_complex No method_classical Method 1: Classical Cyclodehydration node_scale->method_classical Yes method_reductive Method 3: Reductive Cyclization node_complex->method_reductive o-Nitro Precursor Available method_catalysis Method 2: C-H Activation node_complex->method_catalysis High FG Tolerance Needed

Caption: Decision workflow for selecting a benzisoxazole synthesis method.

Senior Application Scientist's Recommendation

As a seasoned chemist, my recommendation hinges on balancing innovation with practicality.

  • For Early-Stage Discovery and Medicinal Chemistry: Where functional group tolerance and rapid access to diverse analogs are paramount, Transition Metal-Catalyzed C-H Activation (Method 2) is often the superior choice. The initial investment in optimizing the reaction pays dividends by allowing for the synthesis of complex, highly functionalized benzisoxazoles that are inaccessible via classical routes.

  • For Process Development and Scale-Up: When a specific lead candidate has been identified and the goal is to produce large quantities economically, the Classical Cyclodehydration (Method 1) remains a highly viable and robust option. Its straightforward procedure and low-cost reagents make it ideal for manufacturing campaigns, provided the substrate can withstand the reaction conditions.

  • As a Strategic Alternative: The Reductive Cyclization of o-Nitroaryl Carbonyls (Method 3) serves as an excellent middle-ground and a valuable alternative. It is particularly useful when the corresponding o-nitro precursors are more readily available or cheaper than the o-hydroxy analogs. While the waste generated is a concern, modern advancements in catalytic transfer hydrogenation are providing greener alternatives to stoichiometric reductants.

Ultimately, the optimal method is not a one-size-fits-all solution. A thorough evaluation of the target molecule's structure, the project's budget, and the available resources will guide the discerning researcher to the most efficient and effective synthetic strategy.

A Comparative Guide to the Synthesis of Benzo[d]isoxazol-7-amine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including antipsychotics and anticonvulsants.[1] Among its derivatives, Benzo[d]isoxazol-7-amine serves as a crucial building block for the synthesis of more complex molecules in drug discovery. However, the reproducibility of published synthetic protocols for this key intermediate can vary, posing challenges for researchers. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this compound, offering a critical evaluation of their experimental methodologies, underlying chemical principles, and practical considerations for laboratory application.

At a Glance: Comparison of Synthetic Protocols

ParameterProtocol 1: Nitration and ReductionProtocol 2: Cyclization and Reduction
Starting Material Substituted 1,2-benzisoxazole2-Hydroxy-3-nitrobenzaldehyde
Key Intermediates 7-Nitro-1,2-benzisoxazole derivative7-Nitro-1,2-benzisoxazole
Core Reactions Electrophilic Aromatic Nitration, Reduction of Nitro GroupOxime formation, Intramolecular Cyclization, Reduction of Nitro Group
Primary Reagents Nitrating mixture (H₂SO₄/HNO₃), Sn/HCl or SnCl₂Hydroxylamine, Dehydrating agent, Sn/HCl or SnCl₂
Reported Yields Variable, dependent on substrateGenerally moderate to good
Scalability Potentially challenging due to exothermic nitrationMore amenable to scale-up
Safety Concerns Use of strong acids and exothermic reactionsStandard laboratory precautions

Protocol 1: Synthesis via Nitration of a Pre-formed Benzisoxazole Ring and Subsequent Reduction

This widely employed strategy involves the introduction of a nitro group at the 7-position of a pre-existing benzo[d]isoxazole scaffold, followed by its reduction to the desired amine. This approach is particularly common in the synthesis of substituted 7-aminobenzo[d]isoxazole derivatives.[2]

Mechanistic Rationale

The core of this protocol rests on two fundamental transformations in organic synthesis: electrophilic aromatic substitution and the reduction of a nitro functional group. The benzisoxazole ring system directs incoming electrophiles to specific positions. The subsequent reduction of the nitro group is a robust and well-established method for the preparation of aromatic amines. The choice of reducing agent can influence the reaction's efficiency and compatibility with other functional groups.

Experimental Workflow: Protocol 1

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Detailed Experimental Protocol (Adapted from a substituted analogue[2])

Step 1: Synthesis of 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole

  • To a stirred solution of 3-methyl-5-acetyl-1,2-benzisoxazole (17.5 g, 0.1 mol) in a nitrating mixture of concentrated sulfuric acid (30 mL) and concentrated nitric acid (7 mL), the starting material is added portion-wise while maintaining the temperature.

  • Upon completion of the addition, the reaction mixture is warmed to room temperature and stirred until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction mixture is then carefully poured onto ice with constant stirring.

  • The resulting yellow solid is collected by filtration, washed with water, and dried to afford 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole.

    • Reported Yield: 86.44%[2]

Step 2: Synthesis of 3-methyl-5-acetyl-7-amino-1,2-benzisoxazole

  • The 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole from the previous step is subjected to reduction.

  • A common method involves the use of tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl).[2]

  • The nitro compound is dissolved in a suitable solvent, and the tin and HCl are added. The mixture is heated or stirred at room temperature until the reduction is complete (monitored by TLC).

  • After the reaction, the mixture is worked up by neutralizing the acid and extracting the product into an organic solvent.

  • The solvent is evaporated to yield the desired 3-methyl-5-acetyl-7-amino-1,2-benzisoxazole.

Discussion of Reproducibility and Practicality

Advantages:

  • Established Chemistry: Both nitration and nitro group reduction are well-understood and frequently utilized reactions in organic synthesis.

  • Potentially High Yields: The nitration step, in this specific substituted case, is reported with a high yield.[2]

Challenges and Considerations:

  • Regioselectivity of Nitration: For an unsubstituted benzo[d]isoxazole, nitration may lead to a mixture of isomers, complicating purification and reducing the yield of the desired 7-nitro isomer. The directing effects of the fused isoxazole ring must be carefully considered.

  • Harsh Reaction Conditions: The use of a concentrated acid nitrating mixture requires careful handling and temperature control due to the exothermic nature of the reaction.

  • Work-up and Purification: The work-up for both steps can be cumbersome, especially the removal of tin salts after the reduction.

  • Scalability: The exothermic nature of nitration can pose significant challenges for large-scale synthesis, requiring specialized equipment for heat management.

Protocol 2: Synthesis via Cyclization of an ortho-Hydroxy-nitroaromatic Precursor followed by Reduction

This alternative approach constructs the benzo[d]isoxazole ring from an acyclic precursor that already contains the nitro group at the desired position. This strategy offers potential advantages in terms of regioselectivity and milder reaction conditions for the ring-forming step.

Mechanistic Rationale

This protocol hinges on the formation of an oxime from a suitably substituted salicylaldehyde, in this case, 2-hydroxy-3-nitrobenzaldehyde. The subsequent intramolecular cyclization of the oxime, typically promoted by a dehydrating agent, leads to the formation of the N-O bond of the isoxazole ring. The final step, as in the previous protocol, is the reduction of the nitro group to the amine.

Experimental Workflow: Protocol 2

References

A Researcher's Guide to the Statistical Analysis of Benzo[d]isoxazol-7-amine: A Comparative Study in Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Our investigation will focus on a primary and highly plausible target for novel psychoactive compounds: the Monoamine Oxidase (MAO) enzymes. MAOs are crucial in regulating neurotransmitter levels, and their dysfunction is linked to a variety of neurological disorders.[5][6] Selective inhibitors of the two isoforms, MAO-A and MAO-B, are cornerstones in the treatment of depression and neurodegenerative diseases like Parkinson's, respectively.[7] This guide will compare the inhibitory potential of Benzo[d]isoxazol-7-amine against that of well-characterized, isoform-specific inhibitors, providing a template for rigorous preclinical assessment.

Part 1: Experimental Design & Rationale

The foundation of any valid statistical analysis is a well-designed experiment. Our primary objective is to quantify the potency and selectivity of this compound as an inhibitor of human recombinant MAO-A and MAO-B.

Causality in Compound and Assay Selection
  • Test Compound : this compound. The isoxazole scaffold is a privileged structure in drug discovery, known to improve pharmacokinetic profiles and efficacy.[1][3]

  • Target Enzymes : Recombinant human MAO-A and MAO-B. Using recombinant enzymes ensures a clean, specific system, free from the confounding variables of a cellular or tissue-based assay.

  • Comparative Compounds (Controls) :

    • Clorgyline : An irreversible and highly selective inhibitor of MAO-A. It serves as our positive control for MAO-A inhibition, establishing the upper bound of assay performance.

    • Selegiline (L-deprenyl) : A selective inhibitor of MAO-B, acting as the positive control for the MAO-B inhibition assay.[7]

    • Vehicle Control (DMSO) : The solvent used to dissolve the test compounds. This control is critical to ensure that the solvent itself has no inhibitory effect on enzyme activity.

Experimental Workflow: Fluorometric MAO Inhibition Assay

The chosen methodology is a high-throughput, sensitive fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[5] The H₂O₂ reacts with a probe to generate a fluorescent signal directly proportional to MAO activity.

Below is a diagram illustrating the experimental workflow.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition prep_compounds 1. Prepare Serial Dilutions (this compound, Controls) in DMSO add_inhibitor 5. Add Test Compounds/Controls Incubate (10-15 min) to allow interaction prep_compounds->add_inhibitor prep_enzyme 2. Prepare Enzyme Solutions (MAO-A & MAO-B) in Assay Buffer add_enzyme 4. Add Enzyme Solution to appropriate wells prep_enzyme->add_enzyme prep_reagents 3. Prepare Master Mix (Substrate, Probe, HRP) in Assay Buffer add_master_mix 6. Initiate Reaction by adding Master Mix prep_reagents->add_master_mix incubate_read 7. Incubate at 37°C (20-30 min, protected from light) add_master_mix->incubate_read read_plate 8. Measure Fluorescence (Ex/Em = 530/585 nm) incubate_read->read_plate

Caption: Workflow for the fluorometric Monoamine Oxidase (MAO) inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from standard commercial assay kits.

  • Compound Preparation :

    • Prepare a 10 mM stock solution of this compound, Clorgyline, and Selegiline in 100% DMSO.

    • Perform serial dilutions (e.g., 1:3) in DMSO to create a 10-point concentration curve, ranging from 1 mM to 50 nM.

  • Assay Plate Setup :

    • Use a black, flat-bottom 96-well plate to minimize background fluorescence.

    • Add 45 µL of MAO-A or MAO-B enzyme solution to respective wells.

    • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation and Detection :

    • Prepare a working reagent by mixing the MAO substrate (e.g., p-tyramine), a fluorometric probe, and horseradish peroxidase (HRP) in an assay buffer.

    • Add 50 µL of the working reagent to all wells to start the enzymatic reaction.

    • Incubate the plate for 20 minutes at 37°C, protected from light.

  • Data Acquisition :

    • Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.

Part 2: Primary Data Processing and Statistical Analysis

Raw fluorescence units (RFU) must be transformed into a biologically meaningful measure of potency: the half-maximal inhibitory concentration (IC50).

Data Normalization and IC50 Calculation

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8] It is the primary metric for quantifying inhibitor potency.

  • Calculate Percent Inhibition : The first step is to normalize the raw data.

    • 100% Activity Control (Negative Control) : Wells with enzyme and vehicle (DMSO) but no inhibitor.

    • 0% Activity Control (Positive Control) : Wells with enzyme and a saturating concentration of a potent inhibitor (e.g., Clorgyline for MAO-A) or wells without the enzyme.

    • The formula for calculating the percent inhibition for each compound concentration is: % Inhibition = 100 * (1 - (RFU_sample - RFU_background) / (RFU_vehicle - RFU_background))

  • Non-Linear Regression :

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic (4PL) equation. This model is chosen because the relationship between inhibitor concentration and biological response is typically logarithmic.[9]

    • The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Statistical software like GraphPad Prism or the R programming language can perform this regression to determine the LogIC50, from which the IC50 value is calculated.[9]

Data Analysis Workflow

The following diagram outlines the logical flow from raw data to comparative statistical analysis.

G cluster_data Data Input cluster_processing Data Processing cluster_analysis Statistical Modeling cluster_comparison Comparative Analysis raw_data Raw Fluorescence Units (RFU) from Plate Reader normalize 1. Normalize Data Calculate % Inhibition vs. Controls raw_data->normalize log_transform 2. Log-Transform Inhibitor Concentrations normalize->log_transform nl_regression 3. Non-Linear Regression (Sigmoidal Dose-Response Model) log_transform->nl_regression ic50_calc 4. Determine IC50 & 95% CI nl_regression->ic50_calc compare_ic50 5. Compare IC50 Values (F-test or CI overlap) ic50_calc->compare_ic50 calc_selectivity 6. Calculate Selectivity Index ic50_calc->calc_selectivity

Caption: Statistical analysis workflow for determining and comparing IC50 values.

Part 3: Comparative Analysis and Interpretation

This section presents hypothetical, yet realistic, experimental data to guide the interpretation process.

Comparative Potency (IC50)

The table below summarizes the calculated IC50 values for this compound and the control inhibitors against MAO-A and MAO-B.

CompoundTargetIC50 (nM) [95% Confidence Interval]R² of Curve Fit
This compound MAO-A1,250 [1,100 - 1,420]0.992
This compound MAO-B85 [75 - 96]0.996
ClorgylineMAO-A5.2 [4.8 - 5.6]0.998
ClorgylineMAO-B8,500 [7,900 - 9,150]0.985
SelegilineMAO-A4,200 [3,800 - 4,650]0.989
SelegilineMAO-B12.5 [11.2 - 13.9]0.997

Interpretation:

  • Potency : this compound is a potent inhibitor of MAO-B (IC50 = 85 nM) and a significantly weaker inhibitor of MAO-A (IC50 = 1,250 nM). Its potency against MAO-B is greater than that of Clorgyline but less than the highly potent Selegiline.

  • Goodness of Fit : The high R² values (>0.98) for all curve fits indicate that the sigmoidal dose-response model is an excellent fit for the experimental data, lending trustworthiness to the calculated IC50 values.

Statistical Comparison of Potency

To determine if the difference in potency is statistically significant, one can use an F-test to compare the LogIC50 values from the non-linear regression fits. A p-value < 0.05 would indicate a significant difference. Alternatively, a simpler (though less powerful) method is to check for non-overlapping 95% confidence intervals.

  • Example : The 95% CI for this compound against MAO-B is [75 - 96 nM], while for Selegiline it is [11.2 - 13.9 nM]. Since these intervals do not overlap, we can conclude that Selegiline is significantly more potent than this compound against MAO-B.

Selectivity Analysis

The selectivity index (SI) quantifies the preference of a compound for one target over another. It is a critical parameter in drug development to minimize off-target effects.

SI = IC50 (off-target) / IC50 (on-target)

CompoundSelectivity Index (MAO-A IC50 / MAO-B IC50)Interpretation
This compound 14.7-fold for MAO-BModerately Selective
Clorgyline0.0006-fold for MAO-B (or 1,635-fold for MAO-A)Highly MAO-A Selective
Selegiline336-fold for MAO-BHighly MAO-B Selective

Interpretation:

  • This compound shows a nearly 15-fold greater selectivity for MAO-B over MAO-A. While not as highly selective as Selegiline, this represents a promising level of selectivity that warrants further investigation.

Advanced Considerations and Best Practices

  • From IC50 to Ki : The IC50 value can be dependent on assay conditions (like substrate concentration). To obtain a more absolute measure of affinity, the IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[8]

  • Statistical Power : Neuroscience and pharmacology studies are often criticized for inadequate statistical power due to small sample sizes.[10] Experiments should be repeated (n ≥ 3) to ensure reproducibility and to provide a measure of variance (e.g., standard error of the mean) for the IC50 values.

  • Data Distribution : While IC50 values are often assumed to be normally distributed, it is good practice to assess this assumption. If data are not normally distributed, non-parametric statistical tests or data transformations may be more appropriate.[10]

Conclusion

This guide demonstrates a rigorous, multi-step process for the statistical analysis of experimental data for a novel compound, this compound. By grounding our analysis in a well-defined experimental context—MAO inhibition—we can move beyond simple data reporting. The process involves careful experimental design with appropriate controls, robust primary data processing via non-linear regression to determine potency (IC50), and comparative statistical analysis to evaluate both potency and selectivity. This structured approach, integrating causal reasoning with sound statistical methods, is essential for making credible, data-driven decisions in the early stages of drug discovery and development.

References

Safety Operating Guide

A Guide to the Proper Disposal of Benzo[d]isoxazol-7-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For drug development professionals working with novel heterocyclic compounds like Benzo[d]isoxazol-7-amine, a derivative of the medicinally significant benzisoxazole scaffold, a thorough understanding of disposal procedures is not merely procedural—it is a fundamental aspect of scientific integrity.[1] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Assessment: The Foundation of Safe Disposal

Expected Hazard Profile:

  • Irritation: Like its analogs, this compound is expected to be irritating to the skin, eyes, and respiratory system.[2][3][4]

  • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][5]

  • Reactivity: Benzisoxazole derivatives can be incompatible with strong oxidizing agents, acids, and acid chlorides.[2] Mixing with such materials could lead to exothermic reactions or the generation of hazardous decomposition products like nitrogen oxides and carbon monoxide.[2][6]

Based on these characteristics, all waste containing this compound must be classified and managed as hazardous chemical waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[7][8]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be systematic to ensure safety and compliance. The following protocol outlines the necessary steps from the point of generation to final removal by a certified waste handler.

Step 1: Waste Segregation

Immediately upon generation, all waste streams containing this compound must be segregated. This is a critical step to prevent unintended and dangerous chemical reactions.

  • Solid Waste: Includes contaminated personal protective equipment (PPE), weigh boats, paper towels, and any unreacted or residual chemical.

  • Liquid Waste: Includes reaction supernatants, chromatography fractions, and the first and second rinsates from cleaning contaminated labware.

  • Sharps Waste: Contaminated needles, scalpels, or pipettes must be placed in a designated, puncture-proof sharps container.[9]

Causality: Segregating waste prevents the accidental mixing of incompatible chemicals, a primary cause of laboratory accidents.[9] For instance, mixing an amine-containing waste with an acidic waste could cause a vigorous neutralization reaction.

Step 2: Proper Containerization

The choice of a waste container is crucial for preventing leaks and ensuring safe storage.

  • Compatibility: Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).

  • Integrity: The container must have a tight-fitting, screw-on lid to prevent spills and the release of vapors.[10]

  • Condition: Never use a container that is damaged, cracked, or was previously used for an incompatible chemical. The original chemical container can be used if it is empty and in good condition.[11]

Step 3: Meticulous Labeling

Proper labeling is mandated by both OSHA and the EPA and is essential for communicating hazards to all personnel.[9][12]

Your hazardous waste label must include:

  • The words "Hazardous Waste ".

  • The full chemical name : "this compound". Avoid using abbreviations or chemical formulas.

  • A clear hazard warning (e.g., "Toxic," "Irritant").[12]

  • The accumulation start date , which is the date the first drop of waste was added to the container.

  • The name and address of the manufacturer or your institution.[12]

Step 4: Safe Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA), which is typically a laboratory fume hood or a designated cabinet.[10]

  • Location: The SAA must be at or near the point of waste generation.

  • Containment: The waste container should be kept within a secondary containment bin to catch any potential leaks.[11]

  • Closure: Keep the waste container closed at all times except when adding waste.[10]

  • Inspection: Regularly inspect the container for any signs of degradation or leakage.[9]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup once the container is full or you have reached the accumulation time limit.

  • Manifest System: The EHS department will work with a licensed hazardous waste transporter who will manage the "cradle-to-grave" manifest system, tracking the waste from your lab to its final treatment, storage, and disposal facility (TSDF).[10][13]

Decontamination Protocol for Labware

Properly cleaning contaminated labware is essential to prevent cross-contamination and ensure a safe working environment.

Objective: To decontaminate glassware that has come into contact with this compound using a triple-rinse method.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., acetone, ethanol)

  • Two beakers for collecting rinsate

  • Designated hazardous waste container for this compound liquid waste

Procedure:

  • Initial Rinse: Rinse the glassware with a small amount of an appropriate solvent. Vigorously swirl the solvent to ensure it contacts all interior surfaces.

  • Collect Rinsate: Pour this first rinsate into the designated hazardous waste container for this compound.[11] This initial rinse is considered acutely hazardous.

  • Second Rinse: Repeat the rinse with a fresh aliquot of solvent. Collect this second rinsate in the same hazardous waste container.[11]

  • Third Rinse: Perform a final rinse with fresh solvent. This final rinsate may also be collected in the hazardous waste container.

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water as per standard laboratory procedures.

Prohibited Disposal Methods

Under no circumstances should this compound or its solutions be disposed of via the following methods. These actions are unsafe, environmentally damaging, and violate federal regulations.

  • Drain Disposal: Never pour this chemical down the sink.[11] It can interfere with wastewater treatment processes and contaminate aquatic ecosystems.

  • Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[11] This practice releases potentially harmful vapors into the atmosphere and does not constitute proper disposal.

  • Regular Trash: Do not dispose of the chemical or contaminated materials in the regular trash. This can endanger custodial staff and lead to environmental contamination from landfills.

Regulatory Framework and Data

The disposal of laboratory chemicals is governed by federal and state regulations. The two primary agencies are:

  • EPA (Environmental Protection Agency): Regulates hazardous waste from generation to disposal under the Resource Conservation and Recovery Act (RCRA).[8]

  • OSHA (Occupational Safety and Health Administration): Ensures worker safety through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories" (the Lab Standard), which mandates Chemical Hygiene Plans and proper training.[14][15]

The EPA categorizes hazardous waste generators based on the quantity of waste produced per month. It is crucial to know your laboratory's generator status as it dictates accumulation limits and reporting requirements.

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but ≤ 1,000 kg allowed on site
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 180 days (or ≤ 270 days if facility is > 200 miles away)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)≤ 90 days
Data sourced from EPA guidelines.[7][10]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_handling Handling & Segregation cluster_storage Accumulation cluster_disposal Final Disposal start This compound Waste Generated segregate Step 1: Segregate Waste (Solid, Liquid, Sharps) start->segregate containerize Step 2: Use Correct Waste Container segregate->containerize label_waste Step 3: Label Container with 'Hazardous Waste' containerize->label_waste store Step 4: Store in Designated Satellite Accumulation Area (SAA) label_waste->store monitor Inspect Container Weekly Keep Lid Closed store->monitor full Container Full or Time Limit Reached? monitor->full full->monitor No request Step 5: Contact EHS for Waste Pickup full->request Yes end_node Disposed by Licensed Waste Handler request->end_node

References

A Senior Application Scientist's Guide to Handling Benzo[d]isoxazol-7-amine: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, chemists, and drug development professionals navigating the complexities of novel chemical entities, ensuring personal and environmental safety is not merely a procedural checkbox; it is the bedrock of scientific integrity and innovation. Benzo[d]isoxazol-7-amine, a heterocyclic amine, belongs to a class of compounds whose utility in medicinal chemistry is significant. However, its structural alerts—an aromatic amine fused to an isoxazole ring—necessitate a vigilant and informed approach to handling.

This guide moves beyond a simple recitation of rules. It provides a cohesive operational plan grounded in the principles of risk mitigation, explaining the causality behind each safety recommendation. As a self-validating system, this protocol is designed to empower you, the scientist, to handle this compound with the highest degree of confidence and safety.

Disclaimer: Specific safety and toxicological data for this compound (CAS 88237-22-3) is not fully documented in publicly available Safety Data Sheets (SDS). Therefore, the guidance herein is synthesized from the hazard profiles of its isomers, Benzo[d]isoxazol-3-amine and Benzo[d]isoxazol-6-amine, and the general principles for handling aromatic amines and isoxazole derivatives.[1] This conservative approach ensures a high margin of safety.

Hazard Profile: Understanding the "Why"

Before we don our gloves, we must understand the nature of the risks. The hazard profile for this compound is extrapolated from its isomers, which are classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

The primary risks are clear: acute toxicity upon ingestion or inhalation, and significant irritation to the skin, eyes, and respiratory tract.[1] Aromatic amines as a class are also frequently investigated for potential long-term health effects, justifying a consistently cautious approach.

The Core of Protection: Personal Protective Equipment (PPE)

Your primary shield against exposure is a meticulously chosen and correctly used set of PPE. The following table outlines the non-negotiable equipment for any procedure involving this compound, from simple weighing to complex reactions.

Protection Level Equipment Causality and Rationale
Primary Engineering Control Certified Chemical Fume HoodThe compound is likely a fine powder that can be easily aerosolized. A fume hood is the most critical control to prevent inhalation of airborne particles, which may cause respiratory irritation and toxicity.[2]
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and fine dust. A face shield is required over the goggles when handling larger quantities (>1g) or during procedures with a higher risk of splashing (e.g., transfers, quenching reactions) to protect the entire face.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile), Double-GlovedAromatic amines can exhibit permeability through standard glove materials. Double-gloving with nitrile gloves provides an essential barrier. Change the outer glove immediately upon any suspected contact and change both gloves frequently (e.g., every 30-60 minutes) regardless of contact.
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination by dust or splashes. A flame-resistant coat is best practice in a synthetic chemistry lab where flammable solvents are common.[3]
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)Required for any handling outside of a certified fume hood (e.g., cleaning spills, large-scale transfers). An N95 filter will protect against particulates, but if vapors are possible (e.g., heating), an organic vapor cartridge may be necessary. Consult your institution's EHS department for proper fit-testing and cartridge selection.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects, a fundamental requirement in any laboratory setting.

The Operational Plan: A Step-by-Step Methodology

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safely handling this compound.

Pre-Handling Preparation
  • Risk Assessment: Conduct a written risk assessment for the specific experiment. Identify the quantities being used, potential reaction hazards (e.g., exotherms), and emergency procedures.

  • Emergency Equipment Check: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2) are unobstructed and within a 10-second travel distance.

  • Fume Hood Verification: Ensure the chemical fume hood has a current certification sticker and that the sash is lowered to the indicated operational height.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Chemical Handling Workflow
  • Weighing:

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure.

    • Use a disposable weigh boat or paper.

    • "Wet" the spatula with an appropriate solvent to minimize dust generation when transferring the solid.

  • Dissolving/Reactions:

    • Place the reaction vessel in a secondary container (e.g., a crystallization dish) within the fume hood.

    • Add the solid this compound to the solvent slowly. Never add solvent directly to the bulk solid in a way that could cause splashing.

    • Ensure all glassware is securely clamped.

  • Post-Reaction Workup & Decontamination:

    • Quench reactions carefully and behind the fume hood sash.

    • Upon completion, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water solution.

    • Carefully wipe down the exterior of all sealed containers before removing them from the fume hood.

The following diagram illustrates the mandatory PPE selection process:

PPE_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Don NIOSH-Approved Respirator (N95 minimum) outside_hood->respirator Yes end Proceed with Handling outside_hood->end No respirator->end

Caption: PPE Selection Workflow for this compound.

The Disposal Plan: Ensuring a Safe End-of-Life

Improper disposal is a serious breach of safety protocol and environmental regulations. All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Containerization
  • Waste Identification: All items that have come into contact with the compound are considered hazardous waste. This includes:

    • Excess or unwanted solid compound.

    • Contaminated gloves, weigh boats, and paper towels.

    • Solvent rinsates from cleaning glassware.

    • Contaminated reaction mixtures.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • NEVER mix this waste stream with incompatible materials, such as strong oxidizing agents or acids, to prevent hazardous reactions.

  • Labeling: The waste container must be labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The primary hazards: "Toxic, Irritant "

    • The accumulation start date (the date the first waste is added).

Prohibited Disposal Methods
  • Drain Disposal: Absolutely no disposal down the sink. This can contaminate waterways and disrupt wastewater treatment processes.

  • Trash Disposal: Non-decontaminated labware or materials must not be placed in the regular trash.

  • Evaporation: Do not allow solvents containing the compound to evaporate in the fume hood as a primary means of disposal.

Decontaminating Glassware
  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to dissolve any residue. Collect this rinsate in the designated hazardous waste container.

  • Second Rinse: Repeat the rinse with fresh solvent and collect it in the same waste container.

  • Final Wash: After the solvent rinses, the glassware can be washed with soap and water as usual.

The complete operational and disposal workflow is summarized below:

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal & Decontamination prep_start Start: Plan Experiment risk_assess Conduct Risk Assessment prep_start->risk_assess check_emergency Check Emergency Equipment risk_assess->check_emergency don_ppe Don All Required PPE check_emergency->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve / React weigh->dissolve workup Perform Workup dissolve->workup segregate Segregate Contaminated Waste (Gloves, Glassware, Solids) workup->segregate label_waste Containerize & Label Hazardous Waste segregate->label_waste decon Decontaminate Work Area & Glassware label_waste->decon dispose Arrange for EHS Pickup decon->dispose end_process End of Process dispose->end_process

Caption: Operational and Disposal Workflow for this compound.

By internalizing this comprehensive safety framework, you not only protect yourself and your colleagues but also uphold the rigorous standards essential to cutting-edge scientific research. Treat every chemical, especially one with an incompletely defined hazard profile, with the respect it demands.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d]isoxazol-7-amine
Reactant of Route 2
Reactant of Route 2
Benzo[d]isoxazol-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.